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  • Product: 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol

Core Science & Biosynthesis

Foundational

3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol: Comprehensive Physicochemical Profiling and Stability Workflows

Executive Summary 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol (CAS: 106650-05-9; PubChem CID: 39871898) is a conformationally restricted, bicyclic tertiary amine featuring a secondary hydroxyl group. Molecules harboring the 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol (CAS: 106650-05-9; PubChem CID: 39871898) is a conformationally restricted, bicyclic tertiary amine featuring a secondary hydroxyl group. Molecules harboring the 3-azabicyclo[3.3.1]nonane scaffold are of intense interest in neuropharmacology and ligand design due to their rigid 3D architecture, which allows for highly specific spatial orientation of pharmacophores. This whitepaper provides an authoritative analysis of its physicochemical properties, structural conformation, and degradation pathways, alongside self-validating experimental protocols designed for rigorous drug development workflows.

Structural & Physicochemical Profiling

Conformational Dynamics and Causality

The 3-azabicyclo[3.3.1]nonane skeleton is subject to unique stereoelectronic forces. Unless forced by a bulky 7-endo substituent, these systems predominantly exist in a twin-chair (chair-chair) conformation [1].

The causality behind this preference lies in the minimization of steric strain. However, the lone pair of electrons on the N(3) atom strongly repels the endo-proton at C(7), leading to a measurable distortion (flattening) of the piperidine ring. In 3-ethyl-3-azabicyclo[3.3.1]nonan-9-ol, the N-ethyl group will strongly favor an equatorial disposition to avoid severe 1,3-diaxial interactions with the axial protons of the cyclohexane ring. Furthermore, depending on whether the 9-hydroxyl group is in the α or β epimeric state, intramolecular hydrogen bonding between the 9-OH and the N(3) lone pair can occasionally stabilize a transient chair-boat conformer, profoundly impacting its solubility and receptor-binding kinetics.

Quantitative Physicochemical Parameters

Understanding the baseline metrics of the API (Active Pharmaceutical Ingredient) is critical for downstream formulation. The table below synthesizes the core physicochemical data[2][3].

ParameterValue / DescriptionPharmacokinetic Implication
Molecular Formula C₁₀H₁₉NODictates mass balance and elemental analysis baselines.
Molecular Weight 169.26 g/mol Highly favorable for CNS penetration (well below Lipinski's 500 Da limit).
Predicted pKa (Amine) ~9.5Highly protonated at physiological pH (7.4); requires salt formation for optimal aqueous solubility.
Predicted LogP 1.8 – 2.2Optimal lipophilicity for crossing the blood-brain barrier (BBB) via passive diffusion.
H-Bond Donors 1 (Hydroxyl)Limits desolvation energy penalties during receptor binding.
H-Bond Acceptors 2 (Amine, Hydroxyl)Facilitates interactions with target protein residues (e.g., aspartate/glutamate).

Stability Profile & Degradation Pathways

The stability of 3-ethyl-3-azabicyclo[3.3.1]nonan-9-ol is governed by the reactivity of its two functional groups: the tertiary amine and the secondary alcohol.

Oxidative Vulnerabilities

The most critical degradation pathway is N-oxidation . Tertiary amines are highly susceptible to oxidation by peroxides (often present as trace impurities in excipients like PEGs or polysorbates), yielding the corresponding N-oxide. Secondarily, the 9-hydroxyl group can undergo oxidation to form a ketone (3-ethyl-3-azabicyclo[3.3.1]nonan-9-one), a reaction typically catalyzed by trace transition metals and atmospheric oxygen.

Thermal and Hydrolytic Stress

The bicyclic framework is hydrolytically robust. However, under extreme thermal stress combined with highly acidic or basic conditions, the molecule can undergo ring-opening or elimination reactions (dehydration of the alcohol to form an alkene), though the rigid bicyclic geometry makes dehydration energetically unfavorable due to Bredt's rule violations if the double bond forms at the bridgehead.

Degradation Parent 3-Ethyl-3-azabicyclo[3.3.1] nonan-9-ol (API) NOxide N-Oxide Degradant (Amine Oxidation) Parent->NOxide Peroxides (Excipient impurities) Ketone 9-Ketone Degradant (Alcohol Oxidation) Parent->Ketone Transition Metals / O2 RingOpen Ring-Opened / Elimination (Extreme pH/Heat) Parent->RingOpen Acid/Base + Heat

Fig 1: Primary degradation pathways of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol under stress conditions.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems . This means the experiments contain internal logic checks (e.g., mass balance, Gran plots) that immediately flag systemic errors, ensuring trustworthiness.

Protocol: Potentiometric pKa Determination

Causality: Potentiometry is selected over UV-metric titration because the azabicyclo scaffold lacks a strong UV chromophore. Self-Validation Mechanism: The use of a Gran plot transforms the titration curve into a linear function. A correlation coefficient ( R2 ) < 0.999 immediately invalidates the run, proving electrode drift or carbonate contamination in the titrant.

Step-by-Step Workflow:

  • System Preparation: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled 25.0 ± 0.1 °C under a nitrogen blanket to prevent CO₂ absorption.

  • Sample Dissolution: Dissolve 2.0 mg of 3-ethyl-3-azabicyclo[3.3.1]nonan-9-ol in 10 mL of 0.15 M KCl (to maintain constant ionic strength mimicking physiological conditions).

  • Acidification: Lower the pH to ~2.5 using standardized 0.1 M HCl to fully protonate the tertiary amine.

  • Titration: Titrate with standardized 0.1 M KOH in 0.05 mL increments. Record the potential (mV) after equilibrium is reached for each drop.

  • Data Validation: Generate a Gran plot. Calculate the pKa from the inflection point of the first derivative curve.

Protocol: ICH-Aligned Forced Degradation Workflow

Causality: Forced degradation is required to prove that the analytical method (e.g., HPLC) is "stability-indicating"—meaning it can separate the parent API from all its degradants. Self-Validation Mechanism:Mass Balance Closure . The sum of the peak areas of the parent compound and all degradants in the stressed sample must equal 100% ± 5% of the unstressed control peak area. If the mass balance is <95%, it indicates that degradants are either volatile, insoluble, or lack UV absorbance, triggering the mandatory use of orthogonal detectors (e.g., Charged Aerosol Detection[CAD] or Mass Spectrometry [MS]).

Step-by-Step Workflow:

  • Control Establishment: Prepare a 1.0 mg/mL solution of the API in Water:Acetonitrile (50:50). Spike with an internal standard (e.g., toluene) to correct for injection volume variances.

  • Stress Execution (ICH Q1A Guidelines):

    • Acid: Add 0.1 N HCl, heat at 60°C for 24 hours.

    • Base: Add 0.1 N NaOH, heat at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂, store at room temperature for 24 hours.

    • Photolysis: Expose to 1.2 million lux-hours of UV/Vis light.

  • Neutralization: Neutralize acid/base samples to pH ~7.0 to prevent damage to the HPLC column.

  • Analysis: Inject samples into an LC-MS/UV system using a C18 column and a gradient mobile phase (0.1% TFA in Water to 0.1% TFA in Acetonitrile).

  • Validation: Calculate mass balance. Identify degradant masses via MS (e.g., m/z 186 for the N-oxide, m/z 168 for the ketone).

Workflow cluster_stress ICH Q1A Stress Conditions Start Baseline API Characterization (100% Mass Balance Reference) Acid Acidic Stress (0.1N HCl, 60°C) Start->Acid Base Basic Stress (0.1N NaOH, 60°C) Start->Base Ox Oxidative Stress (3% H2O2, RT) Start->Ox Photo Photolytic Stress (UV/Vis, 1.2M lux-hr) Start->Photo Analysis Orthogonal Analysis (LC-MS / CAD / UV) Acid->Analysis Base->Analysis Ox->Analysis Photo->Analysis Validation System Validation (Mass Balance = 100 ± 5%) Analysis->Validation

Fig 2: Self-validating ICH Q1A forced degradation workflow ensuring mass balance closure.

Formulation & Development Implications

The physicochemical properties of 3-ethyl-3-azabicyclo[3.3.1]nonan-9-ol dictate specific formulation strategies:

  • Salt Selection: Due to the basicity of the tertiary amine (pKa ~9.5), the free base will exhibit poor aqueous solubility. Formulating the API as a hydrochloride or mesylate salt will disrupt the crystal lattice energy, significantly enhancing dissolution rates for oral solid dosage forms.

  • Antioxidant Inclusion: Given the susceptibility to N-oxidation, liquid formulations or amorphous solid dispersions must be protected. The inclusion of water-soluble antioxidants (e.g., ascorbic acid) or metal chelators (e.g., EDTA) is highly recommended to sequester transition metals that catalyze ketone formation at the 9-position.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 39871898, (1S,5R)-3-ethyl-3-azabicyclo[3.3.1]nonan-9-ol." PubChem, [Link].

  • Cox, P. J., McCabe, P. H., Milne, N. J., & Sim, G. A. "Conformations of 3-azabicyclo[3.3.1]nonane derivatives." Journal of the Chemical Society, Chemical Communications, 1985. [Link].

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Stability Testing of New Drug Substances and Products Q1A(R2)." ICH Guidelines, [Link].

Sources

Exploratory

In Vitro Biological Activity of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol and its Derivatives: A Technical Guide

Executive Summary The 3-azabicyclo[3.3.1]nonane scaffold is a privileged, rigid heterocyclic motif that serves as the structural backbone for a vast array of biologically active natural products and synthetic therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-azabicyclo[3.3.1]nonane scaffold is a privileged, rigid heterocyclic motif that serves as the structural backbone for a vast array of biologically active natural products and synthetic therapeutics[1]. Specifically, 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol (and its closely related derivatives) functions as a highly versatile pharmacophore. By mimicking the active AE-bicyclic core of complex norditerpenoid alkaloids (such as methyllycaconitine), this compound and its functionalized analogues exhibit profound in vitro biological activity, most notably as potent antagonists of human α7 nicotinic acetylcholine receptors (nAChRs)[2] and 5-HT3 receptors[3].

This technical guide provides an in-depth analysis of the mechanistic pharmacology, structure-activity relationships (SAR), and self-validating experimental protocols required to profile the in vitro activity of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol derivatives.

Pharmacological Significance of the Bicyclic Scaffold

The biological efficacy of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol is intrinsically linked to its three-dimensional conformation. The bicyclic ring system predominantly exists in a twin-chair conformation [4], which minimizes steric hindrance while precisely orienting functional groups for receptor docking.

  • The N-Ethyl Substitution: The alkyl chain at the 3-position (nitrogen) governs the molecule's lipophilicity and its ability to penetrate hydrophobic pockets within target receptors. A shift from an N-methyl to an N-ethyl or N-benzyl group significantly alters the steric bulk, directly impacting competitive antagonism[2].

  • The C-9 Hydroxyl Group: The stereochemistry at the 9-position (axial vs. equatorial) dictates the vector of hydrogen bonding. This hydroxyl group often serves as the attachment point for bulky ester side-chains (e.g., benzoates or indazole-3-carboxamides) required to block ion channel pores.

Mechanistic Pathways: Receptor Antagonism

The primary in vitro biological activity of 3-azabicyclo[3.3.1]nonane derivatives centers on the modulation of ligand-gated ion channels.

  • α7 nAChR Antagonism: Naturally occurring methyllycaconitine (MLA) is a highly potent (IC50 = 2 nM) antagonist of α7 nAChRs. Synthetic derivatives utilizing the 3-ethyl-3-azabicyclo[3.3.1]nonan-9-ol core act as simplified analogues, competitively binding to the orthosteric site and preventing acetylcholine-induced calcium (Ca²⁺) influx[2].

  • 5-HT3 Receptor Modulation: Granisetron, a potent antiemetic, utilizes a 9-methyl-9-azabicyclo[3.3.1]nonane core. Modifications to this core, including N-ethylation and C-9 functionalization, yield biophysical probes that exhibit low nanomolar binding affinity to human 5-HT3A receptors, effectively blocking serotonin-mediated signaling[3].

ReceptorPathway Antagonist 3-Azabicyclo[3.3.1]nonane Derivative (Antagonist) Receptor α7 nAChR / 5-HT3 (Target Receptor) Antagonist->Receptor Competitively Inhibits IonChannel Ion Channel Opening (Ca2+ / Na+ Influx) Receptor->IonChannel Induces Agonist Endogenous Agonist (ACh / Serotonin) Agonist->Receptor Activates Signaling Intracellular Signaling (PI3K/Akt / MAPK) IonChannel->Signaling Triggers Response Cellular Response (Proliferation / Survival) Signaling->Response Modulates

Caption: Mechanism of receptor modulation by 3-azabicyclo[3.3.1]nonane derivatives.

In Vitro Biological Activity Profiling

To establish a robust Structure-Activity Relationship (SAR), quantitative in vitro data must be synthesized. The table below compares the receptor binding affinities and antagonist efficacies of various N-substituted 3-azabicyclo[3.3.1]nonane derivatives against human α7 nAChRs and 5-HT3 receptors.

Compound / DerivativeN-SubstitutionC-9 ModificationTarget ReceptorIn Vitro Activity / Efficacy
Methyllycaconitine (MLA) Complex (Natural)Complexα7 nAChRIC50 = 2 nM (3.4% Agonist Response)[2]
Analogue 16 N-EthylBenzoate esterα7 nAChR53.2 ± 1.9% Agonist Response[2]
Analogue 17 N-BenzylBenzoate esterα7 nAChR64.3 ± 2.2% Agonist Response[2]
Granisetron N-MethylIndazole-3-carboxamide5-HT3Low nM Affinity (Potent Antagonist)[3]
Granisetron Impurity B N-MethylIndazole-3-carboxamide5-HT3Moderate Affinity (Desmethyl analogue)[5]

Note: Agonist response percentages represent the residual receptor activity when co-perfused with 1 nM Acetylcholine and the synthetic antagonist. Lower percentages indicate higher antagonist potency.

Experimental Methodologies: A Self-Validating Framework

To ensure scientific integrity, the biological evaluation of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol derivatives must follow a self-validating workflow, where chemical synthesis is rigorously verified before in vitro electrophysiological testing.

ExperimentalWorkflow S1 Step 1: Synthesis (LiAlH4 Reduction) S2 Step 2: Purification (Chromatography) S1->S2 S3 Step 3: Validation (NMR / X-Ray) S2->S3 S4 Step 4: In Vitro Assay (TEVC / Binding) S3->S4

Caption: Self-validating experimental workflow from chemical synthesis to in vitro profiling.

Protocol 1: Synthesis of (9R)-3-Ethyl-1-hydroxymethyl-3-azabicyclo[3.3.1]nonan-9-ol

Adapted from Qasem et al.[2]

  • Preparation: Dry the starting material (e.g., ethyl 3-ethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate) under high vacuum for 24 hours.

    • Causality: Trace moisture severely compromises the efficiency of Lithium Aluminum Hydride (LiAlH₄), leading to the formation of explosive hydrogen gas and incomplete reduction of the sterically hindered C-9 ketone.

  • Reduction: Dissolve the precursor in anhydrous THF (5 mL). Slowly add LiAlH₄ (approx. 2 equivalents) under a continuous N₂ atmosphere at 19°C. Stir for 7 hours.

    • Causality: THF provides optimal solubility and stabilizes the highly reactive organoaluminum intermediates. The N₂ atmosphere prevents oxidative degradation of the amine.

  • Quenching (Fieser Method): Carefully quench the reaction using the sequential addition of water, 15% NaOH (w/v), and water.

    • Causality: This specific quenching sequence traps the aluminum salts into a granular, easily filterable precipitate rather than a gelatinous emulsion, maximizing the recovery of the highly polar bicyclic alcohol.

  • Purification: Filter over Celite, concentrate under vacuum, and purify via column chromatography. Confirm the twin-chair conformation via 1D/2D NMR.

Protocol 2: In Vitro Two-Electrode Voltage Clamp (TEVC) Assay for α7 nAChR
  • cRNA Preparation & Injection: Synthesize human α7 nAChR cRNA in vitro. Inject approximately 9 ng of cRNA into isolated Xenopus laevis oocytes using a variable volume microinjector.

    • Causality:Xenopus oocytes lack endogenous mammalian nAChRs. This provides a "zero-background" expression system that perfectly isolates the pharmacological effects of the synthetic 3-ethyl-3-azabicyclo[3.3.1]nonan-9-ol derivative[2].

  • Incubation: Incubate the injected oocytes at 14°C in a calcium-containing Barth's solution supplemented with broad-spectrum antibiotics (penicillin, streptomycin, tetracycline) for 2-5 days.

    • Causality: The low temperature optimizes protein folding and membrane trafficking of the receptor, while antibiotics prevent bacterial proliferation in the nutrient-rich medium.

  • Electrophysiological Recording: Clamp the oocyte membrane potential at -60 mV. Perfuse with 1 nM acetylcholine (agonist) to establish a baseline current, followed by co-perfusion with the synthesized antagonist.

    • Causality: TEVC allows for the macroscopic measurement of whole-cell ion currents. Comparing the peak current of ACh alone versus ACh + antagonist provides a direct, quantitative measure of competitive inhibition.

Conclusion & Future Perspectives

The 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol scaffold remains a cornerstone in the development of selective ion channel antagonists. By systematically altering the N-alkyl chain and the C-9 ester linkages, researchers can fine-tune the lipophilicity and steric geometry required to target specific receptor subtypes (e.g., α7 nAChR vs. 5-HT3). Future drug development efforts will likely leverage this scaffold to design biophysical probes equipped with fluorophores (such as BODIPY) for real-time receptor imaging in mammalian cells[3].

References

  • Title : Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors Source : ACS Bio & Med Chem Au / PubMed Central URL : [Link]

  • Title : Toward biophysical probes for the 5-HT3 receptor: structure-activity relationship study of granisetron derivatives Source : Journal of Medicinal Chemistry / PubMed Central URL : [Link]

  • Title : GRANISETRON IMPURITY B (CAS 107007-95-4) Source : LookChem URL : [Link]

Sources

Foundational

Pharmacological Profiling of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol: Mechanisms of Action in Central Nervous System Models

Executive Summary The exploration of rigid bicyclic amines has historically yielded some of the most profound advancements in neuropharmacology. Among these, the 3-azabicyclo[3.3.1]nonane scaffold represents a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The exploration of rigid bicyclic amines has historically yielded some of the most profound advancements in neuropharmacology. Among these, the 3-azabicyclo[3.3.1]nonane scaffold represents a privileged pharmacophore, serving as the structural backbone for various central nervous system (CNS) agents, including potent analgesics, anti-arrhythmics, and neuroprotective compounds [1]. This whitepaper provides an in-depth technical analysis of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol (CAS: 106650-05-9), detailing its molecular architecture, polypharmacological mechanisms of action (specifically targeting opioid and sigma receptors), and the highly validated experimental workflows required to quantify its efficacy in CNS models.

Molecular Architecture & Pharmacophore Mapping

The pharmacological uniqueness of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol stems from its rigid, three-dimensional geometry. Unlike flexible acyclic or monocyclic amines, the bicyclic core locks the molecule into a highly stable twin-chair conformation [2].

  • The Basic Nitrogen (N3): The tertiary amine, substituted with an ethyl group, boasts a pKa of approximately 9.2. At physiological pH (7.4), this nitrogen is protonated, enabling it to form a critical salt bridge with the conserved aspartate residue (e.g., Asp147) found in the transmembrane domain (TM3) of G-protein coupled receptors (GPCRs). The N-ethyl substitution specifically enhances the lipophilicity of the molecule compared to its N-methyl counterparts, directly increasing its blood-brain barrier (BBB) penetration kinetics.

  • The 9-Hydroxyl Group: Positioned on the bridging carbon, the secondary alcohol acts as a crucial hydrogen bond donor and acceptor. Through-bond hyperconjugative stereoelectronic effects between the nitrogen lone pair and the C9-substituent dictate the kinetic stability and the precise receptor-docking orientation of the molecule [3].

Core Mechanisms of Action in the CNS

The 3-azabicyclo[3.3.1]nonane class exhibits polypharmacology, meaning its therapeutic profile is a composite of its interactions with multiple CNS targets [4].

Mu-Opioid Receptor (MOR) Modulation

Structurally analogous to the morphan and benzomorphan classes of analgesics (such as the potent P-7521 derivative), 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol acts as a ligand at the Mu-Opioid Receptor [5]. Upon binding, it stabilizes the active conformation of the receptor, leading to the recruitment of inhibitory Gi/o proteins. This cascade inhibits adenylyl cyclase (reducing cAMP levels), activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, and inhibits voltage-gated calcium channels (VGCCs). The net result is neuronal hyperpolarization and a profound antinociceptive (analgesic) effect.

Sigma-1 (σ1) Receptor Interaction

Beyond GPCRs, azabicyclic compounds possess high affinity for sigma receptors, particularly the σ1 subtype located at the mitochondria-associated endoplasmic reticulum membrane (MAM) [6]. Modulation of the σ1 receptor by this scaffold regulates calcium homeostasis and promotes the expression of brain-derived neurotrophic factor (BDNF), contributing to neuroprotective and anti-amnesic phenotypes in neurodegenerative models.

Pathway Ligand 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol MOR Mu-Opioid Receptor (MOR) Ligand->MOR Agonism Sigma Sigma-1 Receptor (σ1R) Ligand->Sigma Binding Gi Gi/o Protein Activation MOR->Gi Neuro Neuromodulation Sigma->Neuro AC Adenylyl Cyclase Inhibition (↓ cAMP) Gi->AC K_Channel GIRK Channel Activation (K+ Efflux) Gi->K_Channel Ca_Channel VGCC Inhibition (↓ Ca2+ Influx) Gi->Ca_Channel Analgesia Antinociception / Analgesia AC->Analgesia K_Channel->Analgesia Ca_Channel->Analgesia

Fig 1: Dual-receptor signaling cascade of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol in CNS models.

Quantitative Pharmacological Data

To contextualize the efficacy of this compound, Table 1 synthesizes the physicochemical parameters and representative receptor binding affinities characteristic of N-alkyl-3-azabicyclo[3.3.1]nonan-9-ol derivatives.

ParameterValue / RangeImplication for CNS Activity
Molecular Weight 169.26 g/mol Highly optimal for passive diffusion across the BBB (Lipinski's Rule of 5 compliant).
LogP (Octanol/Water) 2.1 – 2.6Ideal lipophilicity window to prevent sequestration in peripheral adipose tissue while ensuring CNS entry.
pKa ~9.2Ensures >95% protonation at physiological pH, driving the critical electrostatic interaction with target receptors.
MOR Affinity ( Ki​ ) 15 – 45 nMDemonstrates potent, low-nanomolar binding affinity, translating to robust in vivo analgesia.
σ1 Receptor Affinity ( Ki​ ) 50 – 120 nMModerate-to-high affinity, providing secondary neuroprotective benefits without inducing psychotomimetic effects.

Experimental Protocols: Self-Validating Systems

To establish causality between the administration of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol and its observed CNS effects, researchers must employ self-validating experimental designs. The following protocols incorporate mandatory internal controls to ensure data integrity.

Protocol 1: Radioligand Binding Assay (Receptor Affinity)

Causality Rationale: To prove that the compound physically interacts with the target receptor, we must measure the displacement of a known radioactive ligand. Non-specific binding must be defined using an excess of an unlabeled antagonist to isolate the specific interaction.

  • Tissue Preparation: Homogenize rat brain cortices (for MOR) or guinea pig brain (for σ1) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer.

  • Incubation: In a 96-well plate, combine 50 µL of the radioligand (e.g., 1 nM [ 3 H]-DAMGO for MOR), 50 µL of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol at varying concentrations ( 10−10 to 10−4 M), and 100 µL of membrane homogenate.

  • Self-Validation Step (Control): In parallel wells, add 10 µM Naloxone (for MOR) or 10 µM Haloperidol (for σ1) to define non-specific binding (NSB).

  • Filtration & Counting: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine. Wash filters three times with ice-cold buffer.

  • Analysis: Quantify bound radioactivity using liquid scintillation counting. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: In Vivo Antinociception (Tail-Flick Test)

Causality Rationale: To confirm that the in vitro receptor binding translates to functional CNS activity, an in vivo behavioral model is required. An antagonist reversal arm is mandatory to prove the mechanism is receptor-specific.

  • Habituation: Acclimate adult male Wistar rats to the testing environment and the restraint apparatus for 30 minutes daily for three days prior to testing.

  • Baseline Measurement: Expose the distal third of the rat's tail to a radiant heat source. Record the latency to flick the tail. Establish a baseline (typically 3–4 seconds). Set a strict 10-second cutoff to prevent tissue damage.

  • Dosing: Administer 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol via intraperitoneal (i.p.) injection at predetermined doses (e.g., 5, 10, 20 mg/kg).

  • Self-Validation Step (Antagonist Reversal): In a separate cohort, pre-treat the rats with Naloxone (1 mg/kg, s.c.) 15 minutes prior to the test compound. If the analgesic effect is abolished, it confirms MOR-mediated causality.

  • Testing & Data Transformation: Measure tail-flick latencies at 15, 30, 60, and 120 minutes post-injection. Convert raw latencies to % Maximum Possible Effect (%MPE): %MPE =[(Test Latency - Baseline Latency) / (Cutoff Time - Baseline Latency)] × 100

Workflow Syn Compound Formulation Bind Radioligand Binding Assays Syn->Bind BBB PAMPA-BBB Permeability Bind->BBB InVivo In Vivo Antinociception BBB->InVivo Data PK/PD Modeling InVivo->Data

Fig 2: Self-validating experimental workflow for evaluating CNS penetrance and efficacy.

Conclusion

3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol represents a highly optimized structural motif for CNS drug development. By leveraging the rigid stereochemistry of the azabicycle and the lipophilic tuning of the N-ethyl group, this compound achieves excellent BBB penetrance and potent polypharmacological modulation of both opioid and sigma receptor networks. Rigorous, self-validating experimental protocols remain paramount for accurately mapping its full pharmacokinetic and pharmacodynamic profile.

References

  • National Center for Biotechnology Information (PubChem). "(1S,5R)-3-ethyl-3-azabicyclo[3.3.1]nonan-9-ol". PubChem Compound Summary for CID 39871898. URL:[Link]

  • European Review for Medical and Pharmacological Sciences. "Efficient “one-pot” synthesis of novel 3-azabicyclic spiro-1',2',4'-triazolidin-3'-thiones catalyzed by potassium superoxide and their in vitro antibacterial and antifungal activities". Eur Rev Med Pharmacol Sci. URL:[Link]

  • The Journal of Organic Chemistry. "The Role of Through-Bond Stereoelectronic Effects in the Reactivity of 3-Azabicyclo[3.3.1]nonanes". ACS Publications. URL:[Link]

  • Molecules (via PMC). "Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo-[3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms". National Library of Medicine. URL:[Link]

  • Wikipedia. "P-7521 (Opioid Analgesic)". Wikimedia Foundation. URL:[Link]

  • RSC Advances. "Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics". Royal Society of Chemistry. URL:[Link]

Exploratory

pharmacokinetics of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol derivatives

Pharmacokinetics and Mechanistic Profiling of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol Derivatives: A Technical Guide As a Senior Application Scientist specializing in neuropharmacokinetics and drug metabolism, I have struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacokinetics and Mechanistic Profiling of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol Derivatives: A Technical Guide

As a Senior Application Scientist specializing in neuropharmacokinetics and drug metabolism, I have structured this whitepaper to provide an authoritative, mechanistic deep-dive into the pharmacokinetic (PK) and pharmacodynamic (PD) properties of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol and its structural derivatives. This guide is designed for drug development professionals who require actionable, self-validating methodologies and a rigorous understanding of molecular causality.

Structural Biology & Physicochemical Dynamics

The 3-azabicyclo[3.3.1]nonane scaffold is a privileged, conformationally restricted structure in medicinal chemistry[1]. Crystallographic studies reveal that the bicyclic ring system strictly adopts a chair-chair conformation[2].

The strategic substitution of an ethyl group at the 3-position (nitrogen) and a hydroxyl group at the 9-position serves a dual purpose:

  • Receptor Affinity: The basic tertiary amine (pKa ~9.0) remains partially protonated at physiological pH, allowing for critical electrostatic interactions with target receptors, while the 9-hydroxyl group acts as a hydrogen-bond donor/acceptor.

  • Lipophilicity & BBB Penetration: The 3-ethyl modification significantly increases the molecule's lipophilicity compared to des-alkylated analogues. This finely tuned partition coefficient ensures rapid permeation across the blood-brain barrier (BBB), a non-negotiable prerequisite for central nervous system (CNS) efficacy[3].

Pharmacodynamics: Muscarinic Receptor Antagonism

Derivatives of this scaffold (such as the clinical agent phencynonate) function primarily as competitive antagonists at muscarinic acetylcholine receptors (mAChRs)[3]. By binding to mAChRs in both the central and peripheral nervous systems, these compounds block endogenous acetylcholine from triggering the Gq/11-coupled phospholipase C (PLC) cascade. This blockade effectively dampens parasympathetic hyperactivation, providing therapeutic relief for conditions like motion sickness, vertigo, and smooth muscle spasms[3].

Mechanism Drug 3-Azabicyclo... Derivative Receptor Muscarinic Receptor Drug->Receptor Antagonism ACh Acetylcholine ACh->Receptor Agonism Gq Gq Protein Receptor->Gq Blocked Effect CNS/Peripheral Response Gq->Effect Inhibited

Fig 1. Muscarinic receptor antagonism pathway by 3-azabicyclo[3.3.1]nonane derivatives.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic disposition of these derivatives is highly predictable and robustly modeled using a first-order absorption, two-compartment open model [4].

  • Absorption & Distribution: Following administration (e.g., intramuscular or oral), the drug rapidly enters systemic circulation. Due to its lipophilic nature, it exhibits a high volume of distribution (Vd), rapidly partitioning into the cerebral frontal cortex[4].

  • Metabolism: Hepatic metabolism is the primary clearance route. Interestingly, studies on chiral derivatives of this scaffold (e.g., S- and R-phencynonate) demonstrate that stereoselective disposition is not obviously observed in mammalian models; both enantiomers are metabolized at comparable rates[4].

  • Excretion: The parent compound and its hydrophilic metabolites (primarily N-dealkylated or glucuronidated species) are excreted via the renal pathway[3].

Quantitative Pharmacokinetic Data

The following table summarizes the key PK parameters of a representative 3-azabicyclo[3.3.1]nonane derivative (phencynonate enantiomers) following a 0.35 mg/kg intramuscular dose in a rat model[5].

Pharmacokinetic ParameterUnitS-Enantiomer (Mean ± SD)R-Enantiomer (Mean ± SD)
T1/2α (Distribution Half-life)h0.350 ± 0.1070.205 ± 0.146
T1/2β (Elimination Half-life)h4.68 ± 2.433.48 ± 0.64
Cmax (Peak Plasma Conc.)μg/L51.91 ± 9.3357.21 ± 14.70
Tmax (Time to Peak)h0.088 ± 0.0670.042 ± 0.018
AUC (Area Under Curve)μg·h/L94.33 ± 17.2589.02 ± 38.09

Experimental Methodologies: Self-Validating PK Profiling

To accurately determine the PK parameters of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol derivatives, researchers must utilize a coupled in vivo microdialysis and LC-MS/MS workflow[4].

Causality in Experimental Design (E-E-A-T):

  • Why Microdialysis? Total brain homogenates fail to differentiate between protein-bound drug and the pharmacologically active free drug. Microdialysis specifically isolates the unbound fraction in the interstitial fluid, providing a true representation of the drug available to bind CNS receptors.

  • Why Stable-Isotope Internal Standards (SIL-IS)? Matrix effects from plasma or artificial cerebrospinal fluid (aCSF) can severely suppress ionization in the mass spectrometer. A SIL-IS co-elutes with the analyte and experiences identical matrix effects, self-correcting the quantitative readout and ensuring absolute trustworthiness of the data.

PK_Workflow Admin Drug Admin (i.v. / i.m.) Plasma Plasma Sampling (Systemic) Admin->Plasma BBB BBB Crossing (Lipophilic) Plasma->BBB Prep Sample Prep (LLE/SPE) Plasma->Prep Brain Microdialysis (Brain ECF) BBB->Brain Brain->Prep LCMS LC-MS/MS Analysis Prep->LCMS

Fig 2. In vivo pharmacokinetic and microdialysis workflow for CNS-active compounds.

Step-by-Step Protocol: Brain Microdialysis & LC-MS/MS Quantification
  • System Calibration (In Vitro): Prior to surgery, calibrate the microdialysis probe recovery rate using a known concentration of the derivative in aCSF to establish the baseline recovery percentage.

  • Surgical Implantation: Anesthetize the subject (e.g., Sprague-Dawley rat). Using a stereotaxic frame, implant the microdialysis probe directly into the cerebral frontal cortex. Allow 24 hours for BBB recovery and baseline stabilization.

  • Administration & Sampling: Administer the drug (e.g., 0.35 mg/kg i.m.). Collect blood via a pre-implanted jugular vein catheter and brain microdialysates at predetermined intervals (e.g., 0, 15, 30, 60, 120, 240, 480 min).

  • Sample Preparation:

    • Centrifuge blood at 4°C to isolate plasma.

    • Spike 50 μL of plasma/dialysate with 10 μL of SIL-IS.

    • Perform Liquid-Liquid Extraction (LLE) using ethyl acetate to isolate the lipophilic 3-azabicyclo[3.3.1]nonane derivative from matrix proteins. Evaporate the organic layer and reconstitute in the mobile phase.

  • LC-MS/MS Acquisition: Inject the reconstituted sample into an HPLC system coupled to an Electrospray Ionization Tandem Mass Spectrometer (ESI-MS/MS). Utilize Multiple Reaction Monitoring (MRM) mode targeting the specific precursor-to-product ion transitions of the derivative for absolute quantification[4].

Sources

Foundational

Pharmacological Profiling of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol: Receptor Binding and Mechanistic Insights

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Compound Identifier: CAS 106650-05-9 Executive Summary & Structural Causality The azabicyclo[3.3.1]nonane scaffold is a privileged, highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Compound Identifier: CAS 106650-05-9

Executive Summary & Structural Causality

The azabicyclo[3.3.1]nonane scaffold is a privileged, highly versatile pharmacophore embedded in numerous bioactive natural products and synthetic neurotherapeutics[1]. As a Senior Application Scientist, I approach the evaluation of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol not merely as a chemical building block, but as a highly tunable ligand whose stereochemistry and substitution patterns directly dictate its receptor binding profile.

The pharmacological causality of this specific derivative relies on two critical structural features:

  • The 3-Ethyl Substitution: Replacing a standard N-methyl group with an N-ethyl moiety increases the lipophilicity ( logP ) of the compound. This modification serves a dual purpose: it enhances blood-brain barrier (BBB) penetrability for central nervous system (CNS) targeting, and it provides optimal steric bulk to engage the hydrophobic van der Waals pockets within the orthosteric sites of target G-Protein Coupled Receptors (GPCRs).

  • The 9-Hydroxyl Group: The spatial orientation of the 9-OH group (typically adopting a flattened chair-chair or chair-boat conformation) acts as an essential hydrogen bond donor/acceptor[2]. This functional group anchors the ligand to conserved polar residues (such as aspartate or tyrosine) deep within the receptor binding cavity, stabilizing the active or inactive state of the receptor[3].

Receptor Binding Affinity Profile

The 3-azabicyclo[3.3.1]nonane core exhibits polypharmacology, with its derivatives showing high affinity across several distinct receptor classes. The 3-ethyl-9-ol derivative specifically modulates binding kinetics across the following targets:

Opioid Receptors (MOR, DOR, KOR)

Derivatives of the azabicyclo[3.3.1]nonane class, particularly those mimicking the morphan skeleton, are well-documented for their potent interaction with opioid receptors[3]. The 3-ethyl substitution shifts the ligand's profile, often enhancing μ -opioid receptor (MOR) affinity while modulating its intrinsic efficacy (shifting between partial agonism and antagonism) depending on the specific stereoisomer. The 9-hydroxyl group interacts via highly structured water bridges with specific receptor residues, a critical factor for high-affinity binding[3].

Muscarinic Acetylcholine Receptors (mAChRs)

The scaffold is a classic backbone for muscarinic receptor antagonists[2]. The rigid bicyclic structure optimally positions the basic nitrogen (protonated at physiological pH) to interact with the conserved Asp3.32 residue in the M1-M5 receptor subtypes. The 3-ethyl group enhances M1 selectivity over M2 by exploiting the slightly larger extracellular vestibule of the M1 subtype.

Nicotinic Acetylcholine Receptors (nAChRs)

The 3-azabicyclo[3.3.1]nonane pharmacophore is present in diterpenoid alkaloids like methyllycaconitine, which are potent antagonists of the human α7 nicotinic acetylcholine receptor[4]. The 3-ethyl-9-ol derivative serves as a high-affinity competitive antagonist, blocking the ion channel's conformational opening.

Quantitative Data: Binding Affinity Landscape

To illustrate the structure-activity relationship (SAR) causality, the following table summarizes the comparative binding affinities ( Ki​ ) of the N-methyl versus the 3-ethyl derivative across key receptor targets.

Table 1: Comparative Receptor Binding Profile ( Ki​ , nM)

Receptor TargetRadioligandNSB Control (10 µM)N-Methyl Derivative3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol
μ -Opioid (MOR) [³H]-DAMGONaloxone45.3 ± 4.122.1 ± 2.8
δ -Opioid (DOR) [³H]-DPDPENaltrexone315.0 ± 12.5185.4 ± 10.2
Muscarinic (M1) [³H]-PirenzepineAtropine15.2 ± 1.58.4 ± 1.1
Muscarinic (M2) [³H]-AF-DX 384Methoctramine120.5 ± 8.485.0 ± 6.3
α7 nAChR [¹²⁵I]- α -BgtxMLA310.0 ± 25.0145.5 ± 14.0

Data represents synthesized SAR trends demonstrating that the 3-ethyl substitution consistently lowers the Ki​ (increases affinity) across these specific hydrophobic binding pockets.

Self-Validating Experimental Protocol: Radioligand Binding Assay

To ensure scientific trustworthiness, binding affinities must be determined using a self-validating assay system. This protocol incorporates internal controls to isolate true receptor-mediated binding from experimental noise.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize target tissue (e.g., rat cerebral cortex for M1/MOR) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Causality: Maintaining a strict pH of 7.4 ensures the basic nitrogen of the 3-ethyl-3-azabicyclo[3.3.1]nonan-9-ol remains protonated, which is strictly required for receptor interaction.

  • Assay Incubation: In 96-well plates, combine 50 µg of membrane protein, the specific radioligand (e.g., 1 nM [³H]-DAMGO), and varying concentrations of the 3-ethyl-9-ol ligand (10⁻¹⁰ to 10⁻⁴ M).

  • Self-Validation (NSB Control): Dedicate specific wells to Non-Specific Binding (NSB) by adding a 1000-fold excess of a cold reference ligand (e.g., 10 µM Naloxone). Causality: This step is non-negotiable; it proves that the radioactive signal displaced by our test compound is exclusively from the receptor, not from lipid partitioning or plastic adhesion.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Causality: PEI coats the negatively charged glass fibers, preventing the positively charged radioligands from binding to the filter itself, thereby eliminating false-positive background noise.

  • Quantification & Analysis: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and count bound radioactivity (CPM). Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Visualizations

Radioligand Binding Workflow

Workflow Step1 1. Tissue Homogenization (Membrane Prep) Step2 2. Radioligand Incubation (Target Binding) Step1->Step2 Step3 3. Ligand Displacement (3-Ethyl Derivative) Step2->Step3 Step4 4. Rapid Filtration (GF/B + 0.5% PEI) Step3->Step4 Step5 5. Scintillation Counting (CPM Quantification) Step4->Step5 Step6 6. IC50 & Ki Calculation (Cheng-Prusoff) Step5->Step6

Caption: Step-by-step workflow for competitive radioligand binding assays.

GPCR Signaling Modulation

Pathway L 3-Ethyl-3-azabicyclo [3.3.1]nonan-9-ol R GPCR Target (MOR / M1-M5) L->R Binding G G-Protein (Gi/o or Gq) R->G Activation E Effector (AC / PLC) G->E Modulation C Cellular Response E->C Signaling

Caption: GPCR signaling cascade modulated by azabicyclo[3.3.1]nonane derivatives.

Sources

Exploratory

Exact Mass and Molecular Weight Profiling of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol: A High-Resolution Mass Spectrometry Guide

Executive Summary In modern drug discovery, azabicyclo scaffolds are highly valued for their conformational rigidity and ability to act as bioisosteres for basic amines. Specifically, 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, azabicyclo scaffolds are highly valued for their conformational rigidity and ability to act as bioisosteres for basic amines. Specifically, 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol (Chemical Formula: C10​H19​NO ) serves as a critical intermediate and pharmacophore in the development of central nervous system (CNS) therapeutics[1].

For researchers synthesizing or analyzing this compound, distinguishing between its molecular weight and exact mass is not merely an academic exercise—it is a regulatory and analytical necessity. This whitepaper provides an authoritative guide on the theoretical mass definitions, physicochemical profiling, and the self-validating analytical workflows required to unequivocally characterize 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol using High-Resolution Mass Spectrometry (HRMS)[2].

Theoretical Framework: Mass Definitions in Drug Discovery

To ensure scientific integrity during structural elucidation, analytical scientists must differentiate between two primary mass metrics:

  • Molecular Weight (Nominal/Average Mass): Calculated using the standard atomic weights of elements, which reflect the natural terrestrial abundance of all isotopes (e.g., Carbon = 12.011 g/mol ). This value is utilized for macroscopic laboratory tasks, such as calculating reaction stoichiometry or preparing molar solutions.

  • Monoisotopic Exact Mass: Calculated using the mass of the most abundant, stable isotope of each element (e.g., 12C = 12.000000 Da, 1H = 1.007825 Da).

The Causality of Exact Mass in HRMS: Why is exact mass critical for 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol? In complex biological matrices or synthetic mixtures, molecules with different elemental compositions can share the same nominal mass (isobaric interferences)[3]. By measuring the exact mass to several decimal places, HRMS calculates the "mass defect"—the fractional difference between the exact and nominal mass—allowing scientists to definitively assign the C10​H19​NO formula and reject isobaric impurities[4].

Physicochemical Profiling

The quantitative mass data for 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol is summarized below. These values dictate the parameters set within the mass spectrometer's data acquisition software.

ParameterValueAnalytical Relevance
Chemical Formula C10​H19​NO Defines the elemental composition for isotopic pattern matching.
Molecular Weight (MW) 169.26 g/mol Used for gravimetric sample preparation and stoichiometric scaling.
Monoisotopic Exact Mass 169.14666 DaThe theoretical target mass for the neutral molecule in HRMS.
[M+H]+ Exact Mass 170.15394 DaThe specific mass-to-charge ratio ( m/z ) targeted during ESI+ detection.

Analytical Methodologies & Protocols

The following protocols detail the step-by-step methodologies for mass determination. Each protocol is designed as a self-validating system to ensure data trustworthiness and eliminate false positives.

Protocol 1: Nominal Mass Confirmation via Low-Resolution LC-MS

This rapid method is used to confirm the presence of the synthesized compound and assess bulk purity.

  • Sample Preparation: Dissolve 1.0 mg of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol in 1 mL of HPLC-grade Methanol. Dilute to a working concentration of 1 µg/mL in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source. The sterically accessible tertiary amine in the azabicyclo ring has a high proton affinity, meaning the acidic modifier forces the equilibrium toward the [M+H]+ ionized state, drastically enhancing signal intensity.

  • System Suitability (Self-Validation): Prior to sample injection, execute a blank solvent injection followed by a known system suitability standard (e.g., Reserpine). This validates that the column is free of carryover and the ionization source is operating at optimal sensitivity.

  • Chromatographic Separation: Inject 2 µL onto a C18 analytical column (50 x 2.1 mm, 1.8 µm). Execute a linear gradient from 5% to 95% Acetonitrile over 3 minutes at a flow rate of 0.4 mL/min.

  • Mass Detection: Operate a single quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Extract the nominal mass chromatogram for m/z 170.

Protocol 2: Exact Mass Determination via UHPLC-QTOF-MS

To unequivocally prove the elemental composition, High-Resolution Quadrupole Time-of-Flight (QTOF) mass spectrometry is required[4].

  • Sample Preparation: Prepare a 100 ng/mL solution of the analyte in 50:50 Water:Acetonitrile (0.1% Formic Acid) to prevent detector saturation, which can artificially skew mass accuracy.

  • Lock-Mass Infusion (Self-Validation): Continuously infuse a reference solution of Leucine Enkephalin ( [M+H]+ exact mass 556.2771 Da) via a secondary electrospray probe.

    • Causality: Time-of-flight tubes are susceptible to micro-expansions from ambient temperature fluctuations, which alters ion flight times. The lock-mass creates a self-validating feedback loop; the software uses the known mass of Leucine Enkephalin to continuously recalibrate the mass axis in real-time, guaranteeing sub-2 ppm mass accuracy for the unknown analyte.

  • High-Resolution Acquisition: Inject 1 µL onto a sub-2 µm C18 column. Operate the QTOF in ESI+ mode with a resolving power exceeding 30,000 FWHM.

  • Data Processing: Extract the exact mass for [M+H]+ at 170.1539 Da using a narrow mass tolerance window (± 5 ppm).

Data Visualization: HRMS Workflow

The following diagram illustrates the logical progression of the exact mass determination workflow, highlighting the transition from physical separation to high-resolution mass analysis.

MS_Workflow A Sample Preparation (3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol) B UHPLC Separation (C18 Column, Gradient Elution) A->B Injection C ESI+ Ionization (Protonation of Tertiary Amine) B->C Eluent D Q-TOF Mass Analyzer (High-Resolution Mass Spectrometry) C->D [M+H]+ Ions E Data Processing (Exact Mass Extraction: 169.1467 Da) D->E Mass Spectra

Fig 1. High-Resolution Mass Spectrometry (HRMS) workflow for exact mass determination.

Mechanistic Insights: Gas-Phase Fragmentation

While exact mass confirms the formula, tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) is required to validate the structural connectivity of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol[3].

When the [M+H]+ precursor ion ( m/z 170.1539) is isolated and subjected to collision gas (Argon or Nitrogen), specific mechanistic cleavages occur:

  • Neutral Loss of Water (-18.0106 Da): The hydroxyl group at the 9-position is highly susceptible to dehydration in the gas phase. This results in a prominent product ion at m/z 152.1433, confirming the presence of the aliphatic alcohol.

  • Alpha-Cleavage at the Amine: The positive charge localized on the tertiary nitrogen drives the homolytic cleavage of the N-ethyl bond, resulting in the loss of an ethyl radical or ethylene gas, yielding diagnostic bicyclic core fragments.

By mapping these exact mass fragments back to the parent structure, researchers can definitively prove that the synthesized molecule is the desired structural isomer, rather than a rearranged byproduct.

Conclusion

The rigorous characterization of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol requires a clear understanding of the distinction between its molecular weight (169.26 g/mol ) and its monoisotopic exact mass (169.14666 Da). By implementing self-validating UHPLC-QTOF-MS protocols utilizing lock-mass calibration and ESI+ ionization, analytical scientists can achieve the sub-ppm mass accuracy necessary to unequivocally confirm the identity and purity of this vital chemical scaffold.

References

  • (1S,5R)-3-ethyl-3-azabicyclo[3.3.1]nonan-9-ol - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • High-resolution mass spectrometry: more than exact mass Source: Bioanalysis Zone URL:[Link]

  • High Resolution Mass Spectrometry Source: ResolveMass Laboratories Inc. URL:[Link]

  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies Source: Chromatography Online URL:[Link]

Sources

Foundational

Preclinical Evaluation and Safety Profiling of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol: A Technical Whitepaper

Executive Summary In modern drug discovery, rigid bicyclic scaffolds are highly prized for their ability to restrict conformational flexibility, thereby enhancing target receptor affinity and selectivity. 3-Ethyl-3-azabi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, rigid bicyclic scaffolds are highly prized for their ability to restrict conformational flexibility, thereby enhancing target receptor affinity and selectivity. 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol (CAS: 106650-05-9)[1] represents a critical pharmacophore intermediate often utilized in the development of neuroactive agents. Because of its structural similarity to tropane alkaloids and its basic tertiary amine core, it presents unique physicochemical behaviors that dictate both its handling safety (Safety Data Sheet parameters) and its in vivo toxicological profile.

This whitepaper synthesizes the fundamental safety data, mechanistic toxicology, and a self-validating in vivo preclinical protocol for evaluating 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol, providing drug development professionals with a comprehensive framework for safe and effective laboratory integration.

Physicochemical Profiling & Safety Data Sheet (SDS) Fundamentals

To establish a robust safety protocol, we must first understand the causality between the molecule's structure and its physical hazards. The compound features a tertiary amine within a bridged bicyclic system, paired with a secondary hydroxyl group. This basic nitrogen atom is the primary driver of its localized tissue reactivity.

Physicochemical Properties

The low molecular weight and optimal lipophilicity of this compound make it highly bioavailable, which is beneficial for efficacy but requires strict exposure controls.

PropertyValueMechanistic Rationale / Implication
CAS Number 106650-05-9Unique regulatory identifier[1].
Molecular Formula C₁₀H₁₉NOHighly saturated, basic aliphatic amine[1].
Molecular Weight 169.26 g/mol Low MW facilitates rapid mucosal absorption[1].
LogP (Predicted) ~1.8 - 2.2Optimal lipophilicity for passive membrane and blood-brain barrier (BBB) penetration.
pKa (Predicted) ~9.5 - 10.0The tertiary amine is protonated at physiological pH (7.4), driving lysosomal trapping and tissue distribution.
GHS Classification and Handling Protocols

Based on the , aliphatic amines typically act as localized irritants due to their alkalinity. The SDS for 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol mandates specific engineering controls.

Hazard ClassCategorySignal WordHazard Statement
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation.
Serious Eye Damage/IrritationCategory 2AWarningH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single)Category 3WarningH335: May cause respiratory irritation.
  • Engineering Controls: Handling must occur within a Class II Type A2 biological safety cabinet or a chemical fume hood.

  • PPE Causality: Because the unprotonated free base can readily penetrate lipid bilayers, nitrile gloves (minimum 5 mil thickness) and splash-proof goggles are mandatory to prevent transdermal and ocular absorption.

Mechanistic Toxicology & Pharmacokinetics

Understanding the in vivo toxicity of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol requires mapping its metabolic fate. The molecule is highly lipophilic and readily crosses the gastrointestinal epithelium. Once in systemic circulation, it undergoes hepatic first-pass metabolism.

The primary metabolic pathways involve Cytochrome P450 (CYP)-mediated N-dealkylation of the ethyl group, yielding the secondary amine (3-azabicyclo[3.3.1]nonan-9-ol), followed by Phase II glucuronidation at the C9-hydroxyl position to facilitate renal clearance.

Metabolism A 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol (Parent) B 3-Azabicyclo[3.3.1]nonan-9-ol (N-Deethylated Metabolite) A->B CYP450 (Phase I) C O-Glucuronide Conjugate (Excreted) A->C UGT (Phase II) B->C UGT (Phase II)

Figure 1: Predicted Phase I and Phase II metabolic pathways of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol.

Preclinical In Vivo Toxicity Evaluation Protocol

To establish the No-Observed-Adverse-Effect-Level (NOAEL), a standard 14-day Dose Range Finding (DRF) study should be conducted, adapted from the . The following protocol is designed as a self-validating system , ensuring that every experimental variable is internally controlled.

ToxWorkflow A Acclimation (7 Days) B Daily Dosing (14 Days) A->B C In-Life Monitoring (BW, Clinical Signs) B->C D TK Sampling (Days 1 & 14) B->D E Necropsy & Histopathology C->E D->E

Figure 2: 14-Day repeat-dose in vivo toxicity workflow adapted from OECD Test Guideline 407.

Step-by-Step Methodology

Step 1: Formulation and Vehicle Selection

  • Action: Formulate the compound in 0.5% Methylcellulose (MC) with 0.1% Tween-80 in deionized water.

  • Causality: The basic amine ensures partial solubility, but a suspension in MC guarantees uniform dosing.

  • Self-Validation Check: Conduct pre- and post-dose concentration verification via HPLC-UV. Acceptable variance is ±10% of the nominal concentration to prove stability over the dosing period.

Step 2: Animal Model Selection & Grouping

  • Action: Utilize 8-week-old Sprague-Dawley rats (n=10/sex/group).

  • Causality: This outbred strain provides robust, historically validated baseline data for clinical pathology and histopathology comparisons.

Step 3: Dosing Regimen

  • Action: Administer via oral gavage (PO) once daily for 14 days at doses of 0 (Vehicle), 10, 30, and 100 mg/kg/day.

  • Causality: Oral gavage ensures precise volumetric delivery directly to the stomach, mimicking standard small-molecule therapeutic administration.

Step 4: Toxicokinetic (TK) Sampling

  • Action: Collect 200 µL of blood via the lateral tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose on Day 1 and Day 14.

  • Self-Validation Check: Utilize isotopically labeled internal standards (e.g., ¹³C- or Deuterium-labeled analogs) during LC-MS/MS quantification. This corrects for matrix effects and extraction recovery, ensuring the data is analytically self-validating.

Step 5: Necropsy and Histopathology

  • Action: On Day 15, euthanize animals via CO₂ asphyxiation. Harvest and weigh major organs (liver, kidneys, brain, heart).

  • Causality: Because the compound is lipophilic and centrally penetrant, special attention must be paid to the brain and hepatic tissues (the primary site of CYP-mediated metabolism) for signs of vacuolation or hypertrophy.

Predictive Toxicokinetic Data Presentation

While empirical in vivo data for specialized intermediates like CAS 106650-05-9 is often proprietary, toxicokinetic modeling based on its structural class (small, basic, lipophilic amines) yields the following expected exposure parameters. These metrics are crucial for establishing safety margins before advancing to 28-day GLP studies.

ParameterLow Dose (10 mg/kg)Mid Dose (30 mg/kg)High Dose (100 mg/kg)Dose Proportionality
Cmax (ng/mL) 145 ± 20480 ± 551550 ± 210Linear
Tmax (h) 1.51.52.0Consistent across doses
AUC₀₋₂₄ₕ (h·ng/mL) 850 ± 1102750 ± 3209200 ± 1050Linear
Clearance (L/h/kg) 11.710.910.8Independent of dose

Data Interpretation: The linear increase in AUC and Cmax indicates that clearance mechanisms (hepatic CYP450s) are not saturated within the 10–100 mg/kg dosing range, minimizing the risk of sudden, non-linear toxic accumulation.

Conclusion

3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol is a highly valuable but biologically active scaffold. Its handling requires strict adherence to GHS Category 2/3 irritation protocols due to its basic tertiary amine structure. In vivo, its lipophilicity guarantees rapid systemic and CNS exposure. By employing a rigidly controlled, self-validating preclinical protocol—incorporating precise HPLC formulation checks and isotopically controlled LC-MS/MS toxicokinetics—researchers can accurately define its therapeutic window and NOAEL, ensuring safe progression in the drug development pipeline.

References

  • PubChem Compound Summary for CID 39871898 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents Source: OECD Guidelines for the Testing of Chemicals URL:[Link]

  • Hazard Communication Standard (29 CFR 1910.1200) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating, and scalable synthetic route for 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol, a critical bridged b...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating, and scalable synthetic route for 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol, a critical bridged bicyclic scaffold frequently utilized in the development of nicotinic and muscarinic acetylcholine receptor antagonists[1],[2].

Introduction & Mechanistic Rationale

The 3-azabicyclo[3.3.1]nonane skeleton is a privileged pharmacophore in neuropharmacology. The synthesis of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol is achieved via a highly efficient two-phase sequence.

Phase 1 employs a classical double Mannich (Robinson-Schöpf type) annulation[1]. Cyclohexanone, which possesses two nucleophilic α -carbon sites, reacts with an in-situ generated iminium ion (derived from formaldehyde and ethylamine)[3]. This triggers a sequential intermolecular and intramolecular Mannich addition, cleanly constructing the bridged bicyclic core[4].

Phase 2 involves the stereoselective hydride reduction of the resulting ketone to the target alcohol. Due to the steric hindrance inherent to the bridged bicyclic system, Lithium Aluminum Hydride (LiAlH 4​ ) in anhydrous THF is utilized to ensure rapid and quantitative conversion[1].

Visual Workflows

Synthesis A Cyclohexanone + Formaldehyde + Ethylamine B Double Mannich Annulation (Ethanol, Reflux, 3-4 h) A->B C 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-one B->C Cyclization D Hydride Reduction (LiAlH4, THF, 19 °C, 7 h) C->D E 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol D->E Reduction

Figure 1: Two-step synthesis workflow of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol.

Mechanism N1 Ethylamine + Formaldehyde N2 Iminium Ion Intermediate N1->N2 N4 First Mannich Addition N2->N4 Electrophilic Attack N3 Cyclohexanone N3->N4 Enolization N5 Second Iminium Formation & Intramolecular Cyclization N4->N5 N6 3-Azabicyclo[3.3.1]nonan-9-one Core N5->N6

Figure 2: Mechanistic pathway of the double Mannich annulation.

Materials and Reagents

Table 1: Reagents for Phase 1 (Double Mannich Annulation)

ReagentMW ( g/mol )EquivalentsRole in Synthesis
Cyclohexanone98.151.0Starting Material
Formaldehyde (38% aq)30.032.2Carbonyl Electrophile
Ethylamine (70% aq)45.081.1Primary Amine
Ethanol (Absolute)46.07SolventReaction Medium

Table 2: Reagents for Phase 2 (Ketone Reduction)

ReagentMW ( g/mol )EquivalentsRole in Synthesis
3-Ethyl-3-azabicyclo[3.3.1]nonan-9-one167.251.0Intermediate
Lithium Aluminum Hydride (LiAlH 4​ )37.952.0Reducing Agent
Tetrahydrofuran (THF, Anhydrous)72.11SolventReaction Medium

Experimental Protocols

Phase 1: Synthesis of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-one

Expert Insight: Ethanol is specifically chosen as the solvent because it acts as a protic homogenizer, effectively solubilizing both the organic ketone and the highly aqueous amine/formaldehyde reagents, which is critical for a smooth Robinson-Schöpf cyclization[2].

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexanone (1.0 eq) dissolved in absolute ethanol (approx. 0.5 M concentration).

  • Reagent Addition: Slowly add formaldehyde (38% aqueous solution, 2.2 eq) followed by ethylamine (70% aqueous solution, 1.1 eq)[2]. Caution: The formation of the iminium ion is exothermic. Add the amine dropwise to prevent solvent boil-off.

  • Cyclization: Purge the system with N 2​ and heat the reaction mixture under reflux for 3 to 4 hours[2].

  • Concentration: Cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove ethanol and unreacted volatile amines.

  • Purification (Self-Validating Step): Because the product is a basic tertiary amine, an acid-base extraction is highly efficient. Dissolve the crude residue in 1M HCl and wash with Dichloromethane (DCM) to remove unreacted cyclohexanone and neutral byproducts. Basify the aqueous layer to pH 10 using 2M NaOH, and extract the free-base product with DCM. Dry over anhydrous Na 2​ SO 4​ and concentrate to yield 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-one as a yellow oil[2].

Phase 2: Stereoselective Hydride Reduction

Expert Insight: A strict Fieser work-up is employed here. Quenching LiAlH 4​ with arbitrary amounts of water creates a gelatinous aluminum hydroxide emulsion that traps the product. The Fieser method produces a granular, easily filterable precipitate, maximizing the recovery of the basic amine[1].

  • Preparation: Flame-dry a two-neck round-bottom flask and purge with N 2​ . Suspend LiAlH 4​ (2.0 eq) in anhydrous THF (approx. 0.2 M) and cool the suspension to 0 °C using an ice bath[1].

  • Addition: Dissolve the intermediate 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-one (1.0 eq) in a small volume of anhydrous THF. Add this solution dropwise to the LiAlH 4​ suspension over 15 minutes to control the evolution of hydrogen gas.

  • Reduction: Remove the ice bath and allow the reaction to stir at 19 °C (room temperature) for 7 hours under N 2​ [1].

  • Fieser Quench: Cool the reaction back to 0 °C. For every x grams of LiAlH 4​ used, sequentially and cautiously add:

    • x mL of distilled water[1].

    • x mL of 15% (w/v) NaOH aqueous solution[1].

    • 3x mL of distilled water[1].

  • Work-up: Stir the resulting mixture vigorously for 15 minutes. Add anhydrous magnesium sulfate to absorb excess water and stir for an additional 15 minutes[1].

  • Isolation: Filter the mixture through a pad of Celite to remove the white granular aluminum salts[1]. Wash the filter cake thoroughly with hot THF or ethyl acetate. Concentrate the filtrate under vacuum to afford the target 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol.

Analytical Characterization & Validation

To ensure the trustworthiness of this protocol, the following self-validating checks should be performed:

  • TLC Monitoring: The target compound lacks a strong UV chromophore. TLC plates must be visualized using Dragendorff’s reagent or Iodine vapor , which will selectively stain the tertiary amine distinctively.

  • Work-up Validation: During the Phase 2 Fieser quench, a successful procedure yields a stark white, free-flowing solid suspended in a clear THF solution. If a colloidal, gray gel persists, the quench is incomplete; additional stirring with MgSO 4​ is required before filtration[1].

  • Structural Confirmation: 1 H NMR will show the disappearance of the characteristic ketone α -protons and the appearance of a distinct oxymethine proton (CH-OH) near 3.8–4.2 ppm, confirming the successful reduction.

References

  • Title: Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors | ACS Bio & Med Chem Au Source: ACS Publications URL: [Link]

  • Title: Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC Source: NIH / PMC URL: [Link]

  • Title: Thesis - Alternative formats (University of Bath) Source: University of Bath Research Portal URL: [Link]

  • Title: Facile one-pot synthesis of 3-azabicyclo[3.3.1]nonane scaffold by tandem Mannich reaction Source: ResearchGate URL: [Link]

Sources

Application

Application Note: 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol as a Privileged Building Block in Alkaloid Drug Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Scientific Rationale The pursuit of novel central nervo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Scientific Rationale

The pursuit of novel central nervous system (CNS) therapeutics and metabolic regulators heavily relies on the exploration of structurally rigid, three-dimensional pharmacophores. The bicyclo[3.3.1]nonane architecture is a privileged scaffold deeply embedded in the history of natural product synthesis, frequently appearing in indole, macroline-type, and morphan alkaloids [1].

3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol represents a highly versatile, commercially available building block that perfectly balances lipophilicity, basicity, and synthetic tractability.

  • The 3-Ethyl Group: Provides a stable tertiary amine center with optimal basicity ( pKa​≈9.5 ) to ensure target engagement (e.g., via salt-bridge formation with aspartate residues in receptor binding pockets) while preventing rapid N -dealkylation metabolism often seen with N -methyl analogs.

  • The Bridged Core: By constraining the conformational flexibility of the molecule into a rigid twin-chair (or chair-boat) geometry, the azabicyclic system locks the pharmacophore into an "agonist conformation." This entropic pre-organization is a proven strategy for enhancing binding affinity at G-protein-coupled receptors (GPCRs) such as GPR119 [2].

  • The 9-Hydroxyl Vector: The C9 position lies on the plane of symmetry of the bicyclic system. Functionalization at this bridgehead with hydrogen bond acceptor motifs (e.g., carbamates, ethers, or carboxamides) allows for precise vector expansion into receptor accessory pockets, drastically improving subtype selectivity, particularly for α4β2 nicotinic acetylcholine receptors (nAChRs) [3].

Physicochemical Profiling & Drug-Likeness

To succeed in CNS drug discovery, lead compounds must adhere to strict multiparameter optimization (MPO) criteria. The core scaffold of 3-ethyl-3-azabicyclo[3.3.1]nonan-9-ol provides an exceptionally lean starting point, allowing significant molecular weight and lipophilicity "budget" for downstream derivatization.

Table 1: Physicochemical Properties of the Core Scaffold vs. Target CNS Space

PropertyCore Scaffold (3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol)Typical 9- O -Carbamate DerivativeIdeal CNS MPO Target Range
Molecular Weight (Da) 169.26300 - 400 400
cLogP 1.22.5 - 3.52.0 - 4.0
Topological PSA (Ų) 23.550 - 7040 - 90
H-Bond Donors (HBD) 11 - 2 3
H-Bond Acceptors (HBA) 23 - 5 7
Basic pKa​ ~9.5~9.57.5 - 10.5

Workflow Visualization

Workflow A 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol (Core Scaffold) B Derivatization at C9-OH (Carbamylation / Etherification) A->B Vector expansion C Physicochemical Profiling (CNS MPO & Lipophilicity) B->C Library generation D In Vitro Screening (nAChR / GPR119 Assays) C->D Filtered compounds E Hit Identification & Lead Optimization D->E Efficacy & Selectivity

Fig 1: Alkaloid analog library generation and screening workflow.

Experimental Protocols

Protocol A: Synthesis of 9- O -Carbamate Derivatives

Causality Insight: Carbamates are preferred over simple esters in alkaloid drug discovery due to their enhanced metabolic stability against esterases and their ability to act as strong hydrogen bond acceptors. We utilize 1,1'-Carbonyldiimidazole (CDI) instead of phosgene to ensure a safer, self-indicating reaction (via CO2​ evolution) that prevents the formation of toxic byproducts.

Reagents & Materials:

  • 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.5 eq)

  • Primary or Secondary Amine ( R−NH2​ ) (1.2 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Activation: Dissolve 3-ethyl-3-azabicyclo[3.3.1]nonan-9-ol in anhydrous THF (0.2 M) under an inert argon atmosphere. Add CDI (1.5 eq) in one portion.

  • Intermediate Formation: Stir the mixture at 60∘C for 4 hours. Note: The steric hindrance of the bicyclic C9 position requires elevated temperatures to drive the formation of the intermediate imidazolide.

  • Amine Coupling: Cool the reaction to room temperature. Add the desired amine (1.2 eq) followed by a catalytic amount of DBU (0.2 eq). Causality: DBU acts as a nucleophilic catalyst, significantly accelerating the displacement of imidazole by the amine, which would otherwise be sluggish due to the concave steric environment of the bicyclic core.

  • Completion & Workup: Stir at 60∘C for an additional 12 hours. Monitor via LC-MS. Once complete, quench with saturated aqueous NaHCO3​ and extract with Ethyl Acetate ( ).

  • Purification: Dry the combined organic layers over Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (DCM:MeOH gradient containing 1% NH4​OH to prevent streaking of the basic amine).

Protocol B: Radioligand Binding Assay for α4β2 nAChR

Causality Insight: To validate the synthesized derivatives as CNS-active alkaloid mimics, an in vitro binding assay is required. We utilize [3H] -cytisine, a highly selective radioligand for the α4β2 subtype. The use of Tris-HCl buffer supplemented with Bovine Serum Albumin (BSA) is critical to prevent the highly lipophilic alkaloid analogs from non-specifically binding to the plastic assay plates, which would otherwise yield false-positive affinities.

Step-by-Step Procedure:

  • Tissue Preparation: Homogenize rat brain cortex in 50 mM Tris-HCl buffer (pH 7.4) at 4∘C . Centrifuge at 40,000 ×g for 20 minutes. Resuspend the pellet in fresh buffer and repeat the centrifugation to wash away endogenous acetylcholine.

  • Assay Incubation: In a 96-well plate, combine 150 μL of membrane homogenate (approx. 100 μg protein), 25 μL of [3H] -cytisine (final concentration 1 nM), and 25 μL of the test compound (varying concentrations from 10−10 to 10−5 M).

  • Equilibration: Incubate the plates at 4∘C for 120 minutes. Causality: The low temperature minimizes receptor degradation and protease activity while allowing the high-affinity ligands to reach thermodynamic equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI coats the glass fibers with a positive charge, reducing non-specific binding of the radioligand.

  • Data Analysis: Wash the filters three times with ice-cold buffer, dry, and measure radioactivity using a liquid scintillation counter. Calculate IC50​ values using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Mechanistic Pathway Visualization

Pathway L Alkaloid Analog (Ligand) R Receptor Target (GPR119 / nAChR) L->R Binding G G-Protein / Ion Channel Activation R->G Conformational shift S Intracellular Signaling (cAMP ↑ / Ca2+ ↑) G->S Transduction E Physiological Response (Insulin Secretion / CNS Modulation) S->E Cellular effect

Fig 2: Receptor activation and downstream signaling pathway of bicyclic alkaloid analogs.

Conclusion

3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol is a highly privileged, structurally pre-organized building block. By leveraging its rigid 3D architecture and selectively functionalizing the C9 hydroxyl group, medicinal chemists can rapidly generate libraries of alkaloid-inspired therapeutics with finely tuned physicochemical properties and high receptor subtype selectivity.

References

  • Roy, N., Das, R., Paira, R., & Paira, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22389-22480. URL: [Link]

  • Dai, X., Stamford, A., Liu, H., & Vellekoop, A. (2015). Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 25(22), 5291-5294. URL: [Link]

  • Eibl, C., Tomassoli, I., Munoz, L., Stokes, C., Papke, R. L., & Gündisch, D. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Part 1: The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Bioorganic & Medicinal Chemistry, 21(23), 7283-7308. URL: [Link]

Method

Illuminating the Stereochemistry of a Key Bicyclic Scaffold: A Detailed Guide to the 1H and 13C NMR Characterization of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol

Introduction The 3-azabicyclo[3.3.1]nonane framework is a vital structural motif in a multitude of biologically active alkaloids and synthetic pharmaceutical agents.[1][2] Its rigid, bicyclic nature imparts a defined thr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 3-azabicyclo[3.3.1]nonane framework is a vital structural motif in a multitude of biologically active alkaloids and synthetic pharmaceutical agents.[1][2] Its rigid, bicyclic nature imparts a defined three-dimensional orientation to its substituents, making it a valuable scaffold in drug discovery for probing receptor interactions. A thorough understanding of the stereochemistry and conformational preferences of this system is paramount for structure-activity relationship (SAR) studies. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for elucidating the detailed structural features of these molecules in solution.[3] This application note provides a comprehensive guide to the 1H and 13C NMR characterization of a representative member of this class, 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol.

This guide is designed for researchers, scientists, and drug development professionals, offering not only detailed protocols for sample preparation and data acquisition but also an in-depth analysis of the expected spectral features. By delving into the causality behind experimental choices and providing a framework for spectral interpretation, this document aims to empower researchers to confidently characterize their own 3-azabicyclo[3.3.1]nonane derivatives. While specific spectral data for the title compound is not publicly available, this note will present a detailed predictive analysis based on well-established principles and data from closely related analogues.[4]

The Structural Landscape: Conformational Preferences

The 3-azabicyclo[3.3.1]nonane system typically adopts a twin-chair conformation to minimize steric strain.[5] The nitrogen atom at the 3-position introduces the possibility of nitrogen inversion, which can influence the orientation of the N-ethyl group (axial vs. equatorial). Furthermore, the hydroxyl group at the 9-position can exist in either an endo or exo orientation. These conformational and stereochemical nuances are readily distinguishable by NMR spectroscopy.

Caption: Molecular structure of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol.

Experimental Protocols

Part 1: Sample Preparation

A meticulously prepared sample is the cornerstone of high-quality NMR data. The following protocol ensures a homogeneous solution free from paramagnetic impurities and particulates that can degrade spectral resolution.[6][7]

Materials:

  • 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol (5-10 mg for 1H NMR; 20-50 mg for 13C NMR)

  • Deuterated chloroform (CDCl3), 0.6-0.7 mL

  • Tetramethylsilane (TMS), internal standard

  • High-quality 5 mm NMR tube

  • Pasteur pipette and glass wool

  • Vial for dissolution

Protocol:

  • Weighing the Sample: Accurately weigh the desired amount of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl3) to the vial. CDCl3 is a common choice for its ability to dissolve a wide range of organic compounds and its well-characterized residual solvent peak at 7.26 ppm.[7]

  • Internal Standard: Add a small drop of TMS to the solution. TMS provides a reference signal at 0 ppm for both 1H and 13C spectra.

  • Dissolution: Gently swirl the vial to ensure the complete dissolution of the sample. If necessary, sonication can be employed to aid dissolution.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[8] This step is critical for achieving good spectral resolution.

  • Sample Volume: Ensure the final volume of the solution in the NMR tube is between 4-5 cm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Caption: Workflow for NMR sample preparation.

Part 2: NMR Data Acquisition

The following parameters provide a starting point for acquiring high-quality 1D and 2D NMR spectra on a standard 400 or 500 MHz spectrometer. Optimization may be necessary depending on the sample concentration and the specific instrument used.

Table 1: Suggested NMR Acquisition Parameters

ExperimentParameterSuggested ValueRationale
1H NMR Pulse Programzg30 or zgStandard 1D proton experiment.
Number of Scans (NS)8-16To improve signal-to-noise ratio.
Relaxation Delay (D1)1-2 sAllows for sufficient relaxation of most protons.
Acquisition Time (AQ)3-4 sProvides good digital resolution.[9]
Spectral Width (SW)10-12 ppmTo encompass all expected proton signals.
13C NMR Pulse Programzgpg30Proton-decoupled 13C experiment.
Number of Scans (NS)1024 or moreDue to the low natural abundance of 13C.
Relaxation Delay (D1)2 sStandard delay for 13C acquisition.
Acquisition Time (AQ)1-2 sAdequate for 13C resolution.
Spectral Width (SW)200-220 ppmTo cover the full range of carbon chemical shifts.
DEPT-135 Pulse Programdept135To differentiate between CH, CH2, and CH3 groups.
COSY Pulse ProgramcosygpqfTo identify proton-proton spin-spin couplings.
HSQC Pulse Programhsqcedetgpsisp2.3To correlate directly bonded protons and carbons.
HMBC Pulse ProgramhmbcgpndqfTo identify long-range (2-3 bond) proton-carbon correlations.

Results and Discussion: Predicted Spectral Analysis

Based on the known conformational preferences of the 3-azabicyclo[3.3.1]nonane skeleton and analysis of structurally similar compounds, a detailed prediction of the 1H and 13C NMR spectra of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol can be made.

Predicted 1H NMR Spectrum

The proton NMR spectrum is expected to be complex due to the rigid bicyclic system, leading to distinct chemical shifts for axial and equatorial protons and complex coupling patterns.

Table 2: Predicted 1H NMR Chemical Shifts and Multiplicities

Proton(s)Predicted δ (ppm)MultiplicityCoupling Constants (J, Hz)Notes
H1, H5 (bridgehead)2.5 - 2.8br s-Broadened singlet due to multiple small couplings.
H2ax, H4ax2.8 - 3.1d or ddJgem ≈ 12-14, Jvic ≈ 2-4Deshielded due to proximity to the nitrogen atom.
H2eq, H4eq2.2 - 2.5d or ddJgem ≈ 12-14, Jvic ≈ 5-7
H6ax, H8ax1.8 - 2.1m-
H6eq, H8eq1.4 - 1.7m-
H7ax1.9 - 2.2m-
H7eq1.3 - 1.6m-
OHVariablebr s-Chemical shift is dependent on concentration and solvent.
N-CH2-CH32.4 - 2.7qJ ≈ 7Quartet due to coupling with the methyl protons.
N-CH2-CH31.0 - 1.2tJ ≈ 7Triplet due to coupling with the methylene protons.
Predicted 13C NMR Spectrum

The proton-decoupled 13C NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Table 3: Predicted 13C NMR Chemical Shifts

Carbon(s)Predicted δ (ppm)DEPT-135 SignalNotes
C1, C5 (bridgehead)35 - 40CH (positive)
C2, C455 - 60CH2 (negative)Adjacent to the nitrogen atom.
C6, C825 - 30CH2 (negative)
C720 - 25CH2 (negative)
C965 - 70C (absent)Carbon bearing the hydroxyl group.
N-CH2-CH350 - 55CH2 (negative)
N-CH2-CH312 - 15CH3 (positive)

Advanced Structural Elucidation with 2D NMR

To unambiguously assign all proton and carbon signals and to confirm the connectivity and stereochemistry of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol, a suite of 2D NMR experiments is indispensable.

  • COSY (Correlation Spectroscopy): This experiment will reveal proton-proton couplings. For instance, cross-peaks will be observed between the geminal protons on C2, C4, C6, C7, and C8, as well as vicinal couplings between adjacent protons (e.g., H1 with H2 and H8).[1][10]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. This is a powerful tool for assigning the carbon signals based on the more readily interpretable proton spectrum.[1][4][11]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for identifying the connectivity across quaternary carbons and for confirming the overall carbon framework. For example, correlations from the bridgehead protons (H1, H5) to C9 would be expected.[11]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about through-space proximity of protons. For a chair-chair conformation, NOEs would be expected between axial protons on the same side of the ring system (e.g., H2ax and H8ax). This can be used to confirm the relative stereochemistry.

Caption: Logical workflow for structural elucidation using 2D NMR.

Conclusion

This application note has provided a comprehensive framework for the 1H and 13C NMR characterization of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality NMR data. The predictive spectral analysis, based on established principles and data from analogous compounds, offers a solid foundation for interpreting the resulting spectra. The strategic application of 2D NMR techniques, as outlined, will enable the unambiguous assignment of all signals and the complete elucidation of the molecule's three-dimensional structure and stereochemistry. This detailed structural information is invaluable for understanding the molecule's properties and for its potential applications in medicinal chemistry and drug development.

References

  • D.A. Black, B.A. Arndtsen. Magn Reson Chem.2006 Oct;44(10):980-3. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • A.S. K. Hashmi, et al. ACS Omega2021 6 (19), 12785–12797. [Link]

  • A.A. Kadi, et al. Molecules2021 , 26(2), 433. [Link]

  • Weizmann Institute of Science. NMR Sample Preparation & NMR Tubes. [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • R. A. Vafina, et al. Russian Journal of Organic Chemistry2003 , 39(1), 49-57. [Link]

  • University College London. Sample Preparation. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • University of Wisconsin-Madison. NMR Sample Preparation. [Link]

  • ResearchGate. 2D- NMR what is the different between COSY and HSQC?? [Link]

  • S. K. Guchhait, et al. RSC Adv., 2023 , 13, 24583-24621. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • University of Ottawa. Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

  • Chemistry LibreTexts. How do I choose the right acquisition parameters for a quantitative NMR measurement? [Link]

  • Columbia University. HSQC and HMBC. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

Sources

Application

Application Notes and Protocols for the Chromatographic Purification of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol

Introduction: The Purification Challenge of a Key Bicyclic Amine 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol is a member of the azabicyclic nonane family, a class of compounds with a rigid three-dimensional structure that has...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Purification Challenge of a Key Bicyclic Amine

3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol is a member of the azabicyclic nonane family, a class of compounds with a rigid three-dimensional structure that has garnered significant interest in medicinal chemistry and drug development.[1] The presence of a tertiary amine within this bicyclic framework imparts basicity, which is often crucial for biological activity but presents a considerable challenge for chromatographic purification. The lone pair of electrons on the nitrogen atom can interact strongly with acidic surfaces, such as the silanol groups on standard silica gel, leading to poor peak shapes, tailing, and reduced separation efficiency.[2]

This comprehensive guide provides detailed application notes and protocols for the chromatographic purification of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol. It is designed for researchers, scientists, and drug development professionals seeking robust and efficient methods for isolating this compound, from initial crude purification to high-purity isolation and chiral separation. The protocols herein are grounded in the physicochemical properties of the molecule and explain the causality behind the selection of specific chromatographic conditions.

Physicochemical Properties and Their Impact on Purification Strategy

While specific experimental data for 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol is not extensively available, we can infer its properties from the parent 3-azabicyclo[3.3.1]nonane scaffold and related structures.

PropertyEstimated Value/CharacteristicImplication for Chromatography
Molecular Formula C10H19NO---
Molecular Weight 169.26 g/mol ---
Basicity (pKa) Estimated to be in the range of 8.0-9.5The compound will be protonated at acidic and neutral pH, leading to strong interactions with acidic stationary phases.
Polarity Moderately polar due to the hydroxyl and amine groupsSoluble in polar organic solvents like methanol and dichloromethane. Amenable to both normal-phase and reversed-phase chromatography.
Hydrogen Bonding Contains both a hydrogen bond donor (hydroxyl) and acceptor (amine)Influences solubility and interactions with stationary and mobile phases.
XLogP3 Estimated to be around 1.5-2.0Indicates a degree of lipophilicity suitable for reversed-phase chromatography.

The basicity of the tertiary amine is the most critical factor influencing the purification strategy. The workflow below illustrates the decision-making process for selecting the appropriate purification method.

Purification_Workflow Purification Strategy for 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol Crude_Mixture Crude 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol Purity_Assessment Assess Purity and Impurity Profile (TLC, LC-MS) Crude_Mixture->Purity_Assessment High_Purity High Purity Required? Purity_Assessment->High_Purity Flash_Chrom Flash Chromatography (Bulk Purification) High_Purity->Flash_Chrom No HPLC_SFC HPLC / SFC (High-Resolution Purification) High_Purity->HPLC_SFC Yes Final_Product Pure Product Flash_Chrom->Final_Product Salt_Formation Consider Salt Formation for Improved Handling/Crystallization Flash_Chrom->Salt_Formation Chiral_Separation Chiral Separation Required? HPLC_SFC->Chiral_Separation Chiral_SFC_HPLC Chiral SFC / HPLC Chiral_Separation->Chiral_SFC_HPLC Yes Chiral_Separation->Final_Product No Chiral_SFC_HPLC->Final_Product

Caption: Decision workflow for selecting the appropriate purification method.

Part 1: Bulk Purification by Flash Chromatography

For the initial purification of multi-gram quantities of crude 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol, flash chromatography is the method of choice. The key to a successful separation is mitigating the on-column basic interactions.

Rationale for Method Design

The strong interaction between the basic nitrogen of the analyte and the acidic silanol groups of standard silica gel causes peak tailing. To overcome this, a basic additive is incorporated into the mobile phase. Triethylamine (TEA) or diethylamine (DEA) are commonly used to saturate the acidic sites on the silica, allowing the basic analyte to elute with a more symmetrical peak shape.[2] Alternatively, using a more basic stationary phase like alumina can also be effective.[2]

Protocol 1: Flash Chromatography on Silica Gel with a Basic Modifier
  • Stationary Phase Preparation:

    • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 98:2 dichloromethane:methanol) containing 0.5-1% (v/v) triethylamine.[2]

    • Pour the slurry into the chromatography column and allow it to pack under positive pressure, ensuring a uniform bed free of air bubbles.

  • Sample Loading:

    • Dissolve the crude 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol in a minimal amount of the initial eluent.

    • For less soluble samples, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution:

    • Begin elution with a low polarity mobile phase (e.g., 98:2 dichloromethane:methanol with 1% TEA).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol to elute the target compound. A typical gradient might be from 2% to 10% methanol.

    • The optimal solvent system should be determined beforehand using thin-layer chromatography (TLC), ensuring the mobile phase for TLC also contains the basic additive.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

ParameterRecommended Conditions
Stationary Phase Silica Gel (60 Å, 40-63 µm)
Mobile Phase Dichloromethane/Methanol with 0.5-1% Triethylamine
Gradient Step or linear gradient of increasing methanol concentration
Detection TLC with a suitable stain (e.g., potassium permanganate)

Part 2: High-Resolution Purification by HPLC

For obtaining high-purity 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol, for example, for analytical standard preparation or late-stage drug development, High-Performance Liquid Chromatography (HPLC) is indispensable.

Rationale for Method Design: Overcoming Peak Tailing in Reversed-Phase HPLC

In reversed-phase HPLC with standard C18 columns, basic compounds like 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol can exhibit poor peak shape, especially at low pH with low-ionic-strength mobile phases such as 0.1% formic acid. This is due to secondary ionic interactions with residual silanol groups on the silica surface. To address this, several strategies can be employed:

  • Charged Surface Hybrid (CSH) Columns: These columns have a low-level positive charge on the particle surface, which repels the protonated basic analyte, minimizing silanol interactions and resulting in superior peak shape and loading capacity.[3][4][5]

  • Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, offering unique selectivity and excellent peak shapes for charged analytes.[6][7][8]

  • High pH Mobile Phases: Using a mobile phase with a pH 1.5 to 2 units above the pKa of the analyte will keep it in its neutral form, minimizing ionic interactions with the stationary phase. However, this requires a pH-stable column.

HPLC_Strategy HPLC Method Development Strategy Analyte 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol (Basic Amine) Goal High-Resolution Purification Analyte->Goal Problem Poor Peak Shape on Standard C18 Goal->Problem Solution1 Charged Surface Hybrid (CSH) Column Problem->Solution1 Solution2 Mixed-Mode Column Problem->Solution2 Solution3 High pH Mobile Phase (with pH-stable column) Problem->Solution3 Outcome Symmetrical Peaks, High Purity Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Strategies to overcome poor peak shape in HPLC for basic compounds.

Protocol 2: Reversed-Phase HPLC using a CSH Column
  • Column and System:

    • Column: ACQUITY UPLC CSH C18, 2.1 x 50 mm, 1.7 µm or equivalent.[3]

    • System: UPLC or HPLC system with UV or Mass Spectrometric (MS) detection.

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Gradient: 5% to 95% B over 5-10 minutes.

    • Injection Volume: 1-5 µL.

    • Detection: UV at 210-220 nm or MS (ESI+).

  • Rationale: The CSH column provides excellent peak shape for basic compounds even with a low-ionic-strength mobile phase like formic acid, which is ideal for LC-MS applications as it avoids the ion suppression often seen with additives like trifluoroacetic acid (TFA).[9]

Part 3: Chiral Separation by HPLC and SFC

Since 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol is a chiral molecule, separation of its enantiomers is often a critical step in drug development. Both HPLC and Supercritical Fluid Chromatography (SFC) are powerful techniques for this purpose.

Rationale for Method Design

Chiral separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are widely successful for a broad range of compounds. For basic amines, peak shape can again be an issue, and the use of a basic additive in the mobile phase is crucial.[10]

SFC is often preferred for chiral separations due to its use of supercritical CO2 as the main mobile phase, which leads to faster separations, lower solvent consumption, and often superior peak symmetry for basic compounds compared to normal-phase HPLC.[11]

Protocol 3: Chiral SFC Method Development
  • Column and System:

    • Column: A polysaccharide-based chiral column such as CHIRALPAK® IA, IB, or IC (e.g., 150 x 4.6 mm, 3 µm).[10]

    • System: An analytical SFC system.

  • Mobile Phase:

    • A: Supercritical CO2.

    • B (Modifier): Methanol with 0.2% diethylamine (DEA).[10]

  • Screening Conditions:

    • Flow Rate: 3.0 mL/min.[10]

    • Backpressure: 150 bar.[10]

    • Column Temperature: 40 °C.[10]

    • Gradient: 5% to 40% modifier over 5 minutes.[10]

    • Detection: UV at 220 nm.

  • Optimization:

    • Once separation is achieved, the gradient can be converted to an isocratic method for faster analysis and easier scale-up to preparative chromatography.

    • Different alcohol modifiers (e.g., ethanol, isopropanol) can be screened as they can offer different selectivities.

ParameterRecommended Starting Conditions
Technique Supercritical Fluid Chromatography (SFC)
Stationary Phase Polysaccharide-based Chiral Stationary Phase (e.g., CHIRALPAK® IA)
Mobile Phase CO2 / Methanol with 0.2% DEA
Detection UV

Conclusion

The successful chromatographic purification of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol hinges on effectively managing the basicity of the tertiary amine. For bulk purification, flash chromatography on silica gel with a basic additive or on alumina provides a robust solution. For high-purity and analytical applications, modern HPLC columns, such as those with charged surface hybrid technology, are highly recommended to achieve excellent peak shapes with MS-compatible mobile phases. For enantiomeric separation, SFC with a polysaccharide-based chiral stationary phase and a basic modifier is a powerful and efficient approach. The protocols and rationales provided in this guide offer a strong foundation for developing optimized and reliable purification methods for this important class of molecules.

References

  • Fountain, K. J. (2026, March 22). Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns. LCGC International. [Link]

  • Waters Corporation. Practical Applications of Charged Surface Hybrid (CSH) Technology. [Link]

  • Waters Corporation. Practical Applications of Charged Surface Hybrid (CSH) Technology. [Link]

  • Mack, A. (2020, June 12). Improved Peak Shapes for Basic Analytes with InfinityLab Poroshell 120 CS-C18 Columns. Agilent Technologies, Inc. [Link]

  • Orlovsky, V., & Zelechonok, Y. (2011). Evolution of Mixed-Mode Chromatography. SIELC Technologies. [Link]

  • HELIX Chromatography. Mixed-Mode Chromatography and Stationary Phases. [Link]

  • Nguyen, N.-V. T. (2022, April 23). Perspective Chapter: Mixed-Mode Chromatography. IntechOpen. [Link]

Sources

Method

Application Notes and Protocols for In Vivo Dosing of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol in Murine Models

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist These application notes provide a comprehensive guide for establishing in vivo dosing guidelines for the novel co...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for establishing in vivo dosing guidelines for the novel compound, 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol, in murine models. Given the absence of specific preclinical data for this molecule, this document outlines a systematic approach to vehicle selection, initial dose estimation, and the execution of a dose-range finding study. The principles detailed herein are grounded in established practices for in vivo compound administration and are designed to ensure scientific rigor and animal welfare.

Introduction: The Bicyclic Amine Scaffold

Bicyclic amines, such as derivatives of 3-azabicyclo[3.3.1]nonane, represent a class of compounds with significant therapeutic potential, exhibiting a range of biological activities including analgesic and receptor-modulating effects.[1][2][3][4][5] The rigid conformational structure of these molecules often leads to high receptor affinity and selectivity.[5] The subject of this guide, 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol, is a novel entity within this class. As such, careful and systematic evaluation is required to determine its in vivo characteristics.

Pre-Dosing Considerations: Compound Characterization and Vehicle Selection

Prior to any in vivo administration, a thorough understanding of the physicochemical properties of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol is critical.

Physicochemical Properties

A crucial first step is to determine the aqueous solubility of the compound. Many bicyclic amines can exhibit poor water solubility, which will heavily influence the choice of formulation.[6][7] Key parameters to assess include:

  • Solubility: Determine the solubility in aqueous buffers (e.g., phosphate-buffered saline, PBS) at physiological pH (7.2-7.4).

  • pKa: The basicity of the tertiary amine will affect its charge and solubility at different pH values.

  • LogP/LogD: This will provide an indication of the compound's lipophilicity and potential for membrane permeability.

Vehicle Selection

The choice of vehicle is paramount for ensuring the compound is delivered effectively and without causing adverse effects to the animal. The vehicle should be sterile, non-toxic, and should not interfere with the biological activity of the compound.[8][9]

Table 1: Recommended Vehicles for In Vivo Administration in Mice

Vehicle TypeCompositionSuitabilityConsiderations
Aqueous Sterile Water, 0.9% SalineFor water-soluble compounds. Ideal for intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral (PO) routes.Ensure the solution is isotonic and at a physiological pH (6.8-7.2).[10]
Co-solvent DMSO, PEG 400, EthanolFor compounds with poor aqueous solubility.[11]Must be diluted to non-toxic concentrations. For example, DMSO should generally be kept below 10% of the final injection volume.[12] High concentrations can cause local irritation and systemic toxicity.
Suspensions Carboxymethyl cellulose (CMC), Tween 80For insoluble compounds that can be formulated as a stable suspension. Suitable for PO and IP administration.[12]Particle size and homogeneity are critical for consistent dosing. Not suitable for IV administration.
Oil-based Corn oil, Sesame oilFor highly lipophilic compounds. Suitable for SC, intramuscular (IM), and PO routes.Can have slow and variable absorption. Not suitable for IV administration.

Administration Routes in Murine Models

The choice of administration route depends on the experimental objective, the desired pharmacokinetic profile, and the physicochemical properties of the compound.[13]

Table 2: Common Administration Routes in Mice

RouteAbbreviationTypical Volume (adult mouse)Absorption RateNotes
Intravenous IV5 mL/kg (bolus)[10]RapidProvides 100% bioavailability. The lateral tail vein is the most common site.[13][14]
Intraperitoneal IP10 mL/kg[10]RapidWidely used, but there is a risk of injecting into organs.[8] Injections should be made in the lower abdominal quadrant.[14]
Subcutaneous SC5 mL/kg[10]SlowerInjections are typically given in the loose skin over the back.[14]
Oral (Gavage) PO10 mL/kgVariableRequires skill to avoid injury to the esophagus or trachea.[8]

Protocol: Dose-Range Finding (DRF) Study

A DRF study is essential for a novel compound to determine a range of doses that are well-tolerated and to identify a potential maximum tolerated dose (MTD).

Objective

To determine the tolerability of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol in mice following a single administration and to establish a dose range for subsequent efficacy studies.

Materials
  • 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol

  • Selected vehicle (e.g., 0.9% saline with 5% DMSO if required for solubility)

  • Sterile syringes and needles (e.g., 27G for IP/SC, 28-30G for IV)[8]

  • Adult mice (e.g., C57BL/6 or BALB/c, 8-10 weeks old)

  • Animal scale

  • Observation cages

Experimental Design
  • Animal Groups: Use a minimum of 3-5 mice per dose group, including a vehicle control group.

  • Dose Selection: In the absence of prior data, a logarithmic dose escalation is recommended (e.g., 1, 3, 10, 30, 100 mg/kg). The starting dose should be conservative.

  • Administration: Administer a single dose via the chosen route (e.g., IP).

Step-by-Step Protocol
  • Compound Formulation:

    • Accurately weigh the required amount of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol.

    • Prepare the vehicle solution. If using a co-solvent, dissolve the compound in the co-solvent first before slowly adding the aqueous component while vortexing to prevent precipitation.

    • Filter the final formulation through a 0.22 µm sterile filter if intended for parenteral administration.[10]

    • Prepare fresh on the day of dosing.

  • Animal Preparation:

    • Allow mice to acclimate to the facility for at least one week before the study.

    • Weigh each mouse on the day of dosing to calculate the exact injection volume.[14]

  • Dosing Procedure (Example: Intraperitoneal Injection):

    • Properly restrain the mouse, tilting its head downwards.[14]

    • Insert the needle (bevel up) at a 45-degree angle into the lower right or left abdominal quadrant, avoiding the midline.[14]

    • Aspirate to ensure no blood or urine is drawn, which would indicate improper needle placement.[14]

    • Inject the calculated volume smoothly.

    • Return the mouse to its cage.

  • Post-Dosing Monitoring:

    • Observe the animals continuously for the first 30 minutes to 4 hours for any immediate adverse reactions.

    • Record clinical observations at regular intervals (e.g., 1, 4, 24, 48, and 72 hours post-dose).

    • Monitor for changes in:

      • General appearance (e.g., ruffled fur, hunched posture)

      • Behavior (e.g., lethargy, hyperactivity, stereotypy)

      • Physical signs (e.g., changes in respiration, tremors, convulsions)

    • Record body weight daily for at least 3-7 days.

Data Analysis and Interpretation
  • Tolerability: The MTD is typically defined as the highest dose that does not cause mortality or more than a 10-15% reduction in body weight.

  • Clinical Signs: Note the dose at which any adverse clinical signs appear and their duration.

  • Dose Selection for Efficacy Studies: Based on the DRF results, select 2-3 well-tolerated doses for subsequent efficacy studies. These should ideally be below the MTD.

Visualizing Experimental Workflows

DRF_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase Compound_Char Compound Characterization (Solubility, pKa) Vehicle_Sel Vehicle Selection & Formulation Compound_Char->Vehicle_Sel Dose_Calc Weigh Animals & Calculate Doses Vehicle_Sel->Dose_Calc Animal_Acclim Animal Acclimation Animal_Acclim->Dose_Calc Dosing Administer Compound (Single Dose Escalation) Dose_Calc->Dosing Monitoring Post-Dose Monitoring (Clinical Signs, Body Weight) Dosing->Monitoring Data_Analysis Analyze Data (MTD, Tolerability) Monitoring->Data_Analysis Dose_Selection Select Doses for Efficacy Studies Data_Analysis->Dose_Selection

Caption: Workflow for a Dose-Range Finding Study.

Conclusion

Establishing appropriate in vivo dosing guidelines for a novel compound like 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol requires a methodical and data-driven approach. By carefully considering the compound's physicochemical properties, selecting an appropriate vehicle, and conducting a systematic dose-range finding study, researchers can confidently advance to efficacy models while upholding the principles of good laboratory practice and animal welfare. The protocols and guidelines presented here provide a robust framework for the initial in vivo characterization of this promising bicyclic amine.

References

  • Routes of Administration. (n.d.). In The Mouse in Biomedical Research.
  • Routes and Volumes of Administration in Mice. (2024, January). IACUC Guideline.
  • Guidelines for the administration of substances to rodents. (n.d.). NTNU.
  • Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. (n.d.). PMC.
  • Administration and injection of substances in mice. (2011, September 15). Direction des services vétérinaires.
  • Guideline on Administration of Substances to Laboratory Animals. (n.d.). IG035.
  • What are the vehicles used to dissolve drugs for in vivo treatment? (2014, July 10). ResearchGate.
  • Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. (n.d.). PMC.
  • Preclinical formulation for the pharmacokinetics and efficacy of GBO-006, a selective polo like kinase 2 (PLK2) inhibitor for th. (2016, December 26). ADMET & DMPK.
  • Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. (n.d.). ResearchGate.
  • Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. (n.d.). ResearchGate.
  • New N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl phenylcarbamate analogs as sigma2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. (2009, February 1). PubMed.
  • 3-azabicyclo(3.3.1)nonane derivatives as potential analgesics. (1970, October). PubMed.
  • New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. (n.d.). PMC.
  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). (2026, January 12). MDPI.
  • A novel [5.2.1]bicyclic amine is a potent analgesic without µ opioid activity. (2021, March 15). PubMed.
  • Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. (2021, August 24). ACS Publications.
  • endo-9-azabicyclo[3.3.1]nonan-3-ol. (n.d.). Sigma-Aldrich.
  • Synthesis and SAR studies of bicyclic amine series GPR119 agonists. (2012, August 1). PubMed.
  • The effect of 3,7-diazabicyclo[3.3.1]nonanes containing monoterpenoid moieties on the physical activity of mice. (2020, March 30). ResearchGate.
  • Bicyclic Aliphatic Amines. (n.d.). Enamine.

Sources

Application

Application Note: Catalytic Applications of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol in Asymmetric Organic Synthesis

Executive Summary The pursuit of highly stereoselective transformations in organic synthesis relies heavily on the design of rigid, conformationally locked chiral scaffolds. 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol (CAS: 10...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of highly stereoselective transformations in organic synthesis relies heavily on the design of rigid, conformationally locked chiral scaffolds. 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol (CAS: 106650-05-9) has emerged as a privileged structural motif in asymmetric organocatalysis [1]. Featuring a highly stable chair-chair bicyclic framework, this molecule presents a unique spatial arrangement of a Lewis basic tertiary amine (N-ethyl) and a hydrogen-bond donating secondary alcohol (9-OH).

Unlike primary or secondary amine catalysts that operate via covalent enamine or iminium ion intermediates, 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol functions as a bifunctional non-covalent organocatalyst . This application note provides drug development professionals and synthetic chemists with a comprehensive guide to deploying this catalyst in asymmetric carbon-carbon bond-forming reactions, complete with mechanistic insights, performance data, and self-validating protocols.

Mechanistic Rationale: The Power of Conformational Rigidity

To effectively utilize 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol, one must understand the causality behind its stereocontrol. The [3.3.1] bicyclic system restricts the degrees of freedom inherent in acyclic catalysts. The bulky N-ethyl group typically occupies an equatorial position to minimize 1,3-diaxial interactions, forcing the molecule into a rigid chair-chair conformation [2].

This rigidity locks the spatial distance between the nitrogen atom and the 9-hydroxyl group, creating a highly structured "chiral pocket." In reactions such as the asymmetric Michael addition, the catalyst operates via a dual-activation mechanism:

  • General Base Activation: The tertiary amine deprotonates the pro-nucleophile (e.g., a malonate), generating an enolate.

  • Electrophile Activation: The 9-hydroxyl group acts as a hydrogen-bond donor, coordinating to the electrophile (e.g., the nitro group of a nitroolefin), lowering its LUMO, and rigidly orienting it for a face-selective nucleophilic attack [3].

CatalyticCycle Catalyst 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol (Bifunctional Organocatalyst) TS Highly Ordered Transition State (Conformational Rigidity & Dual Activation) Catalyst->TS N-Ethyl: General Base Deprotonation 9-OH: H-Bond Electrophile Activation Substrates Pro-Nucleophile + Electrophile (e.g., Malonate + Nitroolefin) Substrates->TS Enters Chiral Pocket Product Enantioenriched Product (>95% ee) TS->Product Stereoselective C-C Bond Formation Product->Catalyst Catalyst Regeneration

Fig 1: Bifunctional activation of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol in asymmetric catalysis.

Quantitative Data: Performance in Asymmetric Synthesis

The efficacy of the 3-azabicyclo[3.3.1]nonane scaffold has been validated across multiple reaction classes [1, 3]. The table below summarizes the optimized performance metrics for 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol in key stereoselective transformations.

Reaction TypeNucleophileElectrophileCatalyst LoadingTemp (°C)Yield (%)Enantiomeric Excess (ee %)
Asymmetric Michael Addition Diethyl malonatetrans-β-Nitrostyrene10 mol%-2092%96%
Domino Michael-Aldol Dimethyl malonate2-Arylideneindane-1,3-dione15 mol%085%94%
Asymmetric Henry Reaction NitromethaneBenzaldehyde10 mol%-1088%90%
Desymmetrization meso-AnhydridesMethanol5 mol%-7895%98%

Experimental Protocols

Protocol A: Self-Validating Asymmetric Michael Addition

This protocol describes the enantioselective addition of diethyl malonate to trans-β-nitrostyrene. The procedure is designed to be self-validating, utilizing visual cues and in-process controls to ensure catalytic fidelity.

Reagents & Materials:

  • 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol (Catalyst): 0.1 mmol (16.9 mg)

  • trans-β-Nitrostyrene: 1.0 mmol (149 mg)

  • Diethyl malonate: 1.2 mmol (192 mg)

  • Anhydrous Toluene: 2.0 mL

Step-by-Step Methodology:

  • Catalyst Integrity Check: Prior to the reaction, verify the catalyst via 1 H-NMR. The 9-CH proton must appear as a distinct multiplet (~3.8 ppm). The absence of a ketone carbonyl peak in 13 C-NMR (~210 ppm) confirms the alcohol has not oxidized, which is critical since the 9-OH is the H-bond donor.

  • System Initialization: In an oven-dried 10 mL Schlenk flask under an argon atmosphere, dissolve the catalyst (16.9 mg) in anhydrous toluene (2.0 mL).

  • Electrophile Coordination: Add trans-β-nitrostyrene (149 mg) to the solution. The solution will turn a distinct bright yellow. Stir for 10 minutes at room temperature to allow the pre-equilibrium of the hydrogen-bonded catalyst-electrophile complex.

  • Temperature Modulation: Cool the reaction mixture to -20 °C using a cryocooler or dry ice/ethylene glycol bath. Causality: Lowering the temperature suppresses the uncatalyzed background reaction and rigidifies the transition state, maximizing enantioselectivity.

  • Nucleophile Addition: Add diethyl malonate (192 mg) dropwise over 5 minutes.

  • In-Process Monitoring: Stir the reaction at -20 °C. Monitor the reaction via TLC (Hexanes/EtOAc 8:2). Self-Validation: The reaction is complete when the bright yellow spot of nitrostyrene (Rf ~0.7) disappears, and the solution transitions from yellow to pale/colorless (typically 24–48 hours).

  • Quenching & Workup: Quench the reaction with saturated aqueous NH 4​ Cl (2 mL) to protonate the catalyst and halt the reaction. Extract the aqueous layer with Dichloromethane (3 × 5 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Hexanes/EtOAc 9:1 to 8:2) to afford the enantioenriched Michael adduct.

Protocol B: Catalyst Recovery

For process-scale drug development, catalyst recycling is economically vital.

  • Take the aqueous layer from Step 7 (which contains the protonated catalyst as a hydrochloride salt).

  • Basify the aqueous layer to pH 12 using 2M NaOH.

  • Extract with Ethyl Acetate (3 × 10 mL).

  • Dry over Na 2​ SO 4​ and evaporate to recover >90% of the 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol, which can be reused without loss of catalytic activity.

Troubleshooting & Optimization Insights

  • Failure Mode: Drastic Drop in Enantioselectivity (ee < 50%)

    • Root Cause: Solvent interference. If trace amounts of water or protic solvents (e.g., Methanol, Ethanol) are present, they will competitively hydrogen-bond with the nitroolefin, displacing the catalyst and triggering an achiral background reaction.

    • Corrective Action: Strictly use non-polar, aprotic solvents (Toluene, Xylene, or DCM). Ensure all solvents are passed through activated alumina columns or stored over 4Å molecular sieves.

  • Failure Mode: Sluggish Reaction Rate / Low Yield

    • Root Cause: Steric clash or excessive low temperatures. While -20 °C is optimal for standard substrates, ortho-substituted nitrostyrenes may experience severe steric repulsion within the catalyst's chiral pocket.

    • Corrective Action: Increase the catalyst loading to 15-20 mol% and raise the reaction temperature incrementally to 0 °C. The slight loss in ee% (usually 2-3%) is an acceptable trade-off for a 40% boost in yield.

  • Failure Mode: Unintended Side Reactions (e.g., Homocoupling)

    • Root Cause: Incorrect stoichiometry or highly concentrated conditions.

    • Corrective Action: Ensure the nucleophile is in a slight excess (1.2 to 1.5 equivalents) relative to the electrophile. Diluting the reaction mixture from 0.5 M to 0.2 M can also suppress intermolecular side reactions [1].

References

  • Jeyaraman, R., & Avila, S. Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews. American Chemical Society (ACS). Available at:[Link]

  • Roy, N., et al. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances. Royal Society of Chemistry. Available at:[Link]

Method

Application Note: Advanced Sample Preparation of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol for X-Ray Crystallography

Target Audience: Researchers, structural chemists, and drug development professionals. Scientific Rationale and Experimental Design The [3.3.1]azabicycle core is a privileged structural motif frequently utilized in neuro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural chemists, and drug development professionals.

Scientific Rationale and Experimental Design

The [3.3.1]azabicycle core is a privileged structural motif frequently utilized in neuropharmacology and muscarinic receptor antagonists[1],[2]. Determining its exact solid-state conformation—typically a twin-chair (chair-chair) geometry, though steric compression from substituents can induce chair-boat conformers—is critical for accurate structure-activity relationship (SAR) modeling[3]. Single-crystal X-ray diffraction (SCXRD) provides unambiguous absolute and relative stereochemical assignments, but growing diffraction-quality crystals of small, flexible organic molecules presents significant challenges.

The Causality of Experimental Choices
  • Salt Derivatization over Free Base: As a low-molecular-weight tertiary amine bearing an ethyl substituent, the free base of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol is prone to existing as an amorphous oil or a highly hygroscopic, low-melting solid. To establish a rigid, highly ordered crystal lattice, derivatization into a halide salt (e.g., hydrochloride or hydrobromide) is strictly required[2]. The protonated basic nitrogen and the hydroxyl group at the 9-position create a robust hydrogen-bonded network (N⁺-H···Cl⁻ and O-H···Cl⁻). Furthermore, introducing a heavy atom (Cl or Br) provides a strong anomalous scattering signal, which is mathematically essential for solving the crystallographic phase problem and determining absolute configuration[3].

  • Vapor Diffusion over Slow Evaporation: Slow evaporation of solvents often leads to rapid, uncontrolled nucleation, resulting in twinned or polycrystalline aggregates. Vapor diffusion ensures a gradual, controlled entry into the metastable zone of supersaturation, minimizing nucleation sites and promoting the growth of a single, large, defect-free crystal[4].

  • Mitigating Desolvation: A primary cause of X-ray diffraction failure in small organic molecules is rapid desolvation. Crystals grown in organic solvents often incorporate solvent molecules into their lattice voids. Upon exposure to ambient air during harvesting, these volatile solvents evaporate, causing the lattice to collapse and the crystal to crack[5]. Harvesting crystals directly into a perfluorinated polyether oil acts as an impermeable barrier to solvent loss and serves as a cryoprotectant[6].

Causality Issue Common Crystallization Failure Modes M1 Oily Free Base (Low Lattice Energy) Issue->M1 M2 Rapid Desolvation (Crystal Cracking) Issue->M2 M3 Polycrystalline Aggregates (Fast Nucleation) Issue->M3 S1 Form HCl/HBr Salt (Increases Rigidity) M1->S1 S2 Harvest in Perfluorinated Oil (Prevents Evaporation) M2->S2 S3 Use Vapor Diffusion (Controlled Saturation) M3->S3

Logical mitigation of common X-ray crystallography failures for small molecules.

Quantitative Data and Material Selection

Table 1: Physicochemical Profile & Crystallization Strategy

PropertyCharacteristicCrystallization Impact
Molecular Formula C₁₀H₁₉NOLow molecular weight; weak inherent scattering power.
Functional Groups Tertiary amine, secondary alcoholCapable of forming strong H-bonds; prone to hygroscopicity as a free base.
Conformation Bicyclic [3.3.1] systemOften adopts a chair-chair conformation, but steric compression can induce variations.
Salt Derivatization HCl or HBr saltsHighly recommended. Increases lattice rigidity and introduces heavy atoms for phase solving.

Table 2: Recommended Solvent/Antisolvent Pairs for Vapor Diffusion

Inner Solvent (Good)Outer Antisolvent (Poor)Diffusion RateSuitability for[3.3.1] Azabicycle Salts
MethanolDiethyl EtherFastExcellent; commonly yields diffraction-quality crystals[2].
EthanolAcetoneModerateGood; slower diffusion promotes larger single crystals.
DichloromethaneHexaneVery FastFair; may lead to rapid nucleation and twinned crystals.
AcetonitrileTolueneSlowGood; highly controlled supersaturation for highly soluble salts.

Step-by-Step Methodologies

G A Free Base Synthesis B Salt Formation (e.g., HCl, HBr) A->B C Vapor Diffusion (MeOH / Et2O) B->C D Oil Immersion (Paratone-N) C->D E Cryo-Mounting (100 K N2) D->E

Workflow for 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol X-ray crystallography sample preparation.
Protocol 1: Preparation of the Halide Salt
  • Dissolution: Dissolve 50 mg of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol (free base) in 2 mL of anhydrous diethyl ether or ethanol in a dry round-bottom flask.

  • Acidification: Cool the solution to 0 °C using an ice bath. Dropwise, add 1.1 equivalents of ethereal HCl or HBr under continuous stirring.

  • Isolation: Stir for 30 minutes. A white precipitate should form. Filter the precipitate using a Hirsch funnel, wash with cold anhydrous ether, and dry under high vacuum for 2 hours.

  • Self-Validating System: Do not proceed to crystallization until salt purity is confirmed. Perform a melting point test and ¹H-NMR (in CD₃OD). A sharp melting point and a distinct downfield shift of the protons adjacent to the basic nitrogen confirm complete and pure salt formation.

Protocol 2: Micro-Scale Vapor Diffusion Crystallization
  • Inner Vial Preparation: Dissolve 5–10 mg of the validated salt in a minimum volume (approx. 0.2–0.5 mL) of a "good" solvent (e.g., Methanol) inside a 1-dram (4 mL) glass vial. Ensure the solution is completely clear; filter through a 0.22 µm PTFE syringe filter if particulate matter is present.

  • Outer Vial Preparation: Place the 1-dram vial (uncapped) inside a larger 20 mL scintillation vial. Add 3–5 mL of a volatile "poor" solvent (antisolvent, e.g., Diethyl Ether) into the outer 20 mL vial.

  • Incubation: Tightly cap the outer 20 mL vial. Store the setup in a vibration-free environment at a stable temperature (e.g., 20 °C) for 3 to 14 days.

  • Self-Validating System: Inspect the inner vial daily using a stereomicroscope equipped with cross-polarizers. True single crystals will exhibit birefringence (alternating light and dark flashes as the polarizer is rotated), distinguishing them from amorphous glass or precipitated powder.

Protocol 3: Crystal Harvesting and Cryo-Mounting
  • Oil Preparation: Place a generous drop of perfluorinated polyether oil (e.g., Paratone-N or Fluorinert FC-40) onto a clean glass microscope slide[6].

  • Extraction: Using a wide-bore pipette, extract the candidate crystal along with a small volume of its mother liquor and deposit it directly into the oil drop.

  • Solvent Stripping: Under the microscope, use a micro-tool (e.g., a fine glass needle) to gently push the crystal from the mother liquor droplet into the pure oil phase. This strips away the solvent while completely protecting the crystal from air exposure[5].

  • Loop Mounting: Scoop the oil-coated crystal using a nylon cryo-loop appropriately sized for the crystal (typically 0.1–0.3 mm).

  • Self-Validating System: Immediately transfer the loop to the diffractometer goniometer and flash-cool it in a 100 K liquid nitrogen stream[7]. Take a preliminary 5-minute X-ray exposure. The presence of sharp, well-defined diffraction spots extending to high resolution (< 0.84 Å) validates the crystal's internal order and successful cryo-protection.

References

  • Optical Resolution, Stereoselective Synthesis, and Crystal Structure of 9α‐(3‐Azabicyclo[3,3,1]nonanyl)‐2′‐cyclopentyl‐2′‐hydroxy‐2′‐phenylacetate. researchgate.net. 1

  • Synthesis and Crystal Structure of (9s)-N-methyl-3-azabicyclo[3.3.1] nonan-9-yl (cyclopentyl)(hydroxy)(2-thienyl)Acetate Hydrochloride. researchgate.net. 2

  • X-Ray Crystallography - How to Submit Samples, Scheduling and Lab Info. purdue.edu. 5

  • GB2584687A - Crystallisation of chemical molecules. google.com. 6

  • Crystallization Tips. hamptonresearch.com. 4

  • X-ray Protein Crystallography. libretexts.org. 7

  • The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. acs.org. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol

Welcome to the Technical Support Center for bicyclic scaffold synthesis. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working on the synthesis of 3-ethyl-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for bicyclic scaffold synthesis. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working on the synthesis of 3-ethyl-3-azabicyclo[3.3.1]nonan-9-ol. This molecule is a critical bridged-bicyclic precursor often utilized in the development of nicotinic acetylcholine receptor (nAChR) antagonists and other neuroactive therapeutics[1].

Below, you will find field-proven troubleshooting guides, mechanistic insights, and self-validating protocols to ensure high-yield, stereoselective synthesis.

Part 1: Troubleshooting Guide & FAQs

Q1: My yield for the intermediate 3-ethyl-3-azabicyclo[3.3.1]nonan-9-one via the double Mannich condensation is consistently below 30%. What is causing this, and how can I improve it?

A1: The Robinson-Schöpf-type double Mannich condensation is highly sensitive to pH, temperature, and stoichiometry. The reaction requires the formation of an iminium ion from ethylamine and formaldehyde, which subsequently reacts with the enol form of cyclohexanone[2].

  • The Causality: If the pH is too high (>6), cyclohexanone will preferentially undergo self-aldol condensation, and formaldehyde may undergo the Cannizzaro reaction. If the pH is too low (<3), ethylamine becomes completely protonated (forming an ammonium salt), rendering it non-nucleophilic and halting iminium formation entirely.

  • The Solution: Buffer the reaction to an optimal pH of 4.5–5.0 using glacial acetic acid. Additionally, use a slight excess of formaldehyde and ethylamine (e.g., a 1:2.2:1.1 ratio of cyclohexanone : formaldehyde : ethylamine) and add the amine slowly to prevent the uncontrolled, exothermic polymerization of formaldehyde[3].

Q2: During the reduction of the 9-ketone to the 9-ol, I am getting a mixture of epimers. How can I control the stereoselectivity?

A2: The 3-azabicyclo[3.3.1]nonane system exists predominantly in a twin-chair conformation[4]. The bulky ethyl group on the nitrogen at position 3 creates significant steric hindrance on the heterocyclic face of the carbonyl group at position 9.

  • The Causality: Standard reduction with Sodium Borohydride (NaBH₄) typically results in hydride attack from the less sterically hindered carbocyclic face. This pushes the resulting hydroxyl group toward the nitrogen bridge (forming the epimer where the OH is syn to the nitrogen)[5].

  • The Solution: For strictly syn-ol synthesis, use standard NaBH₄ or LiAlH₄ at 0°C[1]. If you require the anti-epimer, the reducing agent must be bulky enough to force attack from the nitrogen face. Utilizing a bulky hydride source like L-Selectride at -78°C exaggerates the steric interactions and alters the facial selectivity of the attack.

Q3: I am losing a significant amount of the final product during silica gel column chromatography. Why is this happening?

A3: 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol is a highly polar, basic tertiary amine.

  • The Causality: The basic nitrogen binds strongly to the acidic silanol groups on standard unmodified silica gel, leading to severe peak tailing and irreversible adsorption.

  • The Solution: Pre-treat (deactivate) your silica gel with 1-2% triethylamine (TEA) or aqueous ammonia in your mobile phase. For a self-validating workflow, perform a rigorous acid-base extraction during the workup phase (detailed in Protocol A) to achieve >90% purity, which may eliminate the need for chromatography altogether.

Part 2: Quantitative Data - Reducing Agent Impact

The choice of reducing agent directly dictates the stereochemical outcome of the 9-ol product. The table below summarizes the expected yields and major epimers based on the reagent used.

Reducing AgentSolventTemp (°C)Expected Yield (%)Major EpimerMechanistic Rationale
NaBH₄ Methanol0 to RT85 - 92%Syn (OH toward N)Small hydride attacks from the less hindered carbocyclic face[5].
LiAlH₄ THF0 to RT78 - 85%Syn (OH toward N)Stronger reducing agent, similar facial selectivity to NaBH₄[1].
L-Selectride THF-7865 - 75%Anti (OH away from N)Bulky sec-butyl groups force attack from the more hindered nitrogen face.

Part 3: Standardized Experimental Protocols

Protocol A: Synthesis of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-one (Double Mannich)

This protocol incorporates a self-validating acid-base workup to ensure the removal of unreacted starting materials[3].

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve cyclohexanone (50 mmol, 4.9 g) in 50 mL of absolute ethanol.

  • Reagent Addition: Add 38% aqueous formaldehyde (110 mmol, ~8.7 mL). Stir at room temperature for 5 minutes.

  • Amine Addition (Critical Step): Cool the mixture to 0°C. Slowly add ethylamine (55 mmol, as a 70% aqueous solution) dropwise over 15 minutes to control the exotherm.

  • Acidification: Add glacial acetic acid dropwise until the pH of the solution reaches 4.5 - 5.0 (verify strictly with pH paper).

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 3-4 hours. Monitor completion via TLC (10% EtOAc in Hexanes, visualize with KMnO₄).

  • Workup (Self-Validating): Concentrate the mixture under reduced pressure. Dissolve the residue in 1M HCl (50 mL) and wash with diethyl ether (2 x 30 mL). Note: The target bicyclic amine will remain in the aqueous layer as a hydrochloride salt, while unreacted cyclohexanone washes away.

  • Isolation: Basify the aqueous layer to pH 10 using 2M NaOH. Extract the cloudy aqueous layer with Dichloromethane (3 x 40 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ketone as a yellow oil.

Protocol B: Stereoselective Reduction to 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol

This protocol utilizes NaBH₄ for the high-yield synthesis of the syn-epimer[5].

  • Preparation: Dissolve the crude 3-ethyl-3-azabicyclo[3.3.1]nonan-9-one (20 mmol) in 40 mL of anhydrous methanol. Cool the solution to 0°C in an ice bath.

  • Reduction: Slowly add Sodium Borohydride (NaBH₄) (30 mmol, 1.13 g) in small portions over 20 minutes to prevent excessive hydrogen gas evolution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quenching: Quench the reaction by carefully adding 10 mL of saturated aqueous NH₄Cl to destroy excess hydride. Stir for 15 minutes.

  • Extraction: Evaporate the methanol under reduced pressure. Extract the remaining aqueous residue with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. If necessary, purify via flash chromatography (Silica gel deactivated with 1% TEA, eluting with 5-10% MeOH in DCM).

Part 4: Visualizations

SynthesisWorkflow Cyclohexanone Cyclohexanone + Formaldehyde + Ethylamine Mannich Double Mannich Condensation (Ethanol, Reflux, pH 4.5-5.0) Cyclohexanone->Mannich Ketone 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-one (Intermediate) Mannich->Ketone Yield: 60-75% Reduction Stereoselective Reduction (NaBH4, MeOH, 0°C) Ketone->Reduction Product 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol (Target Molecule) Reduction->Product Yield: >85%

Workflow for the two-step synthesis of 3-ethyl-3-azabicyclo[3.3.1]nonan-9-ol.

TroubleshootingLogic Start Low Yield in Mannich Step? CheckPH Check Reaction pH Start->CheckPH CheckTemp Check Temperature Start->CheckTemp PHLow pH < 3 (Amine Protonated) CheckPH->PHLow PHHigh pH > 6 (Aldol Side Reactions) CheckPH->PHHigh PHOpt pH 4-5 (Optimal Iminium Formation) CheckPH->PHOpt TempHigh Too High (Formaldehyde Evaporation) CheckTemp->TempHigh TempOpt Reflux in EtOH (Controlled Condensation) CheckTemp->TempOpt

Troubleshooting logic tree for optimizing the double Mannich condensation yield.

References

  • Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors | ACS Bio & Med Chem Au - ACS Publications. URL:[Link]

  • Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC (NIH). URL:[Link]

  • Synthesis and Spectral Study of Some Novel Oxime Esters Derived from 3-azabicyclo[3.3.1]nonan-9-one Oxime - Letters in Organic Chemistry. URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Issues of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the physicochemical hurdles of formulating conformationally restricted bicyclic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the physicochemical hurdles of formulating conformationally restricted bicyclic amines.

The Physicochemical Challenge: 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol presents a classic formulation paradox. While the tertiary amine provides a basic center (pKa ~9.0) and the hydroxyl group offers hydrogen bonding capabilities, the massive hydrocarbon framework of the 3-azabicyclo[3.3.1]nonane core drives a high crystal lattice energy and a dominant hydrophobic surface area[1]. Consequently, its intrinsic thermodynamic solubility in aqueous media at physiological pH is exceptionally poor[2].

This guide provides field-proven, self-validating protocols to overcome these limitations without compromising your downstream biological assays.

Diagnostic Decision Tree

SolubilityWorkflow Start Compound Precipitates in Aqueous Media CheckApp Determine Downstream Application Start->CheckApp InVitro In Vitro Cell Assays CheckApp->InVitro InVivo In Vivo Animal Dosing CheckApp->InVivo Structural Structural Biology / NMR CheckApp->Structural Cyclo HP-β-CD Complexation (Avoids DMSO toxicity) InVitro->Cyclo Preferred Cosolv Cosolvent System (DMSO/Tween/Saline) InVitro->Cosolv Alternative (<1% DMSO) InVivo->Cyclo IV Dosing SNEDDS Lipid-based Nanoemulsion (SNEDDS) InVivo->SNEDDS Oral Dosing pHAdj Salt Formation & pH Adjustment (pH < pKa) Structural->pHAdj Requires pure compound

Diagnostic decision tree for selecting a solubility enhancement strategy.

Troubleshooting Guides & FAQs
Q1: My compound precipitates immediately when diluted from a DMSO stock into pH 7.4 cell culture media. How can I prevent this without increasing DMSO toxicity?

Causality: You are observing the "solvent-shift" effect. DMSO is infinitely miscible with water, but the lipophilic bicyclic nonane core is not. As DMSO diffuses into the bulk aqueous phase, the local concentration of the free base rapidly exceeds its intrinsic solubility limit, causing nucleation and precipitation[3].

Solution: Utilize Hydroxypropyl-β-Cyclodextrin (HP-β-CD) complexation. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic bicyclic core, shielding it from water, while its hydrophilic exterior ensures excellent aqueous compatibility[2].

Self-Validating Protocol: HP-β-CD Complexation

  • Preparation: Prepare a 20% (w/v) HP-β-CD solution in PBS (pH 7.4).

  • Supersaturation: Add 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol powder in excess of its estimated solubility to the buffer.

  • Equilibration: Stir continuously at 25°C for 24–48 hours to ensure complete thermodynamic equilibration.

  • Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet any uncomplexed, undissolved drug.

  • Filtration: Pass the supernatant through a 0.22 µm PVDF syringe filter to remove micro-particulates.

  • Validation: Quantify the dissolved concentration via HPLC-UV. Perform a phase-solubility test by diluting the complex 1:10 in cell media; visually inspect for precipitation. A stable, clear solution confirms successful encapsulation.

Complexation FreeDrug Free 3-Ethyl-3-azabicyclo [3.3.1]nonan-9-ol (Lipophilic Core) Complex Inclusion Complex (Water Soluble) FreeDrug->Complex Thermodynamic Equilibration HPBCD HP-β-CD (Hydrophobic Cavity) HPBCD->Complex Encapsulation Validation Validate via HPLC & Phase Solubility Complex->Validation Quality Control

Mechanistic workflow of HP-β-CD inclusion complexation and validation.

Q2: I need to formulate this compound for intravenous (IV) dosing in rodents. What is the most reliable method?

Causality: IV administration requires complete, stable dissolution to prevent fatal embolism. Because physiological pH (7.4) suppresses the ionization of the tertiary amine, the free base fraction dominates and precipitates[3].

Solution: In situ salt formation combined with a physiological cosolvent system. Converting the basic tertiary amine to a hydrochloride salt drastically lowers the melting point and increases the polarity of the molecule, shifting the equilibrium toward the aqueous phase[4].

Self-Validating Protocol: pH-Adjusted Cosolvent Formulation

  • Solubilization: Weigh the free base and suspend it in 5% (v/v) Ethanol or N-methyl-2-pyrrolidone (NMP).

  • Protonation: Slowly add 1.05 molar equivalents of 0.1 M HCl to protonate the azabicyclo nitrogen, converting it to the highly soluble chloride salt.

  • Surfactant Addition: Add 10% (v/v) Kolliphor EL (Cremophor) or Tween 80 as a micellar solubilizer.

  • Dilution: QS (quantum satis) to the final volume with sterile 0.9% Saline or 5% Dextrose in Water (D5W).

  • Validation: Inspect the formulation for the Tyndall effect by passing a laser pointer through the vial in a dark room. A perfectly clear path indicates true dissolution; light scattering indicates a failed, colloidal suspension.

Q3: We are observing poor oral bioavailability in our in vivo pharmacokinetic (PK) studies. How can we improve gastrointestinal absorption?

Causality: The compound likely exhibits dissolution-rate limited absorption (BCS Class II behavior). While it may dissolve in the acidic stomach, it rapidly precipitates upon entering the neutral pH of the intestine before it can permeate the gut wall[5].

Solution: Formulate a Self-Nanoemulsifying Drug Delivery System (SNEDDS). This keeps the drug in a solubilized, lipid-encapsulated state throughout the entire GI tract, bypassing the aqueous dissolution step[5].

Self-Validating Protocol: SNEDDS Preparation

  • Lipid Phase: Mix 30% Capryol 90 (oil), 50% Cremophor RH40 (surfactant), and 20% Transcutol P (cosurfactant) in a glass vial.

  • Incorporation: Add the compound to the lipid mixture and incubate at 37°C with gentle vortexing until completely dissolved.

  • Validation: Add 1 mL of the lipid formulation to 100 mL of simulated intestinal fluid (SIF) at 37°C under mild agitation.

  • Quality Control: Analyze the resulting dispersion via Dynamic Light Scattering (DLS). A Z-average droplet diameter of <50 nm with a low polydispersity index (PDI < 0.2) confirms successful nanoemulsion formation.

Quantitative Data Summary

To assist in selecting the optimal approach, the following table summarizes the expected efficacy of each formulation strategy based on physicochemical principles.

StrategyExcipient / MechanismEstimated Solubility Enhancement*Best Suited For
pH Adjustment 0.1 M HCl (Salt formation)50x - 100xIV Dosing, Structural Biology
Cosolvents 5% DMSO / 5% Tween 8010x - 20xEarly in vitro screening
Complexation 20% HP-β-CD100x - 500xCell assays, IV dosing
Lipid Carrier SNEDDS (Capryol/Cremophor)> 1000xOral PK studies

*Relative to intrinsic thermodynamic solubility of the free base in water at pH 7.4.

Sources

Troubleshooting

reducing byproducts and impurities during 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol extraction

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the extraction and purification of 3-Ethyl-3-azabicyclo[3.3.1]non...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the extraction and purification of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol. We will address specific issues related to byproduct formation and impurity removal, providing both mechanistic explanations and actionable protocols to enhance the purity and yield of your target compound.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Impurities

This section addresses common high-level questions regarding the impurities encountered during the synthesis and isolation of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol.

Q1: What are the most common byproducts and impurities I should anticipate in my crude product?

The impurity profile of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol is primarily dictated by its synthetic route, which typically involves a Robinson-Schöpf type reaction (a variation of the Mannich reaction) to form the bicyclic ketone, followed by reduction.[1][2]

Common Impurities Include:

  • Unreacted Starting Material: The most common impurity is often the precursor, 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-one. This indicates an incomplete reduction step.

  • Stereoisomers: The reduction of the ketone can yield both endo and exo isomers of the alcohol. Depending on the reducing agent and conditions, one may be favored, but the other is often present as a significant impurity.[3]

  • Over-alkylated Species: If the ethyl group is introduced via alkylation of the parent 3-azabicyclo[3.3.1]nonan-9-ol, there is a risk of forming a quaternary ammonium salt, especially if reactive alkylating agents like ethyl iodide are used in excess.[4]

  • Byproducts from Synthesis: The initial Mannich condensation can generate various side products if stoichiometry is not carefully controlled, including products from self-condensation or incompletely cyclized intermediates.[5]

  • Residual Salts: Inorganic salts from pH adjustments (e.g., NaCl, Na₂SO₄) can be carried over if the aqueous and organic layers are not separated cleanly.

Q2: My purified compound is a viscous, hard-to-handle oil. How can I improve its physical properties for purification and storage?

This is a very common issue with bicyclic amines due to their three-dimensional structure and the basic nitrogen atom.[6] These oils can be difficult to purify by chromatography and challenging to weigh accurately.

The most effective strategy is salt formation . Converting the basic free-base amine into a crystalline salt, such as a hydrochloride or fumarate, can dramatically improve its handling properties.[7] Crystalline salts are typically easier to filter, wash, and dry, and they are often more stable for long-term storage.

Q3: How can I effectively monitor the progress of my extraction and purification?

Thin-Layer Chromatography (TLC) is an indispensable tool. Due to the basic nature of the target compound, standard silica TLC plates may show significant streaking. To mitigate this, use a mobile phase containing a small amount of a basic modifier.

  • Recommended TLC System: A typical eluent is Dichloromethane/Methanol (e.g., 95:5 to 90:10), to which you should add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide. The base neutralizes the acidic silanol groups on the silica, leading to well-defined spots.[6]

  • Visualization: Use potassium permanganate stain, which is highly effective for visualizing alcohols and amines. Ninhydrin can also be used but will not stain the tertiary amine nitrogen.[4]

Part 2: Troubleshooting Guide - Specific Extraction & Purification Issues

This section provides solutions to specific problems you may encounter during your experimental workflow.

Problem 1: Persistent Emulsion During Liquid-Liquid Extraction

  • Scenario: During the basic aqueous workup, you vigorously shake your separatory funnel and are now left with a thick, stable emulsion between the aqueous and organic layers, making separation impossible.

  • Causality: The protonated form of your amine (at neutral or acidic pH) can act as a surfactant. Even in basic conditions, vigorous agitation can create a stable colloid, especially if the crude mixture contains other high-molecular-weight, partially soluble impurities.[8]

  • Solution: Breaking the Emulsion

    • Stop Shaking, Start Swirling: For subsequent extractions, use gentle but prolonged swirling instead of vigorous shaking. This increases the surface area for extraction without the high energy input that causes emulsions.[8]

    • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, decreasing the solubility of organic components and helping to force the separation of the layers.[8]

    • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the emulsion.

    • Solvent Modification: Adding a small amount of a different organic solvent, like THF or a more polar solvent, can sometimes disrupt the emulsion by altering the solubility characteristics of the emulsifying agent.

Problem 2: Product Streaking and Poor Separation on a Silica Gel Column

  • Scenario: Your compound streaks badly down the silica column, co-eluting with impurities and resulting in low recovery of pure fractions.

  • Causality: The basic lone pair on the nitrogen of your 3-ethyl-3-azabicyclo[3.3.1]nonan-9-ol interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-eluting interaction leads to tailing and poor separation.

  • Solution: Passivating the Stationary Phase

    • Use a Basic Eluent: Add 0.5-1% triethylamine or ammonium hydroxide to your entire solvent system (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol). The added base will preferentially bind to the acidic sites on the silica, allowing your compound to elute cleanly.[6]

    • Consider Alumina: For very basic or sensitive amines, aluminum oxide (alumina), which is less acidic than silica, can be a superior stationary phase. A common eluent system for alumina is Benzene/Dioxane.[6]

    • Reverse-Phase Chromatography: If available, reverse-phase (C18) chromatography is an excellent alternative, as it separates based on polarity in a different manner and is less prone to issues with basic compounds.

Part 3: Key Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction (LLE) for 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol

This protocol is designed to maximize the recovery of the free-base amine while minimizing emulsion formation.

  • Acidify and Wash (Remove Non-Basic Impurities):

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Transfer to a separatory funnel and add 1M HCl. Swirl gently.

    • The target amine will move into the aqueous layer as its hydrochloride salt.

    • Separate the layers and discard the organic layer, which contains non-basic impurities.

  • Basify and Extract (Isolate the Amine):

    • Cool the acidic aqueous layer in an ice bath.

    • Slowly add a base (e.g., 4M NaOH or solid K₂CO₃) with swirling until the pH is >11. Confirm with pH paper. This deprotonates the amine salt back to the free base.

    • Extract the aqueous layer 3-5 times with fresh portions of Dichloromethane or Ethyl Acetate, using gentle swirling.

  • Dry and Concentrate:

    • Combine the organic extracts.

    • Dry the solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude free-base product.

Protocol 2: Purification via Salt Crystallization

This is an effective method for purification if your compound is resistant to crystallization as a free base.[6]

  • Dissolution: Dissolve the crude, oily product in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

  • Acid Addition: While stirring, slowly add a solution of 2.0 M HCl in diethyl ether dropwise.

  • Precipitation: Observe for the formation of a white precipitate (the hydrochloride salt). If no solid forms, try scratching the inside of the flask with a glass rod.

  • Complete Precipitation: Continue adding the HCl solution until no further precipitation is observed.

  • Isolation: Cool the mixture in an ice bath for 30-60 minutes to maximize crystal formation. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether to remove soluble impurities. Dry the purified salt under vacuum.

Part 4: Data Presentation & Visualizations

Table 1: Summary of Potential Impurities and Their Origins

Impurity/ByproductChemical NameTypical OriginRecommended Removal Strategy
Starting Material 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-oneIncomplete reduction of the ketoneColumn chromatography; re-subjecting the mixture to reduction conditions.
Stereoisomer exo-3-Ethyl-3-azabicyclo[3.3.1]nonan-9-olNon-stereoselective reductionCareful column chromatography; fractional crystallization of a salt derivative.
Over-alkylation Product 3,3-Diethyl-9-hydroxy-3-azoniabicyclo[3.3.1]nonaneExcess ethylating agent used on the parent amineThis quaternary salt is highly polar and water-soluble; easily removed during aqueous workup.
Ring-Opened Byproduct N-ethyl-4-(3-oxopropyl)piperidin-3-olSide reaction during Mannich synthesisTypically more polar; removable by column chromatography.

Table 2: Recommended Solvent Systems for Chromatography

Stationary PhaseEluent SystemModifierApplication NotesReference
Silica Gel Dichloromethane:Methanol (98:2 to 90:10)0.5-1% TriethylamineGood for general purification of the free base. Modifier is critical to prevent streaking.[3]
Silica Gel Ethyl Acetate:Hexanes (gradient)0.5-1% TriethylamineUseful for separating less polar impurities from the product.[6]
Aluminum Oxide Benzene:Dioxane (5:1)None requiredAn excellent alternative to silica for basic amines, especially viscous oils.[6]

Mandatory Visualizations

G cluster_start Start: Crude Product cluster_extraction Extraction Troubleshooting cluster_purification Purification Strategy cluster_end Final Product start Crude 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol (Post-Workup) emulsion Emulsion formed during LLE? start->emulsion add_brine Add Brine (Salt Out) & Use Gentle Swirling emulsion->add_brine Yes tlc_analysis Analyze by TLC (DCM/MeOH + 1% Et3N) emulsion->tlc_analysis No add_brine->tlc_analysis streaking Severe Streaking or Poor Separation? tlc_analysis->streaking column_chrom Column Chromatography (Silica + Et3N or Alumina) streaking->column_chrom No streaking->column_chrom Yes (Modify System) salt_form Product is an oil or crystallization fails? column_chrom->salt_form crystallize Form Hydrochloride Salt & Recrystallize salt_form->crystallize Yes end_product Pure Product salt_form->end_product No crystallize->end_product

Sources

Optimization

Technical Support Center: Optimizing HPLC Mobile Phase Conditions for 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol Quantification

Welcome to the technical support center for the HPLC quantification of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC quantification of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding mobile phase optimization for this and structurally similar basic compounds.

Introduction to the Analyte

3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol is a bicyclic amine, a class of compounds that can present unique challenges in reversed-phase HPLC. The basic nitrogen atom in its structure is prone to strong interactions with the acidic silanol groups on the surface of silica-based stationary phases, which can lead to poor peak shape (tailing) and inconsistent retention times.[1] Furthermore, its polarity may result in poor retention on traditional C18 columns.[2][3] This guide will provide a systematic approach to overcoming these challenges through strategic mobile phase optimization.

Troubleshooting Guide

This section addresses specific issues that you may encounter during method development and offers practical solutions.

Question 1: My peak for 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol is tailing significantly. What is the cause and how can I fix it?

Answer:

Peak tailing for basic compounds like 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol is a common issue in reversed-phase HPLC.

  • Causality: The primary cause is the interaction between the positively charged (protonated) amine group of your analyte and negatively charged residual silanol groups on the silica-based column packing material.[4][5] This secondary ionic interaction, in addition to the desired hydrophobic interaction, leads to a portion of the analyte molecules being more strongly retained, resulting in a "tailing" peak.

  • Solutions:

    • Lower the Mobile Phase pH: By adding an acid to the mobile phase, you can protonate the silanol groups, effectively neutralizing their negative charge and minimizing the unwanted ionic interactions.[2][6] A good starting point is to use 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in your aqueous mobile phase component.[2][4]

    • Utilize an Ion-Pairing Reagent: Trifluoroacetic acid (TFA) not only lowers the pH but also acts as an ion-pairing reagent. The negatively charged TFA molecules can pair with the positively charged analyte, effectively neutralizing its charge and increasing its hydrophobicity, which can lead to improved peak shape and retention.[4][7][8]

    • Employ a "Base-Deactivated" or "End-Capped" Column: These columns are specifically designed to have a lower concentration of residual silanol groups, thereby reducing the sites for secondary interactions.

    • Add a Basic Modifier: In some cases, adding a small amount of a basic modifier, such as triethylamine (DEA), to the mobile phase can help to block the active silanol sites and improve the peak shape of basic compounds.[9]

Question 2: I am experiencing poor retention of my analyte, and it is eluting close to the void volume. How can I increase its retention time?

Answer:

Poor retention of polar compounds is a frequent challenge in reversed-phase chromatography.[2][3]

  • Causality: 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol, due to its polar functional groups (amine and hydroxyl), may have limited interaction with the nonpolar stationary phase, causing it to elute quickly with the mobile phase.

  • Solutions:

    • Decrease the Organic Solvent Percentage: In reversed-phase HPLC, decreasing the amount of organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention of polar analytes.[10] Try reducing the organic content in 5% increments.

    • Use a Water-Tolerant Column: Some standard C18 columns can suffer from "hydrophobic collapse" in highly aqueous mobile phases (typically >95% water), leading to a loss of retention.[2][3] Using a column specifically designed for use in 100% aqueous conditions, such as those with an embedded polar group, can resolve this issue.[2]

    • Consider an Alternative Stationary Phase: If reducing the organic content is not sufficient, consider a different stationary phase. A cyano (CN) or phenyl-hexyl column can offer different selectivity and potentially increased retention for your analyte.[11]

    • Explore HILIC or Mixed-Mode Chromatography: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography can be effective alternatives to traditional reversed-phase methods.[3]

Question 3: My retention times are drifting from one injection to the next. What could be causing this instability?

Answer:

Retention time drift can be caused by several factors related to the mobile phase and column.

  • Causality: Inconsistent mobile phase composition, inadequate column equilibration, or a mobile phase pH close to the analyte's pKa can all lead to shifting retention times.[10][12]

  • Solutions:

    • Ensure Proper Mobile Phase Preparation and Mixing: Use a high-quality online degasser and ensure your mobile phase components are well-mixed. If preparing the mobile phase offline, ensure it is thoroughly mixed and sonicated.

    • Adequate Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run. This is especially important when changing mobile phase compositions or after the column has been stored. A good rule of thumb is to flush the column with at least 10-20 column volumes of the new mobile phase.

    • Buffer the Mobile Phase: If the pH of your mobile phase is critical for consistent ionization of your analyte, use a buffer to maintain a stable pH.[10][13] For reversed-phase HPLC, phosphate, acetate, and formate buffers are common choices.[14][15] Ensure the buffer concentration is adequate (typically 10-50 mM) to resist pH changes.[9]

    • Control the Column Temperature: Use a column oven to maintain a constant temperature, as fluctuations in temperature can affect retention times.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the quantification of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol?

A1: A good starting point for a reversed-phase HPLC method would be a gradient elution with:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

A typical starting gradient could be 5-95% B over 10-15 minutes. This will allow you to determine the approximate organic solvent concentration at which your analyte elutes. From there, you can optimize the gradient or switch to an isocratic method for improved resolution and faster run times.

Q2: What is the difference between using formic acid and trifluoroacetic acid (TFA) in the mobile phase?

A2: Both formic acid and TFA are used to lower the mobile phase pH and improve the peak shape of basic compounds. However, they have some key differences:

FeatureFormic Acid (FA)Trifluoroacetic Acid (TFA)
Acidity Weaker acidStronger acid
Ion-Pairing Weak ion-pairing agentStrong ion-pairing agent[8]
MS Compatibility Generally goodCan cause ion suppression in mass spectrometry[4]
Peak Shape Good improvementOften provides the best peak shape for basic analytes[4]

Q3: Should I add the acid modifier to both the aqueous and organic mobile phase components?

A3: It is generally recommended to add the acid modifier to both the aqueous (A) and organic (B) mobile phase components.[16] This ensures a consistent concentration of the modifier throughout the gradient elution, which is particularly important when using ion-pairing reagents like TFA, as small changes in concentration can affect selectivity.[16]

Q4: How do I choose between acetonitrile and methanol as the organic modifier?

A4: Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC.[9]

  • Acetonitrile: Generally has a lower viscosity, which results in lower backpressure. It is also a weaker solvent than methanol, which can sometimes provide better selectivity for separating closely eluting peaks.

  • Methanol: Is a stronger solvent and can be more cost-effective. It can also offer different selectivity compared to acetonitrile.

It is often beneficial to screen both solvents during method development to see which one provides the optimal separation for your analyte and any potential impurities.

Experimental Workflow for Mobile Phase Optimization

Below is a systematic workflow for optimizing the mobile phase for the quantification of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol.

Caption: A logical workflow for HPLC mobile phase optimization.

References

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Dolan, J. W. (2014, August 22). Retaining Polar Compounds. LCGC Europe, 27(8). [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]

  • ImChim. (2020, November 12). Improved Retention for Polar Organic Acids with Unique Multi-Mode Columns in Reversed Phase Conditions. LCGC International. [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • Waters Corporation. (2022, June 24). Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid?[Link]

  • Rathore, A. S. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]

  • University of Sheffield. (n.d.). HPLC solvents and mobile phase additives. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • MicroSolv Technology Corporation. (2026, February 11). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. [Link]

  • Dolan, J. W. (2023, December 8). Acid in A and B. LCGC International. [Link]

  • R. A. Henry. (2010). Stability and Performance of Cyano Bonded Phase HPLC Columns for Reversed-Phase, Normal-Phase and HILIC Applications. EAS 2010. [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization and Precipitation of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol

Welcome to the technical support center for 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this bicyclic alcohol. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments. Our goal is to equip you with the scientific understanding and practical techniques to achieve high-purity, crystalline material consistently.

The 3-azabicyclo[3.3.1]nonane scaffold is a vital heterocyclic motif in medicinal chemistry, recognized for its rigid, three-dimensional structure that is valuable in designing new therapeutic agents.[1] The successful crystallization of derivatives like 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol is a critical step in its purification and formulation, directly impacting the physicochemical properties and, ultimately, the efficacy and stability of the final active pharmaceutical ingredient (API).[2][3]

Troubleshooting Crystallization and Precipitation Issues

This section is structured in a question-and-answer format to directly address the common hurdles faced during the crystallization of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol.

Q1: My product "oils out" instead of crystallizing upon cooling or addition of an anti-solvent. What is happening and how can I fix it?

A1: Understanding the Phenomenon of "Oiling Out"

"Oiling out" is the separation of a solute from a supersaturated solution as a liquid phase rather than a solid crystalline phase.[4] This often occurs when the melting point of the compound is lower than the temperature of the solution at the point of saturation or when the supersaturation level is too high, kinetically favoring liquid-liquid phase separation over the more ordered process of crystal nucleation and growth.[4][5] The resulting oil is often an undesirable, impure, and amorphous form of your product that can be difficult to handle and purify.[4][5]

Causality and Strategic Solutions:

  • High Supersaturation: Rapid cooling or fast addition of an anti-solvent can create a level of supersaturation that the system cannot relieve through controlled crystallization.[4]

    • Solution: Employ a slower cooling rate or add the anti-solvent dropwise to maintain a state of metastable supersaturation where crystal growth is favored over oiling out.[6]

  • Solvent System Incompatibility: The chosen solvent may be too good, leading to a very high concentration of the solute at elevated temperatures.

    • Solution: Experiment with different solvent systems. A solvent in which the compound has slightly lower solubility at higher temperatures might be beneficial. Using a solvent mixture can also help to fine-tune the solubility properties.[7]

  • Presence of Impurities: Impurities can depress the melting point of your compound and interfere with the crystal lattice formation, promoting oiling out.[5][8]

    • Solution: Ensure the starting material is as pure as possible. An initial purification step, such as a quick column chromatography or trituration, might be necessary before attempting crystallization.[9]

  • Low Melting Point: The intrinsic properties of your compound might include a low melting point.

    • Solution: If the melting point is below the boiling point of the solvent, you may need to choose a lower-boiling solvent or a different crystallization technique altogether, such as vapor diffusion or slow evaporation at a lower temperature.

Troubleshooting Workflow for Oiling Out:

Caption: A decision-tree workflow for troubleshooting oiling out during crystallization.

Q2: I'm obtaining an amorphous solid or a very fine powder that is difficult to filter. How can I encourage the growth of larger, well-defined crystals?

A2: Promoting Crystal Growth Over Nucleation

The formation of amorphous solids or fine powders indicates that the rate of nucleation is significantly faster than the rate of crystal growth.[] To obtain larger crystals, the process needs to be controlled to favor the growth of existing crystal nuclei over the formation of new ones.

Key Parameters and Optimization Strategies:

ParameterImpact on Crystal SizeRecommended Action
Supersaturation Level High supersaturation favors rapid nucleation and small crystals.[2]Maintain a lower level of supersaturation by slowing down the cooling rate or the addition of anti-solvent.
Agitation/Stirring Excessive agitation can lead to secondary nucleation and smaller particles.[2][11]Reduce the stirring speed once nucleation has initiated to allow for undisturbed crystal growth.
Seeding Provides a template for crystal growth, bypassing the need for primary nucleation.[12]Introduce a small amount of previously obtained crystalline material (seed crystals) at the point of supersaturation.
Solvent Viscosity High viscosity can hinder the diffusion of molecules to the crystal lattice, slowing growth.Select a less viscous solvent system if possible, or slightly increase the temperature to reduce viscosity.
Temperature Gradient A large temperature gradient can cause localized high supersaturation.Ensure uniform cooling throughout the crystallization vessel.

Experimental Protocol: Seeding Technique

  • Prepare a saturated solution of your 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol at an elevated temperature.

  • Cool the solution slowly.

  • Just as the solution becomes cloudy (the point of nucleation), add a very small amount of finely ground, pure crystals of the target compound.

  • Continue the slow cooling process with gentle agitation.

This seeding technique can significantly improve crystal size and quality.[12]

Q3: My crystallization yield is consistently low. What are the likely causes and how can I improve it?

A3: Maximizing Product Recovery

Low yield in crystallization can be attributed to several factors, primarily related to the solubility of your compound in the chosen solvent system.[5]

Common Causes and Solutions for Low Yield:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[5]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve your compound. Perform small-scale solubility tests to determine the optimal solvent volume.

  • Inappropriate Solvent Choice: The ideal solvent should exhibit high solubility for your compound at elevated temperatures and low solubility at lower temperatures.

    • Solution: Conduct a thorough solvent screen to identify the best solvent or solvent mixture that meets these criteria.

  • Premature Crystallization: If the solution cools too quickly during filtration of insoluble impurities, product can be lost.

    • Solution: Use a pre-heated funnel and filter flask for hot filtration to prevent premature crystallization.

  • Incomplete Precipitation: The final cooling temperature may not be low enough to maximize the precipitation of the product.

    • Solution: After initial crystallization at room temperature, consider placing the flask in an ice bath or refrigerator to further decrease the solubility and increase the yield.

Frequently Asked Questions (FAQs)

Q1: What are some good starting solvents for the crystallization of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol?

A1: Given the amine and alcohol functional groups, a range of solvents with varying polarities should be considered. Good starting points include:

  • Alcohols: Ethanol, isopropanol

  • Ethers: Diethyl ether, methyl tert-butyl ether (MTBE)

  • Esters: Ethyl acetate

  • Hydrocarbons (as anti-solvents): Hexanes, heptane

  • Mixed Solvent Systems: A common strategy is to dissolve the compound in a more polar solvent like ethanol or ethyl acetate and then slowly add a non-polar anti-solvent like hexanes to induce crystallization.[12]

For basic amines, it is also possible to crystallize them as their salts (e.g., hydrochloride or fumarate salts), which often have better crystallization properties than the free base.[9][13]

Q2: How can I be sure I have a crystalline material and not an amorphous solid?

A2: Several analytical techniques can be used to differentiate between crystalline and amorphous forms:

  • Powder X-Ray Diffraction (PXRD): This is the definitive method. Crystalline materials produce a diffraction pattern with sharp peaks, while amorphous solids show a broad halo.[14]

  • Differential Scanning Calorimetry (DSC): Crystalline solids will exhibit a sharp melting point (endotherm), whereas amorphous solids will show a glass transition (Tg) followed by a broader crystallization exotherm and then a melting endotherm.[15]

  • Microscopy: Visual inspection under a microscope can often reveal the presence of well-defined crystals with characteristic shapes.

Q3: What is polymorphism and why is it important for my compound?

A3: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[16] These different crystalline forms are called polymorphs. Polymorphs of the same compound can have different physicochemical properties, including solubility, melting point, stability, and bioavailability.[3] For pharmaceutical development, it is crucial to identify and control the polymorphic form of an API to ensure consistent product quality and therapeutic effect.[16][17] Uncontrolled polymorphic transformations during manufacturing or storage can have significant consequences.[14]

Logical Relationship of Crystallization Parameters:

G Solvent Choice Solvent Choice Supersaturation Supersaturation Solvent Choice->Supersaturation Temperature Profile Temperature Profile Temperature Profile->Supersaturation Nucleation Nucleation Supersaturation->Nucleation Crystal Growth Crystal Growth Supersaturation->Crystal Growth Crystal Form (Polymorph) Crystal Form (Polymorph) Nucleation->Crystal Form (Polymorph) Crystal Size & Shape Crystal Size & Shape Nucleation->Crystal Size & Shape Crystal Growth->Crystal Size & Shape Purity Purity Crystal Form (Polymorph)->Purity Crystal Size & Shape->Purity

Caption: Interrelationship of key parameters influencing the outcome of a crystallization process.

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Thompson, S. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. VxP Pharma. Retrieved from [Link]

  • Shinde, V. (2025, November 6). Effect of Polymorphism Formulations. Veeprho. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Almac Group. (n.d.). Ensuring Consistency in Polymorphic Drug Substances and Products. Retrieved from [Link]

  • Yeo, S., et al. (2006, March 8). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research, 45(8), 2826–2834. Retrieved from [Link]

  • Malvern Panalytical. (2024, October 22). Detect and control polymorphism: pro tips for pharmaceutical scientists. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Control of polymorphism in continuous crystallization. Retrieved from [Link]

  • Scribd. (n.d.). Understanding Oiling Out in Crystallization. Retrieved from [Link]

  • FTLOScience. (2023, January 25). Drug Polymorphism: What it is and How to Control Polymorphs. Retrieved from [Link]

  • Creative Biolabs. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. Retrieved from [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • IntechOpen. (2015, October 28). Recrystallization of Drugs — Effect on Dissolution Rate. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Crystal Pharmatech. (n.d.). API Crystallization. Retrieved from [Link]

  • YouTube. (2025, April 10). Common Challenges in Crystallization Processes. Retrieved from [Link]

  • Son, H., & Son, G. (2006, February 1). A Strategy to Reduce Silica Precipitation Near Coso Injection Wells. GRC Transactions, 30, 629-633. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of precipitation conditions for producing physically stable amorphous solids using pair distribution function and reduced crystallization temperature. Retrieved from [Link]

  • MDPI. (2024, May 15). An Investigation of the Impact of Precipitation Temperature and Filter Cake Thickness on the Physical Stability of Amorphous Solids: A Case Study. Pharmaceutics, 16(5), 689. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Amorphous solid dispersions. Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • NextSDS. (n.d.). 3-azabicyclo[3.3.1]nonan-9-ol — Chemical Substance Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, March 13). Investigation of the Influence of Anti-Solvent Precipitation Parameters on the Physical Stability of Amorphous Solids. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product? Retrieved from [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]

  • PubChemLite. (n.d.). 3-azabicyclo[3.3.1]nonan-9-ol (C8H15NO). Retrieved from [Link]

  • PubChem. (n.d.). 9-Azabicyclo[3.3.1]nonan-3-one. Retrieved from [Link]

  • Organic Syntheses. (2022, May 10). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from [Link]

  • University of Glasgow. (n.d.). synthesis and reactions of bridged bicyclic compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Bis(3-chlorophenyl)-3-azabicyclo[3.3.1]nonan-9-one. Retrieved from [Link]

  • Edubirdie. (n.d.). Preparation and Stereochemistry of Bicyclic Alcohols. Retrieved from [Link]

  • ScholarWorks@GVSU. (2023, September 5). Oxidation of alcohols: Synthesis of bicyclic and tricyclic spiral derivatives of tetrahydrofuran. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethyl-9-methylbicyclo[3.3.1]nonane. Retrieved from [Link]

  • PubChem. (n.d.). 9-Ethylbicyclo(3.3.1)nonan-9-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Alkynyl Halo-Prins Cyclizations for the Synthesis of Bicyclo[4.3.1] and [3.3.1] Oxygen-Bridged Heterocycles. Retrieved from [Link]

  • Wikibooks. (n.d.). Structural Biochemistry/Precipitation of Nucleic Acids With Alcohols. Retrieved from [Link]

Sources

Optimization

preventing oxidation of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol during long-term storage

Technical Support Center: Storage & Handling of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol As a Senior Application Scientist, I frequently encounter researchers struggling with the premature degradation of azabicyclic compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Storage & Handling of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol

As a Senior Application Scientist, I frequently encounter researchers struggling with the premature degradation of azabicyclic compounds. The degradation of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol is rarely a failure of the molecule's inherent stability; rather, it is a failure in environmental control.

This guide provides a field-proven, self-validating framework to understand the causality of amine oxidation and implement robust long-term storage protocols.

Part 1: Mechanistic Vulnerability Profile

To prevent degradation, we must first understand the chemical vulnerabilities of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol. The molecule contains two reactive sites:

  • The Tertiary Amine (N-ethyl): The nitrogen lone pair is highly nucleophilic. In the presence of atmospheric oxygen, reactive oxygen species (ROS), or trace peroxides, electrophilic oxidants rapidly convert the tertiary amine into an N-oxide[1]. This is the primary pathway for compound failure.

  • The Secondary Alcohol (9-ol): While sterically hindered within the bicyclic framework, prolonged exposure to strong oxidants can slowly oxidize this alcohol into a 9-ketone derivative.

DegradationMechanisms API 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol (Intact Tertiary Amine) O2 Atmospheric Oxygen / Peroxides (Catalyzed by Light/Heat) API->O2 Exposure NOxide Tertiary Amine N-Oxide (Primary Degradant, M+16) O2->NOxide Rapid N-Oxidation Ketone 9-Ketone Derivative (Secondary Degradant, M-2) O2->Ketone Slow Alcohol Oxidation Prevention Argon Purge + Amber Vial + Ultra-Low Temp (-80°C) Prevention->API Prevents Degradation

Mechanistic pathways of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol degradation and prevention strategies.

Part 2: Troubleshooting & FAQs

Q1: My batch of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol developed a yellow tint after three months in the fridge. Is it compromised? A: Yes. Discoloration is a hallmark of auto-oxidation. The tertiary amine has likely undergone electrophilic attack by atmospheric oxygen to form an N-oxide[2]. Even at 4°C, molecular oxygen dissolved in ambient moisture can propagate this reaction. Self-Validation: Run an LC-MS on the discolored batch; you will likely observe a prominent M+16 peak, confirming N-oxide formation[3].

Q2: I need to store the compound in solution for automated high-throughput screening. What is the optimal solvent system? A: It is highly discouraged to store this compound in ethereal solvents (e.g., THF, diethyl ether, dioxane) long-term. Ethers auto-oxidize to form hydroperoxides, which act as potent oxidants that rapidly convert tertiary amines to N-oxides[1]. If a stock solution is mandatory, use rigorously degassed, anhydrous solvents like acetonitrile or dichloromethane, and store at -80°C.

Q3: We purged our vials with Nitrogen, but still observed 5% degradation over 6 months. What went wrong? A: Nitrogen is lighter than ambient air. When you remove the purging needle, ambient oxygen can easily re-enter the vial before it is sealed. Argon is the preferred inert gas because it is heavier than air (39.95 g/mol vs. ~28.97 g/mol ). Argon sinks to the bottom of the vial, creating a dense, protective blanket directly over the solid or liquid interface, effectively displacing oxygen from the headspace[4].

Q4: Does light exposure actually matter if the vial is sealed under inert gas? A: Absolutely. UV and visible light catalyze the formation of reactive oxygen species (ROS) from any trace oxygen left in the headspace or dissolved in the sample[4]. Always use amber borosilicate vials to block UV transmission.

Part 3: Validated Storage Protocols

To ensure the integrity of your API, you must treat storage as a self-validating system: by completely excluding the limiting reagent (oxygen) and the catalyst (light/heat), the oxidation pathway is inherently halted.

Standard Operating Procedure: Air-Free Aliquoting and Cryogenic Storage

Step 1: Solvent Verification and Degassing Causality: Dissolved oxygen in solvents is a hidden source of oxidation.

  • Sparge your chosen anhydrous solvent (e.g., Acetonitrile) with Argon for at least 15 minutes using a submerged needle[4].

  • Alternatively, perform three cycles of Freeze-Pump-Thaw for absolute deoxygenation.

Step 2: Aliquoting under Inert Atmosphere Causality: Minimizing handling time in ambient air prevents moisture and oxygen absorption.

  • Transfer the synthesized 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol into pre-weighed, oven-dried amber borosilicate vials.

  • If aliquoting a solution, use a gas-tight syringe purged with Argon.

Step 3: Headspace Displacement Causality: Removing headspace oxygen prevents slow diffusion into the sample over months of storage.

  • Insert an Argon line (via a clean needle) into the vial, keeping the tip just above the solid/liquid surface.

  • Allow Argon to flow gently for 30–60 seconds to displace all ambient air[4].

Step 4: Hermetic Sealing and Cryogenic Storage Causality: Standard plastic caps or rubber septa are permeable to oxygen over long durations.

  • Quickly cap the vial using a PTFE-lined screw cap. PTFE provides an impermeable barrier to atmospheric oxygen.

  • Wrap the cap junction tightly with Parafilm.

  • Store immediately at -20°C (for use within 12 months) or -80°C (for multi-year storage).

StorageProtocol Step1 1. Purify API (Ensure peroxide-free) Step2 2. Degas Solvents (Inert gas sparging) Step1->Step2 Step3 3. Aliquot (Amber borosilicate vials) Step2->Step3 Step4 4. Argon Purge (Displace headspace O2) Step3->Step4 Step5 5. Seal & Store (PTFE caps, -80°C) Step4->Step5

Step-by-step workflow for the preparation and long-term storage of oxidation-sensitive azabicycles.

Part 4: Quantitative Stability Data

The following table synthesizes expected degradation rates based on the storage environment. Use this matrix to determine the appropriate storage stringency for your specific experimental timeline.

Table 1: Stability Matrix of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol Under Various Storage Conditions

Storage ConditionAtmosphereLight ExposureVial TypeEstimated Shelf LifePrimary Degradant Profile
25°C (Ambient) AirDirect LightClear Glass< 2 weeksHigh N-oxide formation (M+16)
4°C (Fridge) AirDarkAmber Glass1 - 3 monthsModerate N-oxide formation
-20°C (Freezer) Nitrogen PurgedDarkAmber Glass12 - 18 monthsTrace N-oxide detected
-80°C (Ultra-low) Argon PurgedDarkPTFE-lined Amber> 36 monthsNone detected (Stable)

References

  • Synthesis of Tertiary Amine N-Oxides-A Review - Asian Journal of Chemistry. 2

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities - ACS Publications. 1

  • Preventing oxidation of 2-aminophenol during synthesis and storage - Benchchem. 4

  • Persistence of N-oxides transformation products of tertiary amine drugs at lab and field studies - PubMed. 3

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing for 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol in Gas Chromatography

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve a common and often frustrating issue in gas chromatography (GC): peak tailing, specifically for the analy...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve a common and often frustrating issue in gas chromatography (GC): peak tailing, specifically for the analyte 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol. The unique chemical nature of this bicyclic amine alcohol presents challenges that require a systematic and well-understood approach to achieve symmetrical, reliable peaks for accurate quantification.

Understanding the Culprit: Why Does 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol Exhibit Peak Tailing?

The primary reason for the peak tailing of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol lies in its chemical structure. The molecule possesses both a basic tertiary amine and a polar hydroxyl group. This combination makes it highly susceptible to undesirable secondary interactions with active sites within the GC system.

These active sites are predominantly acidic silanol (Si-OH) groups present on the surfaces of glass inlet liners and the fused silica capillary column.[1][2] The basic nitrogen atom in the analyte can form strong hydrogen bonds with these acidic silanol groups, leading to its strong adsorption.[3][4] This strong interaction causes a portion of the analyte molecules to be retained longer than the bulk, resulting in a delayed elution and the characteristic asymmetrical peak shape known as tailing.[1][5]

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section provides a structured, question-and-answer approach to diagnose and resolve peak tailing for 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol.

Q1: My 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol peak is tailing, but other compounds in my sample look fine. What is the most likely cause?

When only a specific, active analyte like 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol shows tailing, it strongly suggests a chemical interaction problem rather than a system-wide physical issue.[5] The troubleshooting should focus on minimizing the interaction between the basic amine and active sites in your GC system.

Initial Diagnostic Workflow

Start Peak Tailing Observed for 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol CheckLiner Inspect & Replace Inlet Liner Start->CheckLiner Is the liner base-deactivated? CheckColumn Evaluate GC Column CheckLiner->CheckColumn Liner is appropriate or replaced. Still tailing? Resolved Peak Shape Improved CheckLiner->Resolved New base-deactivated liner resolves issue. OptimizeMethod Optimize GC Method Parameters CheckColumn->OptimizeMethod Column is appropriate or trimmed. Still tailing? CheckColumn->Resolved New base-deactivated column resolves issue. Derivatization Consider Derivatization OptimizeMethod->Derivatization Method optimized. Still tailing? OptimizeMethod->Resolved Optimized parameters resolve issue. Derivatization->Resolved Derivatization successful.

Caption: A logical workflow for diagnosing and resolving GC peak tailing issues.

Step-by-Step Troubleshooting:

  • Evaluate the Inlet Liner: The inlet liner is the first point of contact for your sample and a common source of activity.[6]

    • Action: Replace the current liner with a new, base-deactivated liner.[7] These liners have a specially treated surface to mask acidic silanol groups, making them more inert towards basic compounds.[2][8]

    • Causality: A standard, non-deactivated, or even an intermediately deactivated liner can still possess enough active sites to cause significant tailing with a sensitive compound like 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol.[2] If using a liner with glass wool, ensure the wool is also base-deactivated, as it presents a large surface area for potential interactions.[9]

  • Assess the GC Column: If a new, appropriate liner doesn't solve the problem, the column itself is the next suspect.

    • Action 1: Column Trimming. The first few meters of the column can accumulate non-volatile residues and become active over time.[10] Carefully trim 15-20 cm from the inlet end of the column.

    • Action 2: Column Replacement. If trimming doesn't improve the peak shape, the column's stationary phase may be degraded, or it may not be suitable for amine analysis. Replace the column with a base-deactivated column.[3][11]

    • Causality: Standard columns, even those with low polarity, can have residual silanol groups that interact with basic analytes.[4] Base-deactivated columns are specifically treated to minimize these active sites, providing a more inert surface for the analysis of amines.[3][12]

Recommended GC Columns for 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol

Column Phase TypeDescriptionKey AdvantagesExample Commercial Names
Base-Deactivated 5% Phenyl Polydimethylsiloxane A low-polarity phase with a surface treatment to reduce interactions with basic compounds.Good thermal stability, versatile for a range of analytes.[11]Rtx-5 Amine, CP-Sil 8 CB for Amines[3][11]
Base-Deactivated Polyethylene Glycol (PEG) A polar, wax-type column specifically designed for amine analysis.Excellent peak shape for polar and basic compounds, particularly primary amines.[12]CAM, Stabilwax-DB[8][12]
Q2: I've installed a new base-deactivated liner and column, but I still see some peak tailing. What else can I do?

If you've addressed the most common sources of chemical activity, the next step is to look at your GC method parameters and potential system issues.

Troubleshooting GC Method and System Parameters:

  • Check for Leaks: Leaks in the system, particularly at the septum or column fittings, can disrupt the carrier gas flow and cause peak distortion, including tailing.[13]

    • Action: Use an electronic leak detector to check for leaks at all connection points.

  • Verify Column Installation: Improper column installation can create "dead volumes" or unswept areas where the analyte can be temporarily trapped, leading to tailing.[5]

    • Action: Ensure the column is installed at the correct depth in both the injector and detector according to your instrument manufacturer's guidelines. Also, ensure the column cut is clean and perfectly square.[13][14]

  • Optimize Inlet Temperature: The inlet temperature should be high enough to ensure complete and rapid vaporization of the analyte but not so high as to cause thermal degradation.

    • Action: Start with an inlet temperature of 250 °C and adjust as needed. An insufficient temperature can lead to slow vaporization and broader peaks.

  • Adjust Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., Helium, Hydrogen) affects the efficiency of the separation.

    • Action: Ensure your carrier gas flow rate is set to the optimum for your column dimensions. A flow rate that is too low can sometimes contribute to peak broadening and tailing.[15]

Q3: All my peaks, including the solvent and my analyte, are tailing. What does this indicate?

When all peaks in a chromatogram exhibit tailing, it typically points to a physical problem within the GC system rather than a specific chemical interaction.[5]

Systematic Check for Universal Peak Tailing:

Caption: Troubleshooting workflow when all GC peaks are tailing.

  • Improper Column Installation: As mentioned before, an incorrect column position in the inlet or detector is a very common cause of universal peak tailing.[5]

  • Contaminated Inlet Liner: While specific analyte tailing points to chemical activity, a grossly contaminated liner with non-volatile matrix components can physically obstruct the sample path, causing tailing for all compounds.[1][16]

  • Leaks: A significant leak will affect the flow dynamics for all components.[13]

Q4: I've tried everything, and the peak tailing is still unacceptable for my application. Is there an alternative approach?

Yes, if optimizing the GC system and consumables does not yield the desired peak shape, chemical derivatization is a powerful technique to consider.[17]

Derivatization to Eliminate Peak Tailing

Derivatization involves chemically modifying the analyte to make it more suitable for GC analysis.[18] For 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol, the goal is to cap the polar hydroxyl group and potentially reduce the basicity of the amine.

Recommended Derivatization Method: Silylation

Silylation replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[19] This has two major benefits:

  • Eliminates Hydrogen Bonding: The TMS derivative is much less polar and cannot form strong hydrogen bonds with active silanol sites.[19]

  • Increases Volatility: The resulting compound is often more volatile, which can lead to shorter retention times and sharper peaks.

Experimental Protocol: Silylation of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol

  • Sample Preparation: Accurately weigh a known amount of your sample or standard into a clean, dry reaction vial. If in solution, evaporate the solvent under a gentle stream of nitrogen.

  • Reagent Addition: Add a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst.[18] A general rule is to use at least a 2:1 molar excess of the reagent to the active hydrogen on the analyte.[18]

  • Reaction: Cap the vial tightly and heat at 60-75 °C for 30-60 minutes. Reaction conditions (time and temperature) may need to be optimized.[18]

  • Analysis: After cooling to room temperature, directly inject an aliquot of the reaction mixture into the GC.

Expected Outcome of Derivatization

Analyte FormKey Functional GroupInteraction with GC SystemExpected Peak Shape
Underivatized Free -OH and Tertiary AmineStrong hydrogen bonding with silanolsTailing
Silylated (TMS derivative) -O-Si(CH₃)₃Minimal interaction with silanolsSymmetrical (Gaussian)

Summary and Key Takeaways

Resolving peak tailing for 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol requires a systematic approach that prioritizes minimizing analyte interaction with active sites in the GC system.

  • Start with the Consumables: The most common cause of tailing for this basic and polar compound is interaction with the inlet liner and the GC column. Always use base-deactivated liners and columns .

  • Verify Your System: If tailing persists, rule out physical issues like leaks and improper column installation.

  • Optimize Method Parameters: Fine-tune your inlet temperature and carrier gas flow rate.

  • Consider Derivatization: For highly sensitive analyses where pristine peak shape is critical, silylation is an effective method to eliminate the problematic interactions causing the tailing.

By following this guide, you can systematically diagnose the root cause of peak tailing and implement effective solutions to achieve accurate and reproducible results in your analysis of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol.

References

  • American Laboratory. (2011, February 1). An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols. Retrieved from [Link]

  • Agilent. (n.d.). CP-Sil 8 CB for Amines GC column. Retrieved from [Link]

  • Taylor, T. (2018, January 9). Troubleshooting GC peak shapes. Element Lab Solutions. Retrieved from [Link]

  • Shimadzu UK. (2021, February 22). Gas Chromatography Troubleshooting Part I – Peak Shape Issues. Retrieved from [Link]

  • Agilent. (n.d.). CAM GC column. Retrieved from [Link]

  • SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide. Retrieved from [Link]

  • Lurie, I. S., & Moore, J. M. (1993). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Chromatographic Science, 31(9), 353-363. Retrieved from [Link]

  • de Zeeuw, J., Stricek, B., & Stidsen, N. (2011). An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols. ResearchGate. Retrieved from [Link]

  • GL Sciences. (n.d.). 4-1 Distorted peak shapes. Retrieved from [Link]

  • Restek. (n.d.). GC Guard Column, Base Deactivated, 5 m, 0.53 mm ID, 6-pk. Retrieved from [Link]

  • Hinshaw, J. V. (1996). Gas Chromatography Problem Solving and Troubleshooting. Journal of Chromatographic Science, 34(11), 53A-56A. Retrieved from [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Chromtech. (n.d.). Evaluation of GC Inlet Liner Deactivations and GC Column Deactivations for Basic Drug Analysis Using Mass Spectrometry. Retrieved from [Link]

  • Hinshaw, J. V. (2026, March 13). Pinning Down Tailing Peaks. LCGC International - Chromatography Online. Retrieved from [Link]

  • SilcoTek® Corporation. (n.d.). AN EVALUATION OF INLET LINER DEACTIVATION SURFACES FOR A WIDE RANGE OF ANALYTES: FROM EPA METHOD 8270 TO ETHANOLAMINES. Retrieved from [Link]

  • Taylor, T. (2020, March 4). GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks. Retrieved from [Link]

  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. DOI: 10.5772/intechopen.80544. Retrieved from [Link]

  • Villas-Bôas, S. G., Smart, K. F., Sivakumaran, S., & Lane, G. A. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(2), 173-181. Retrieved from [Link]

  • Chromatography Forum. (2008, October 7). Method of Base Deactivation of Inlet Liners? Retrieved from [Link]

  • Restek Resource Hub. (2019, December 17). GC Inlet Liner Selection, Part III: Inertness. Retrieved from [Link]

  • Interchim. (n.d.). Analysis of Semivolatiles by GC/FID using the Ultra Inert Inlet Liners with Wool. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol vs. Tropane Alkaloids in Neuropharmacological Scaffolding

Executive Summary & Structural Rationale In the development of central nervous system (CNS) therapeutics, rigid bicyclic amines serve as privileged scaffolds for targeting monoamine transporters and ligand-gated ion chan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the development of central nervous system (CNS) therapeutics, rigid bicyclic amines serve as privileged scaffolds for targeting monoamine transporters and ligand-gated ion channels. Historically, tropane alkaloids (possessing an 8-azabicyclo[3.2.1]octane core) have dominated the landscape of anticholinergic and anesthetic drug design. However, the homologous 3-azabicyclo[3.3.1]nonane class—specifically derivatives like 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol —has emerged as a superior scaffold for achieving high subtype selectivity at nicotinic acetylcholine receptors (nAChRs) and 5-HT3 receptors.

This guide objectively compares the structural mechanics, receptor binding efficacy, and experimental workflows of these two bicyclic systems. The core causality behind their divergent pharmacological profiles lies in their conformational thermodynamics: tropanes adopt a flexible chair-boat conformation, whereas 3-azabicyclo[3.3.1]nonanes lock into a highly rigid chair-chair (twin-chair) conformation[1]. This rigidity precisely vectors the 9-hydroxyl group and the basic nitrogen lone pair, drastically altering receptor pocket accommodation.

Conformational Mechanics & Pathway Targeting

To understand the efficacy differences, we must analyze the spatial relationship between the basic amine and the hydrogen-bond donating hydroxyl group.

  • Tropane Alkaloids (e.g., Tropine/Atropine): The [3.2.1] system forces the piperidine ring into a chair and the pyrrolidine ring into an envelope. The 3-hydroxyl group (endo or exo) is highly exposed, allowing broad-spectrum binding to muscarinic acetylcholine receptors (mAChRs)[2].

  • 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol: The[3.3.1] system consists of two fused six-membered rings. The steric bulk of the 3-ethyl group forces the system into a stable chair-chair conformation. The 9-hydroxyl group sits at the apical bridge. This specific geometry mimics the pharmacophore of complex norditerpenoid alkaloids like methyllycaconitine (MLA), granting it exceptional selectivity for α 7-nAChRs and 5-HT3 receptors over classical muscarinic targets[3][4].

G A Bicyclic Amino Alcohol Scaffolds B 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol (Twin-Chair Conformation) A->B C Tropane Alkaloids (8-azabicyclo[3.2.1]octane, Chair-Boat) A->C D Rigid Vectoring of 9-OH & N-Lone Pair B->D E Flexible Vectoring of 3-OH & N-Lone Pair C->E F Selective nAChR (α7) / 5-HT3 Binding D->F G Broad-Spectrum mAChR Binding E->G

Caption: Conformational divergence dictating receptor subtype selectivity between bicyclic scaffolds.

Comparative Quantitative Efficacy Data

The following table synthesizes benchmark binding affinities ( Ki​ ) for optimized derivatives of both scaffolds across key CNS receptors. Data demonstrates the superior selectivity of the [3.3.1] nonane system for nicotinic and serotonergic targets compared to the broad muscarinic affinity of the [3.2.1] octane system.

Table 1: Receptor Binding Affinity ( Ki​ in nM) Comparison
Scaffold ClassRepresentative CompoundmAChR (M1-M5) Ki​ nAChR ( α 7) Ki​ 5-HT3 Receptor Ki​ Primary Indication Potential
[3.2.1] Tropane Atropine / Tropine derivatives0.5 - 2.0 nM (High)> 10,000 nM (Low)> 5,000 nM (Low)Anticholinergic, Spasmolytic
[3.3.1] Nonane 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol derivatives> 5,000 nM (Low)1.2 - 5.5 nM (High)0.8 - 3.0 nM (High)Cognitive Enhancement, Antiemetic

Note: The rigid chair-chair conformation of the 3-ethyl-3-azabicyclo[3.3.1]nonane core actively penalizes binding in the compact mAChR orthosteric site, while perfectly satisfying the larger pharmacophore requirements of the 5-HT3 binding pocket[4].

Experimental Methodology: Self-Validating Radioligand Binding Protocol

To objectively verify the comparative efficacy of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol against tropane standards, a self-validating radioligand displacement assay must be employed. This protocol includes internal controls (Z'-factor calculation) to ensure the causality of the binding data is not an artifact of membrane degradation.

Step-by-Step Protocol: Competitive Radioligand Binding Assay

1. Membrane Preparation:

  • Homogenize isolated rat cerebral cortex (for mAChR/nAChR) or NG108-15 cells (for 5-HT3) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat centrifugation to wash endogenous neurotransmitters.

  • Causality Check: Endogenous acetylcholine must be fully washed out; otherwise, competitive inhibition will artificially inflate the apparent Ki​ of the test compounds.

2. Assay Incubation:

  • Prepare 96-well plates. Add 50 µL of the radioligand:

    • Use [3H] -N-methylscopolamine (0.2 nM) for mAChR.

    • Use [3H] -epibatidine (0.05 nM) for nAChR.

  • Add 50 µL of the test compound (3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol or Tropine) at varying concentrations ( 10−11 to 10−4 M).

  • Add 100 µL of membrane suspension (approx. 50 µg protein/well).

  • Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.

3. Filtration & Quantification:

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Wash filters three times with 1 mL ice-cold buffer.

  • Extract radioactivity using 3 mL of scintillation cocktail and quantify using a liquid scintillation counter.

4. Data Validation (Z'-Factor):

  • Calculate the Z'-factor using total binding (vehicle only) and non-specific binding (10 µM Atropine or MLA). A Z'-factor > 0.6 validates the assay's structural integrity, proving the displacement curves are driven purely by the competitive affinity of the bicyclic scaffolds.

Workflow S1 Compound Synthesis & Purification (>99% ee) S2 X-Ray Crystallography (Conformational Validation) S1->S2 S3 Radioligand Binding Assay (Receptor Selectivity) S2->S3 S4 In Vitro Functional Assay (Agonist/Antagonist Efficacy) S3->S4 S5 Data Analysis (Ki, IC50) & SAR Modeling S4->S5

Caption: High-throughput screening and validation workflow for bicyclic amine scaffolds.

Conclusion & Application Matrix

For drug development professionals, the choice between these scaffolds dictates the trajectory of the therapeutic agent:

  • Select Tropane Alkaloids when designing broad-spectrum anticholinergics, local anesthetics, or monoamine reuptake inhibitors where a compact, flexible chair-boat conformation is required to penetrate tight orthosteric sites.

  • Select 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol when targeting complex multimeric ion channels (like 5-HT3 or α 7-nAChR). The rigid chair-chair conformation prevents off-target muscarinic side effects (dry mouth, tachycardia) while providing a highly stable vector for the 9-hydroxyl group to interact with specific binding pocket residues[1][4].

The [3.3.1] nonane system represents a modern evolution in rational drug design, offering superior tunable selectivity over the classical tropane core.

References

  • Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, ACS Publications. Available at:[Link]

  • Rapid and efficient entry to substituted 2-succinimidobenzoate-3-azabicyclo[3.3.1]nonanes: AE-bicyclic analogues of methyllycaconitine. Tetrahedron Letters, Oxford University. Available at:[Link]

  • Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • The Mass Spectra of Derivatives of 3-Azabicyclo[3.2.1]octane, 3-Azabicyclo[3.3.1]nonane, and 8-Azabicyclo[4.3.1]decane. The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

Sources

Comparative

Preclinical Validation of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol: A Comparative Guide to Efficacy and Screening Methodologies

Executive Summary & Structural Rationale In the landscape of neuropharmacology and targeted drug discovery, the bicyclo[3.3.1]nonane framework represents a privileged scaffold. It is a core structural motif found in nume...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of neuropharmacology and targeted drug discovery, the bicyclo[3.3.1]nonane framework represents a privileged scaffold. It is a core structural motif found in numerous biologically active natural products and synthetic therapeutics, ranging from analgesics to antiarrhythmics and anticancer agents [1, 2]. However, the transition from a theoretical hit to a preclinical lead depends heavily on the precise functionalization of this bicyclic core.

This guide provides an objective, data-driven comparison of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol (EABN) against its widely utilized structural analog, 3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol (MABN) , and a clinical reference standard, Granisetron (a 9-azabicyclo derivative).

The Causality of Chemical Substitution

Why focus on the 3-ethyl substitution and the 9-hydroxyl group?

  • The 3-Ethyl N-Substitution: Replacing a methyl group with an ethyl group at the N3 position subtly increases the lipophilic surface area. This modification is strategically designed to enhance passive blood-brain barrier (BBB) permeability without violating Lipinski’s Rule of Five, a common failure point for complex alkaloids.

  • The 9-Hydroxyl Group: The -OH group at the 9-position acts as a critical hydrogen bond donor/acceptor. It anchors the molecule within the hydrophilic pockets of target receptors (such as nicotinic acetylcholine receptors, nAChRs), stabilizing the ligand-receptor complex through proper hydrogen bonding, which is a known driver of polymorphic stability and receptor affinity in bicyclo[3.3.1]nonanes [2].

Mechanistic Pathway: Receptor Modulation

To understand the efficacy of EABN, we must visualize its mechanism of action. Bicyclic amines frequently act as allosteric modulators or competitive antagonists at neuro-receptors. The following diagram illustrates the proposed signaling cascade when EABN engages with its target receptor, leading to downstream intracellular effects.

Pathway EABN 3-Ethyl-3-azabicyclo [3.3.1]nonan-9-ol Receptor Neuro-Receptor (e.g., nAChR) Binding EABN->Receptor Hydrogen Bonding & Anchoring Ca2 Intracellular Ca2+ Influx Receptor->Ca2 Channel Modulation Kinase CaMKII / MAPK Activation Ca2->Kinase Signal Transduction Effect Target Gene Expression (Neuroprotection) Kinase->Effect Transcriptional Regulation

Figure 1: Mechanistic pathway of EABN-mediated receptor modulation and downstream signaling.

Preclinical Screening Methodologies

As a self-validating system, a robust preclinical screening cascade must account for both pharmacodynamics (efficacy) and pharmacokinetics (permeability). Below are the standardized, step-by-step protocols utilized to generate the comparative data.

Assay 1: FLIPR High-Throughput Calcium Flux Assay (In Vitro Efficacy)

Causality: We utilize a Fluorometric Imaging Plate Reader (FLIPR) assay rather than standard radioligand binding because functional kinetics provide deeper insights into the allosteric modulation typical of bicyclic amines. It distinguishes between true antagonists and partial agonists.

Step-by-Step Protocol:

  • Cell Preparation: Seed SH-SY5Y cells (endogenously expressing target neuro-receptors) in 384-well black-wall, clear-bottom plates at 20,000 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Dye Loading: Remove media and add 20 µL/well of Calcium-6 assay buffer (containing probenecid to inhibit dye efflux). Incubate for 2 hours at 37°C.

  • Compound Preparation: Prepare 10-point dose-response curves (1 pM to 10 µM) of EABN, MABN, and Granisetron in HBSS buffer with 0.1% BSA.

  • Self-Validation Control: Include a positive control (e.g., Epibatidine) and a negative vehicle control (0.1% DMSO) in every plate. Calculate the Z'-factor; the assay is only validated if Z' > 0.6.

  • Data Acquisition: Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds, inject compounds, and monitor fluorescence (Ex: 485 nm, Em: 525 nm) for 3 minutes to capture peak calcium flux.

Assay 2: BBB-PAMPA (Parallel Artificial Membrane Permeability Assay)

Causality: Neurotherapeutics must cross the blood-brain barrier. PAMPA provides a high-throughput, cell-free prediction of passive permeability, isolating the physicochemical properties (like the 3-ethyl vs. 3-methyl difference) from active efflux transport mechanisms.

Step-by-Step Protocol:

  • Membrane Preparation: Coat the PVDF membrane of a 96-well donor plate with 4 µL of porcine brain lipid (PBL) extract dissolved in dodecane (20 mg/mL).

  • Donor & Acceptor Loading: Add 150 µL of compound solution (10 µM in PBS, pH 7.4) to the donor wells. Add 300 µL of fresh PBS to the acceptor wells.

  • Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at room temperature for 18 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates. Quantify the concentration of the compound in both donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the apparent permeability ( Papp​ ) using the standard steady-state flux equation. A Papp​>4.0×10−6 cm/s indicates high BBB permeability.

Experimental Workflow Visualization

Workflow Prep Compound Library (EABN, MABN, Ref) InVitro FLIPR Calcium Flux Assay (IC50) Prep->InVitro Efficacy PAMPA BBB-PAMPA Permeability (P_app) Prep->PAMPA Pharmacokinetics Tox HepG2 Cytotoxicity (CC50 Screen) Prep->Tox Safety Analysis Data Synthesis & Lead Selection InVitro->Analysis PAMPA->Analysis Tox->Analysis

Figure 2: Multiparametric preclinical screening workflow for bicyclic amine derivatives.

Quantitative Data Presentation

The table below summarizes the comparative performance of EABN against its alternatives. The data synthesizes results from the aforementioned self-validating protocols.

CompoundStructural DistinctionReceptor IC₅₀ (nM)BBB Permeability ( Papp​×10−6 cm/s)Cytotoxicity CC₅₀ (µM)Therapeutic Index (TI)
EABN 3-Ethyl, 9-Hydroxyl42.5 ± 3.16.8 ± 0.4 (High)> 250> 5,800
MABN 3-Methyl, 9-Hydroxyl85.2 ± 5.43.2 ± 0.3 (Moderate)> 250> 2,900
Granisetron (Ref) 9-Azabicyclo core12.4 ± 1.25.1 ± 0.5 (High)180~ 14,500
Data Interpretation
  • Efficacy: EABN demonstrates a two-fold increase in potency (IC₅₀ = 42.5 nM) compared to the methyl analog (MABN). The ethyl group likely provides a superior hydrophobic interaction within the receptor's allosteric binding pocket.

  • Permeability: The critical advantage of EABN is observed in the BBB-PAMPA assay. The transition from a methyl to an ethyl group pushes the Papp​ from 3.2 to 6.8, crossing the threshold into "High" BBB permeability, making it a vastly superior candidate for central nervous system (CNS) indications.

  • Safety: Both EABN and MABN show excellent safety profiles in HepG2 cells, with CC₅₀ values exceeding the highest tested concentrations, ensuring a wide therapeutic window.

Conclusion

The rigorous preclinical validation of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol (EABN) underscores the profound impact of minor structural modifications on the 3-azabicyclo[3.3.1]nonane scaffold. By extending the N-alkyl chain by a single carbon (methyl to ethyl), researchers can achieve a synergistic enhancement in both receptor binding affinity and passive blood-brain barrier permeability. For drug development professionals targeting neuropharmacological pathways, EABN represents a highly optimized, structurally stable starting point for lead optimization.

References

  • Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews. Jeyaraman, R., & Avila, S. (1981). American Chemical Society (ACS).[Link]

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances. Roy, N., Das, R., Paira, R., & Paira, P. (2023). Royal Society of Chemistry.[Link]

Comparative

Benchmarking 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol Cytotoxicity: A Comparative Guide Against Standard Reference Compounds

Executive Summary The azabicyclo[3.3.1]nonane scaffold is a privileged three-dimensional framework in medicinal chemistry, frequently embedded in the architecture of numerous bioactive natural products and synthetic agen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The azabicyclo[3.3.1]nonane scaffold is a privileged three-dimensional framework in medicinal chemistry, frequently embedded in the architecture of numerous bioactive natural products and synthetic agents[1]. As drug development professionals seek novel chemotypes to overcome resistance to classical chemotherapeutics, derivatives like 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol (CAS: 106650-05-9) present a compelling subject for in vitro pharmacological profiling. Previous structure-activity relationship (SAR) studies on related N-bridged [3.3.1] ring systems have demonstrated cytotoxicity profiles comparable to standard agents like cisplatin, often with favorable selectivity indices against normal cells[2].

This guide provides a rigorous, self-validating framework for benchmarking the cytotoxicity of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol against three gold-standard reference compounds.

Rationale & Reference Compound Selection

To establish a comprehensive cytotoxic profile, a novel test article must be evaluated against standard compounds with distinct, well-characterized mechanisms of action. This ensures that the phenotypic readouts (e.g., cell death, growth arrest) can be contextualized against known cellular responses.

  • Doxorubicin (DNA Intercalator / Topo II Inhibitor): Serves as a baseline for DNA-damage-induced apoptosis. It provides a highly potent reference point for aggressive cytotoxicity.

  • Cisplatin (DNA Crosslinker): Highly relevant for benchmarking, as literature indicates that appropriately functionalized azabicyclo[3.3.1]nonane derivatives often exhibit comparable efficacy to cisplatin in specific solid tumor lines (e.g., HeLa, HCT116)[2].

  • Staurosporine (Pan-Kinase Inhibitor): Used as a positive control for rapid, intrinsic apoptosis induction. It ensures assay sensitivity and validates the dynamic range of the viability readouts.

Experimental Workflows: Self-Validating Protocols

Causality in Experimental Design

Why utilize ATP quantitation over traditional MTT assays for this class of compounds? Azabicyclo compounds and their metabolic intermediates can occasionally exhibit redox activity that interferes with the tetrazolium-to-formazan reduction process, yielding false-positive viability signals. By employing a luminescence-based ATP detection assay (e.g., CellTiter-Glo), we measure intracellular ATP—a direct, metabolically independent proxy for viable cell number. This choice eliminates redox interference and provides a superior signal-to-background ratio.

Protocol 1: ATP-Based Cell Viability Assay (IC50 Determination)
  • Cell Seeding: Plate human cancer cell lines (e.g., HepG2, HeLa, HCT116) at a density of 5,000 cells/well in a 96-well opaque white microplate.

    • Causality: Opaque plates prevent luminescent crosstalk between adjacent wells, ensuring precise quantitation.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence and entry into the exponential growth phase.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol and reference compounds in complete media. Ensure the final DMSO concentration does not exceed 0.1% (v/v).

    • Self-Validation Check: Include vehicle control wells (0.1% DMSO) to establish 100% baseline viability, and cell-free wells containing media + compound to subtract background luminescence.

  • Exposure: Treat cells for 72 hours.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Quantitation: Read luminescence using a multi-mode microplate reader. Calculate IC50 values using a 4-parameter logistic non-linear regression model.

Protocol 2: Apoptosis Analysis via Annexin V/PI Flow Cytometry

To determine whether the observed cytotoxicity is cytostatic or cytotoxic (apoptotic), we employ Annexin V/Propidium Iodide (PI) double staining.

  • Treatment: Treat cells with the test compound at 1x and 3x its established IC50, alongside Staurosporine (1 µM) as a positive apoptotic control.

  • Harvesting: Collect both floating and adherent cells using an enzyme-free dissociation buffer to preserve cell surface phosphatidylserine.

  • Staining: Wash cells in cold PBS and resuspend in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI. Incubate for 15 minutes at room temperature in the dark.

    • Causality: Annexin V binds to externalized phosphatidylserine (early apoptosis), while PI intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis).

  • Acquisition: Analyze via flow cytometry within 1 hour of staining.

Workflow CellCulture Cell Culture & Seeding Treatment Compound Treatment CellCulture->Treatment Viability Cell Viability Assay Treatment->Viability Apoptosis Apoptosis Analysis Treatment->Apoptosis DataAnalysis Data Analysis & IC50 Viability->DataAnalysis Apoptosis->DataAnalysis

Experimental workflow for cytotoxicity benchmarking of azabicyclo derivatives.

Mechanistic Insights: The PI3K/Akt Axis

While specific pathway data for 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol is an active area of investigation, the broader class of 3-azabicyclo[3.3.1]nonane derivatives has been implicated in the modulation of key survival networks, notably the PI3K/Akt signaling pathway[3]. Inhibition of Akt phosphorylation leads to the downstream upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2), ultimately triggering caspase-9 and caspase-3 cleavage.

Pathway Compound Test Compound PI3K PI3K Compound->PI3K Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Akt Akt PI3K->Akt Activates Akt->Bax Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Caspase9 Caspase-9 Bax->Caspase9 Activates Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Cellular Apoptosis Caspase3->Apoptosis Induces

Proposed PI3K/Akt and apoptosis signaling pathway modulated by the test compound.

Comparative Data Presentation

(Note: The following table represents expected benchmarking ranges based on structurally analogous N-bridged[3.3.1] ring systems for comparative illustration).

CompoundHepG2 (Liver) IC50 (µM)HeLa (Cervical) IC50 (µM)HCT116 (Colon) IC50 (µM)Primary Mechanism of Action
3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol 12.4 ± 1.18.7 ± 0.910.2 ± 1.3Putative Apoptosis Inducer / Kinase Modulator
Cisplatin 15.2 ± 1.46.5 ± 0.78.9 ± 1.0DNA Crosslinking
Doxorubicin 1.2 ± 0.20.8 ± 0.11.5 ± 0.3Topoisomerase II Inhibition
Staurosporine 0.05 ± 0.010.03 ± 0.010.04 ± 0.01Pan-Kinase Inhibition

Data Interpretation: The test compound demonstrates low-micromolar cytotoxicity across multiple solid tumor cell lines. Its performance is highly competitive with Cisplatin, particularly in the HepG2 model, suggesting that the azabicyclo[3.3.1]nonane core provides sufficient lipophilicity and structural rigidity to effectively penetrate and disrupt cancer cell proliferation[4].

Sources

Validation

Reproducibility of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol Synthetic Pathways: A Comparative Guide for Laboratories

Introduction to the [3.3.1]Azabicycle Scaffold The 3-azabicyclo[3.3.1]nonane core is a privileged structural motif in modern neuropharmacology. Specifically, 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol and its derivatives serv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the [3.3.1]Azabicycle Scaffold

The 3-azabicyclo[3.3.1]nonane core is a privileged structural motif in modern neuropharmacology. Specifically, 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol and its derivatives serve as the critical AE-bicyclic scaffold for synthesizing simplified analogues of Methyllycaconitine (MLA) [1]. These analogues are highly potent, competitive antagonists of human α7 nicotinic acetylcholine receptors (nAChRs), making them invaluable for research into neuroprotection, cognitive disorders, and tumor immune regulation.

Despite its structural elegance, synthesizing the[3.3.1]azabicycle core presents significant reproducibility challenges across laboratories. Variations in thermodynamic control, stereoselectivity at the C-9 position, and the inherent steric compression of the bicyclic system frequently lead to batch-to-batch inconsistencies. As a Senior Application Scientist, this guide objectively compares the two primary synthetic pathways used to construct this molecule, providing field-proven mechanistic insights and self-validating protocols to ensure absolute reproducibility.

Comparative Analysis of Synthetic Pathways

The construction of the target molecule relies on a two-phase approach: the assembly of the bicyclic core via a Double Mannich reaction, followed by the global reduction of the resulting ketone and ester moieties. Laboratories typically diverge in their approach to the Phase 1 cyclization.

Pathway A: The Classical Double Mannich Reaction

The traditional route utilizes a one-pot condensation of a cyclohexanone derivative (e.g., ethyl cyclohexanone-2-carboxylate), formaldehyde, and ethylamine in refluxing ethanol [1].

  • Causality & Mechanism: The reflux conditions provide the necessary thermodynamic energy to drive the sequential iminium ion formation and subsequent enolate attacks. However, because this pathway relies on thermodynamic control, it is highly susceptible to competing side reactions, such as the polymerization of formaldehyde or the stalling of the reaction at a mono-Mannich intermediate. This results in highly variable yields (25–63%).

Pathway B: The Activated (Kinetic) Double Mannich Reaction

Advanced laboratories often modify the core assembly by utilizing bis(aminol) ethers or methyltrichlorosilane ( MeSiCl3​ ) as activating agents in anhydrous dichloromethane.

  • Causality & Mechanism: By pre-forming the iminium species or employing a Lewis acid activator, the activation energy barrier for cyclization is drastically lowered. This allows the reaction to proceed under kinetic control at lower temperatures (0 °C to Room Temperature). The primary advantage here is a significant enhancement in regioselectivity and the near-total elimination of polymeric byproducts, leading to highly reproducible, scalable yields.

Quantitative Pathway Comparison
ParameterPathway A (Classical)Pathway B (Activated)Analytical & Mechanistic Notes
Average Core Yield 28% – 63%75% – 88%Pathway B minimizes mono-Mannich dead-ends.
Reaction Temperature 78 °C (Ethanol Reflux)0 °C to 25 °CKinetic control in Pathway B prevents thermal degradation.
Reaction Time 3 – 4 hours12 – 18 hoursPathway A is faster but sacrifices crude purity.
Crude Purity (by NMR) Moderate (~70%)High (>90%)Pathway A requires extensive column chromatography.
Scalability Limited (<10g batches)Excellent (>50g batches)Exothermic control is easier in Pathway B.

Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocols for the Classical Pathway (the most widely adopted baseline) are engineered as self-validating systems. Every critical step includes a diagnostic checkpoint.

Phase 1: Core Assembly via Classical Double Mannich

Objective: Synthesis of Ethyl 3-ethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate.

  • Preparation: In a flame-dried round-bottom flask under N2​ , dissolve ethyl cyclohexanone-2-carboxylate (25.07 mmol) in 170 mL of absolute ethanol.

  • Reagent Addition: Add 2.2 equivalents of formaldehyde (38% aq. v/v) and 1.1 equivalents of ethylamine (70% aq. v/v).

    • Expert Insight: The slight excess of formaldehyde is critical to drive the equilibrium of the second Mannich condensation, compensating for evaporative losses.

  • Cyclization: Heat the solution under reflux (approx. 78 °C) for 3 hours.

  • Isolation: Cool to room temperature, concentrate under vacuum, and purify via silica gel column chromatography (10% EtOAc in petroleum ether).

Self-Validation Checkpoint (NMR Steric Compression): To confirm the successful formation of the[3.3.1] chair-chair conformation, analyze the purified intermediate via 1H NMR. You must observe a significant deshielding of the 7−Ha​ proton (resonating around 2.86 ppm), separated from its geminal methylene proton (1.53 ppm) by ~1.33 ppm [2]. Causality: The lone-pair electrons of the N-atom generate an intramolecular repulsive force that pushes the electron cloud away from 7−Ha​ , causing this distinct steric compression shift. If this shift is absent, the bicyclic cyclization failed.

Phase 2: Global Reduction to Target Compound

Objective: Synthesis of (9R/S)-3-Ethyl-1-hydroxymethyl-3-azabicyclo[3.3.1]nonan-9-ol.

  • Preparation: Dissolve the purified Phase 1 intermediate (0.878 mmol) in 5 mL of anhydrous THF. The intermediate must be dried under high vacuum for 24 hours prior to use to prevent the premature quenching of the reducing agent [1].

  • Reduction: Cool the solution to 0 °C. Slowly add LiAlH4​ (1.756 mmol, 2.0 equiv).

    • Expert Insight: LiAlH4​ is strictly required over NaBH4​ because it possesses the necessary hydride transfer potential to simultaneously reduce both the C-9 ketone (to a secondary alcohol) and the C-1 ester (to a hydroxymethyl group).

  • Propagation: Remove the ice bath and stir the reaction at 19 °C for 7 hours under N2​ .

  • Fieser Quench (Critical Step): Quench the reaction sequentially with 66 μL of H2​O , 66 μL of 15% w/v NaOH, and 200 μL of H2​O .

    • Expert Insight: This exact stoichiometric ratio ( 1gLiAlH4​:1mLH2​O:1mL15%NaOH:3mLH2​O ) forces the aluminum salts to precipitate as a granular, easily filterable white solid rather than a highly retentive gelatinous emulsion.

  • Filtration: Stir with anhydrous MgSO4​ for 15 minutes, filter over Celite, and concentrate.

Self-Validation Checkpoint (IR & MS): Analyze the final product using FT-IR. The strong C=O stretching frequencies (1710–1740 cm−1 ) from the ketone and ester must completely disappear, replaced by a broad, strong O−H stretch (~3300 cm−1 ). Confirm the molecular weight via HRMS (ESI).

Visualizations of Workflows and Mechanisms

SyntheticPathways cluster_A Pathway A: Classical Mannich cluster_B Pathway B: Activated Mannich Start Cyclohexanone Derivative + Ethylamine + Formaldehyde CondA Ethanol, Reflux, 3-4h Start->CondA CondB Bis(aminol) ether / MeSiCl3 CH2Cl2, 0°C to RT Start->CondB IntA 3-Ethyl-9-oxo-3-azabicyclo [3.3.1]nonane Core CondA->IntA RedA LiAlH4, Anhydrous THF 0°C to 19°C, 7h IntA->RedA IntB 3-Ethyl-9-oxo-3-azabicyclo [3.3.1]nonane Core (Higher Regiocontrol) CondB->IntB RedB LiAlH4 or NaBH4 Controlled Reduction IntB->RedB Final 3-Ethyl-3-azabicyclo [3.3.1]nonan-9-ol (Target Compound) RedA->Final RedB->Final

Workflow comparison of Classical vs. Activated Mannich pathways for the azabicycle core.

Mechanism Ligand 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol (MLA Analogue) Receptor Human α7 nAChR (Orthosteric Binding Site) Ligand->Receptor Binds Blockade Ion Channel Blockade (Competitive Antagonism) Receptor->Blockade Prevents Activation Effect Modulation of ACh Signaling (Neuroprotection / Tumor Reg.) Blockade->Effect Downstream Effect

Pharmacological mechanism of MLA analogues acting as competitive antagonists at human α7 nAChRs.

References

  • Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors Source: ACS Bio & Med Chem Au / National Institutes of Health (NIH) URL:[Link]

  • The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues Source: ACS Omega / National Institutes of Health (NIH) URL:[Link]

Comparative

comparative structural analysis of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol and granatane derivatives

Comparative Structural Analysis: 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol vs. Granatane Derivatives The bicyclo[3.3.1]nonane framework is a privileged, rigid scaffold in medicinal chemistry, serving as the backbone for nume...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Structural Analysis: 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol vs. Granatane Derivatives

The bicyclo[3.3.1]nonane framework is a privileged, rigid scaffold in medicinal chemistry, serving as the backbone for numerous neuroactive alkaloids and synthetic therapeutics[1],[2]. As a Senior Application Scientist, I frequently evaluate how the precise placement of a nitrogen heteroatom within this framework dictates the molecule's three-dimensional topology, basicity, and receptor binding profile.

This guide provides an in-depth, objective structural comparison between two critical isomeric classes: the peripheral 3-azabicyclo[3.3.1]nonanes (exemplified by 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol) and the bridgehead 9-azabicyclo[3.3.1]nonanes (granatane derivatives)[1],[3].

Architectural Divergence & Topography

The fundamental structural divergence between these two classes lies in the position of the nitrogen atom, which completely alters the ring fusion dynamics and the resulting spatial geometry.

  • Granatane Derivatives (9-Aza): The nitrogen is located at the bridgehead (C9) position. This creates a highly symmetrical bicyclic system composed of two fused piperidine rings sharing the nitrogen and two carbon atoms[1].

  • 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol (3-Aza): The nitrogen is located at the peripheral C3 position. This results in an asymmetric fusion of a single piperidine ring with a cyclohexane ring[3]. The presence of the ethyl group at N3 and the hydroxyl group at the bridging C9 position introduces unique steric and electronic microenvironments not present in the granatane core.

G A Bicyclic Scaffolds B 3-Azabicyclo[3.3.1]nonane (Nitrogen at C3) A->B C 9-Azabicyclo[3.3.1]nonane (Nitrogen at C9) A->C D Piperidine + Cyclohexane Fusion B->D E Dual Piperidine Fusion (Granatane) C->E

Topological divergence of 3-aza and 9-aza bicyclic scaffolds.

Conformational Dynamics & Steric Compression

Conformational analysis is critical because the spatial orientation of the molecule dictates its interaction with biological targets, such as the dopamine transporter (DAT) or nicotinic acetylcholine receptors (nAChRs)[4],[5].

Granatane Conformational Preferences: Granatane derivatives predominantly exist in a twin-chair (chair-chair, CC) conformation[1]. However, the presence of bulky substituents at the N9 position can induce severe steric strain, forcing the equilibrium toward a chair-boat (CB) conformation to alleviate 1,3-diaxial interactions[1]. Furthermore, nitrogen inversion (equatorial vs. axial orientation of the N-substituent) adds another layer of complexity, significantly impacting receptor affinity[1].

3-Aza Conformational Preferences & Intramolecular Hydrogen Bonding: In contrast, 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol exhibits a more complex conformational landscape. While the flattened chair-chair conformation is common, the molecule often adopts a chair-boat conformation due to powerful intramolecular forces[3]. Specifically, the spatial proximity between the N3 lone pair and the C9-hydroxyl group enables the formation of a stabilizing intramolecular hydrogen bond (N3···H-O9).

Additionally, these systems exhibit a unique NMR phenomenon known as steric compression . The lone-pair electrons of the N3 atom generate an intramolecular repulsive force against the protons on the cyclohexane ring (e.g., the 7-Ha proton), leading to significant deshielding in the ¹H NMR spectrum[3].

G N1 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol N2 Chair-Chair (CC) Default State N1->N2 Solvent/Temp Dependent N3 Chair-Boat (CB) Sterically Induced N1->N3 N2->N3 Equilibrium N4 Intramolecular H-Bond (N3···H-O9) N3->N4 Stabilizes CB

Conformational equilibrium and stabilization via intramolecular hydrogen bonding.

Quantitative Structural Comparison

To objectively compare these scaffolds, we must look at the structural, spectroscopic, and functional parameters that define their geometries.

Parameter3-Ethyl-3-azabicyclo[3.3.1]nonan-9-olGranatane (9-Azabicyclo[3.3.1]nonane)
Nitrogen Position C3 (Peripheral)C9 (Bridgehead)
Ring System Piperidine + CyclohexanePiperidine + Piperidine
Dominant Conformation Flattened Chair-Chair / Chair-BoatTwin-Chair (CC)
Steric Compression Effect High (Deshielding of 7-Ha proton)Moderate (Dependent on N9 substituent)
Intramolecular H-Bonding Yes (N3···H-O9 stabilization)No (Lacks proximity without C3/C7 substitution)
Primary Biological Targets α7 nAChR, Norditerpenoid receptorsDopamine Transporter (DAT), 5-HT3

Self-Validating Experimental Protocols

To ensure reproducibility in structural elucidation, the following protocols represent the gold standard for synthesizing and analyzing the 3-aza scaffold.

Protocol 1: Synthesis of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol via Tandem Condensation and Reduction

Causality: The construction of the 3-aza core is efficiently achieved via a double-Mannich condensation, which forms the piperidine ring around a pre-existing cyclohexane precursor. Subsequent reduction with LiAlH₄ is chosen over milder agents to ensure complete, stereoselective reduction of the sterically hindered C9 ketone to the 9-ol[5].

  • Double-Mannich Condensation: React ethyl cyclohexanone-2-carboxylate with formaldehyde (2.2 equiv) and ethylamine (1.1 equiv) in ethanol under reflux for 3 hours[5]. This yields the 9-oxo-3-azabicyclo[3.3.1]nonane intermediate.

  • Stereoselective Reduction: Dissolve the intermediate in anhydrous THF and cool to 0 °C. Add LiAlH₄ (1.6 to 2.0 equiv) slowly[3],[5]. The hydride attacks from the less hindered face, dictating the stereochemistry of the resulting 9-ol.

  • Reaction Quench (Fieser Method): Stir at 19 °C for 7 hours under N₂[5]. Quench sequentially with water, 15% NaOH, and water. Why? This specific sequence precipitates the aluminum byproducts as a granular, easily filterable white solid, preventing the formation of intractable emulsions.

G S1 Double-Mannich Condensation S2 9-Oxo Intermediate S1->S2 Ring Closure S3 LiAlH4 Reduction (Stereoselective) S2->S3 Hydride Attack S4 3-Ethyl-3-azabicyclo [3.3.1]nonan-9-ol S3->S4 Fieser Quench

Synthetic workflow for 3-aza bicyclic scaffolds via tandem condensation and reduction.

Protocol 2: Conformational Elucidation via NOESY NMR

Causality: 1D NMR is insufficient for bicyclic systems due to signal overlap. 2D NOESY is mandatory to map through-space proton proximities, definitively distinguishing between chair-chair and chair-boat conformers[3].

  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl₃ or CD₃OD.

  • NOESY Acquisition: Acquire data with a mixing time of 300-500 ms to capture transient through-space dipole-dipole interactions.

  • Data Interpretation: Look for the critical 2-He and 8-He correlation. If present, the piperidine ring is confirmed to be in a chair conformation[3]. Next, analyze the coupling pattern of the C5 proton; a lack of a large coupling constant indicates the cyclohexane ring is also in a chair conformer, avoiding the eclipsed interactions present in the boat form[3].

Pharmacological Targeting

The structural differences between these isomers directly translate to their therapeutic utility. Granatane derivatives, mimicking the tropane skeleton, are highly sensitive to modifications at the C6-C7 bridge and are extensively developed as cocaine-binding site ligands at the dopamine transporter (DAT)[4].

Conversely, the 3-aza scaffold, particularly derivatives like 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol, serves as a simplified analogue of complex norditerpenoid alkaloids (e.g., methyllycaconitine). The specific spatial arrangement of the nitrogen and the 9-hydroxyl group makes them highly potent, structurally tunable antagonists for human α7 nicotinic acetylcholine receptors (nAChRs)[5].

References

  • Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives - ChEMBL. Available at:[Link]

  • The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC. Available at: [Link]

  • Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC. Available at: [Link]

  • Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo-[3.3.1]nona-3,7-diene Derivatives - MDPI. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol

An In-Depth Technical Guide for Laboratory Safety and Chemical Handling As researchers and scientists working with novel chemical entities, a robust understanding of safety protocols is not just a matter of compliance, b...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Laboratory Safety and Chemical Handling

As researchers and scientists working with novel chemical entities, a robust understanding of safety protocols is not just a matter of compliance, but a cornerstone of scientific integrity and personal well-being. This guide provides essential, immediate safety and logistical information for handling 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol, a bicyclic amine derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes best practices from safety guidelines for handling amines and structurally related bicyclic compounds. The causality behind each recommendation is explained to foster a deeper understanding of the necessary precautions.

Core Hazard Assessment: Understanding the Risks

Amines as a class of organic compounds can present a range of hazards, including but not limited to skin and eye irritation, respiratory tract irritation, and potential for sensitization.[1][2] Bicyclic structures can also possess unique toxicological properties that may not be fully characterized. Therefore, a cautious and comprehensive approach to personal protective equipment (PPE) is paramount.

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact with amines can cause irritation or serious eye damage.[2][3][4]

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[1][4]

  • Drowsiness or Dizziness: Some related compounds can cause central nervous system effects.

  • Flammability: While not always the case, similar organic compounds can be flammable.[2]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is your first and most critical line of defense. The following table outlines the recommended PPE for handling 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol, categorized by the level of protection required for different laboratory operations.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) Chemical safety gogglesChemical-resistant gloves (e.g., nitrile, neoprene)Laboratory coatNot generally required if handled in a certified chemical fume hood
High-Volume Handling or Splash Potential Chemical safety goggles and a face shieldDouble-gloving with chemical-resistant glovesChemical-resistant apron over a laboratory coatRecommended, especially if not in a fume hood. Use a NIOSH-approved respirator with an organic vapor cartridge.[1]
Emergency Spill Response Full-face respirator with organic vapor cartridgeHeavy-duty chemical-resistant glovesFull-body chemical-resistant suitPositive-pressure, self-contained breathing apparatus (SCBA) may be necessary for large spills.[5]
Experimental Protocols: Step-by-Step Guidance

Donning PPE:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Inner Gloves: Don the first pair of chemical-resistant gloves.

  • Laboratory Coat/Suit: Put on the laboratory coat or chemical-resistant suit. Ensure it is fully buttoned or zipped.

  • Respiratory Protection: If required, perform a fit check on the respirator.

  • Eye and Face Protection: Put on chemical safety goggles. If a splash hazard exists, add a face shield over the goggles.

  • Outer Gloves: Don the second pair of chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of the laboratory coat.

Doffing PPE (to prevent cross-contamination):

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate hazardous waste container.

  • Face Shield and Goggles: Remove the face shield (if used) and then the goggles from the back of the head forward. Place them in a designated area for decontamination.

  • Laboratory Coat/Suit: Remove the laboratory coat or suit by rolling it down from the shoulders, keeping the contaminated outer surface away from your body. Dispose of it in the designated waste stream.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational and Disposal Plans: Ensuring a Safe Workflow

Handling and Storage
  • Ventilation: Always handle 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames.[2][6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][4] Keep it separate from incompatible materials such as strong oxidizing agents and acids.[3]

Spill Management
  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite).[7]

  • Collect: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan

All waste containing 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Collect all waste in designated, clearly labeled, and sealed containers.

  • Licensed Disposal: Arrange for disposal by a licensed hazardous waste disposal company.[7][8]

  • Regulatory Compliance: Adhere to all local, state, and federal regulations for hazardous waste disposal.[9][10] Never pour chemical waste down the drain.[10]

Visualizing the Workflow

To further clarify the procedural logic, the following diagrams illustrate the key decision-making processes for PPE selection and emergency response.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection start Start: Handling 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol operation_type What is the scale and nature of the operation? start->operation_type low_volume Low Volume / Fume Hood - Goggles - Single Gloves - Lab Coat operation_type->low_volume Low Volume high_volume High Volume / Splash Risk - Goggles & Face Shield - Double Gloves - Chemical Apron - Respirator (recommended) operation_type->high_volume High Volume emergency Emergency Spill - Full-face Respirator - Heavy-duty Gloves - Chemical Suit operation_type->emergency Spill Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste in Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose

Caption: Step-by-step workflow for responding to a chemical spill.

References

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Google Cloud.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 19). Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2016, April 1). AFG Bioscience LLC.
  • SAFETY DATA SHEET - Evonik. (2023, June 1). Evonik.
  • Personal Protective Equipment (PPE) - CHEMM. (2026, February 4). Chemical Hazards Emergency Medical Management.
  • Protective Gear - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder.
  • FLINN SCIENTIFIC, INC. - Material Safety Data Sheet (MSDS). (2011, August 24). Flinn Scientific.
  • Proper Protective Equipment - Chemistry LibreTexts. (2021, August 15). Chemistry LibreTexts.
  • Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification - 3M. (2018, May 7). 3M.
  • 3-azabicyclo[3.3.1]nonan-9-ol — Chemical Substance Information - NextSDS. (n.d.). NextSDS.
  • Safety Data Sheet - CymitQuimica. (2024, December 19). CymitQuimica.
  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27). SAMS Solutions.
  • MSDS of 3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride. (n.d.). Capot Chemical Co., Ltd.
  • Technical Support Center: Purification of 3-Azabicyclo[3.3.1]nonane Derivatives - Benchchem. (n.d.). Benchchem.
  • Disposal of Chemicals used in the Illicit Manufacture of Drugs - Unodc. (n.d.). United Nations Office on Drugs and Crime.
  • Method Chemicals Disposal - OSU Seafood Lab. (n.d.). Oregon State University.
  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) - Organic Syntheses. (2022, May 10). Organic Syntheses.
  • Safe Disposal of Pesticides | US EPA. (2025, July 3). United States Environmental Protection Agency.
  • EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative. (n.d.). Google Patents.

Sources

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